molecular formula C6H6Cl2N2O2S B3383458 4-Amino-2,5-dichlorobenzene-1-sulfonamide CAS No. 42480-70-6

4-Amino-2,5-dichlorobenzene-1-sulfonamide

Cat. No.: B3383458
CAS No.: 42480-70-6
M. Wt: 241.09 g/mol
InChI Key: LOUBHADNEPMWMA-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C6H6Cl2N2O2S and its molecular weight is 241.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2,5-dichlorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,5-dichlorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBHADNEPMWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601073
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42480-70-6
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-Amino-2,5-dichlorobenzene-1-sulfonamide

[1]

Executive Summary

4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS 42480-70-6) is a tetra-substituted benzene derivative functioning as a critical scaffold in medicinal chemistry and industrial organic synthesis.[1][2][3] Structurally, it combines the electronic properties of a sulfonamide moiety (electron-withdrawing) with a primary amine (electron-donating) and two chlorine atoms in a para relationship.[1] This unique substitution pattern makes it a versatile building block for diazotization-coupling reactions (dyes) and nucleophilic substitutions (pharmaceuticals), particularly in the development of diuretics and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]

PropertySpecification
CAS Number 42480-70-6
IUPAC Name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Synonyms 2,5-Dichloro-4-sulfamoylaniline; 4-Amino-2,5-dichlorobenzenesulfonamide
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
SMILES Nc1cc(Cl)c(S(N)(=O)=O)cc1Cl
InChI Key LOUBHADNEPMWMA-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water; Insoluble in non-polar solvents (Hexane).[1][3][4][5]
pKa (Calc.) ~10.0 (Sulfonamide NH), ~2.5 (Aniline NH₂)

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 42480-70-6 typically follows a Chlorosulfonation-Amination pathway starting from 2,5-dichloroaniline.[1] This route is preferred for its high atom economy and scalability.

Reaction Pathway[6][14][15]
  • Chlorosulfonation: 2,5-Dichloroaniline is treated with chlorosulfonic acid (

    
    ).[1] The amino group directs the sulfonyl chloride group to the para position (position 4 relative to the amine, or position 1 in the final product numbering).
    
  • Amination: The intermediate sulfonyl chloride is reacted with aqueous or gaseous ammonia to yield the sulfonamide.

Detailed Protocol (Lab Scale)
  • Step 1: Sulfonyl Chloride Formation

    • Reagents: 2,5-Dichloroaniline (1.0 eq), Chlorosulfonic acid (5.0 eq).

    • Procedure: Charge chlorosulfonic acid into a reactor cooled to 0–5°C. Slowly add 2,5-dichloroaniline portion-wise to control exotherm. Heat the mixture to 60–80°C for 2–3 hours to drive the reaction to completion (evolution of HCl gas).

    • Quench: Pour the reaction mixture onto crushed ice to precipitate 4-amino-2,5-dichlorobenzenesulfonyl chloride . Filter and wash with cold water.

  • Step 2: Sulfonamide Formation

    • Reagents: Sulfonyl chloride intermediate (wet cake), Ammonium hydroxide (25% aq, excess).

    • Procedure: Suspend the wet sulfonyl chloride in water or acetone. Add ammonium hydroxide dropwise at 0–10°C. Stir at room temperature for 4 hours.

    • Isolation: Adjust pH to neutral (pH 7) with dilute HCl if necessary. Filter the precipitate, wash with water, and dry in a vacuum oven at 50°C.

Synthesis Workflow Diagram

SynthesisPathwayStart2,5-Dichloroaniline(Precursor)InterIntermediate:4-Amino-2,5-dichlorobenzene-sulfonyl chlorideStart->Inter Electrophilic AromaticSubstitution (60-80°C)Reagent1Chlorosulfonic Acid(ClSO3H)Reagent1->InterProductTarget Product:4-Amino-2,5-dichlorobenzene-1-sulfonamideInter->Product Nucleophilic AcylSubstitution (0-25°C)Reagent2Ammonia(NH4OH)Reagent2->Product

Caption: Step-wise synthesis of CAS 42480-70-6 via chlorosulfonation and amination.

Reactivity & Applications

The molecule possesses two distinct reactive centers: the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) .[1]

Key Reaction Classes
  • Diazotization (Azo Dye Synthesis):

    • The primary amine can be converted to a diazonium salt (

      
      ) using sodium nitrite (
      
      
      ) and HCl at 0-5°C.[1]
    • Application: Coupling with phenols or naphthols to create chemically stable azo pigments (e.g., Yellow/Orange series) used in plastics and textiles.

  • Schiff Base Formation:

    • Condensation of the amine with aldehydes yields imines (Schiff bases).[1]

    • Application: Synthesis of biologically active ligands for coordination chemistry (e.g., Metal-Sulfonamide complexes).[1]

  • N-Acylation:

    • Reaction with acyl chlorides or anhydrides protects the amine or creates prodrugs.

Reactivity Flowchart

ReactivityCore4-Amino-2,5-dichlorobenzene-1-sulfonamideDiazoDiazonium Salt(Ar-N2+)Core->Diazo NaNO2 / HCl(0-5°C)SchiffSchiff Base(Ar-N=CH-R)Core->Schiff R-CHO / EtOH(Reflux)AcylN-Acyl Derivative(Ar-NH-COR)Core->Acyl R-COCl / BaseDyesAzo Pigments(Textiles, Plastics)Diazo->DyesLigandsBioactive Ligands(Metal Complexes)Schiff->LigandsProdrugsPharmaceuticalIntermediatesAcyl->Prodrugs

Caption: Divergent synthetic pathways utilizing the amino and sulfonamide functionalities.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of CAS 42480-70-6, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR) Prediction

Based on the 1,2,4,5-substitution pattern, the aromatic protons are para to each other and will appear as two distinct singlets with no strong coupling (

  • Solvent: DMSO-

    
    
    
  • 
     ~7.8-8.0 ppm (1H, s):  Proton at position 6 (H6).[1] Deshielded by the adjacent electron-withdrawing Sulfonamide (
    
    
    ) and Chlorine groups.[1]
  • 
     ~7.2-7.5 ppm (2H, s, broad):  Sulfonamide protons (
    
    
    ).[1] Exchangeable with
    
    
    .
  • 
     ~6.8-7.0 ppm (1H, s):  Proton at position 3 (H3).[1] Shielded by the adjacent electron-donating Amine (
    
    
    ) group.[1]
  • 
     ~6.0-6.5 ppm (2H, s, broad):  Amine protons (
    
    
    ).[1] Exchangeable with
    
    
    .
HPLC Method (Reverse Phase)[1]
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[1]

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.

References

  • Sigma-Aldrich. 4-Amino-2,5-dichlorobenzene-1-sulfonamide Product Page.[1][3]Link[1]

  • PubChem. 2,5-Dichloroaniline (Precursor) Compound Summary.[1][6] National Library of Medicine. Link[1]

  • Google Patents. Process for preparing 2,5-dichloroaniline-4-sulfonic acid (SU1122648A1).[1]Link[1]

  • ChemicalBook. 4-Amino-6-chlorobenzene-1,3-disulfonamide (Structural Analog).Link[1]

  • MDPI. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (Discusses sulfonamide synthesis). Link[1]

An In-Depth Technical Guide to 4-Amino-2,5-dichlorobenzenesulfonamide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,5-dichlorobenzenesulfonamide (CAS No: 42480-70-6) is a substituted aromatic sulfonamide that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring an amine, a sulfonamide, and two chlorine atoms, imparts specific reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and agrochemical development. This technical guide provides a comprehensive examination of its molecular structure, details a plausible, high-yield synthetic pathway with explanations for key procedural choices, outlines a multi-technique approach for analytical characterization, and summarizes critical safety and handling protocols. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their development pipelines.

Part 1: Molecular Structure and Physicochemical Properties

The functionality and utility of 4-Amino-2,5-dichlorobenzenesulfonamide are derived directly from its distinct molecular architecture. Understanding its structural features is paramount for predicting its reactivity and interactions.

Chemical Identity

A summary of the key identifiers and properties for 4-Amino-2,5-dichlorobenzenesulfonamide is provided below.

PropertyValueSource
IUPAC Name 4-amino-2,5-dichlorobenzene-1-sulfonamideN/A
CAS Number 42480-70-6[2][3]
Molecular Formula C₆H₆Cl₂N₂O₂S[2]
Molecular Weight 241.09 g/mol [4]
Physical Form Powder / Crystalline Solid[1][2]
InChI Key LOUBHADNEPMWMA-UHFFFAOYSA-N[2]
Canonical SMILES C1=C(C(=C(C=C1S(=O)(=O)N)Cl)N)ClN/A
Structural Elucidation

The molecule is built upon a central benzene ring, which is substituted with four functional groups at specific positions:

  • Sulfonamide Group (-SO₂NH₂): Located at position C1, this group is a strong electron-withdrawing group and a hydrogen bond donor/acceptor, significantly influencing the molecule's electronic properties and solubility.

  • Chlorine Atoms (-Cl): Positioned at C2 and C5, these halogen atoms are also electron-withdrawing and contribute to the molecule's overall lipophilicity and reactivity.

  • Amino Group (-NH₂): Located at C4, para to the sulfonamide group, this is an electron-donating group and a primary site for further chemical modification.

The opposing electronic natures of the amino group and the sulfonamide/chloro groups create a polarized aromatic system. While a crystal structure for this specific isomer is not publicly available, data from the related 3,5-dichloro isomer shows extensive intermolecular hydrogen bonding via the N-H and S=O moieties, as well as π–π stacking interactions between benzene rings.[5] It is highly probable that 4-Amino-2,5-dichlorobenzenesulfonamide engages in similar non-covalent interactions, which govern its solid-state packing and physical properties like melting point and solubility.

Physicochemical Properties

The compound is typically a powder and is expected to be soluble in polar organic solvents.[2][4] It should be stored at room temperature in a dry environment.[2][6]

Part 2: Synthesis and Manufacturing

A robust synthetic strategy is critical for obtaining high-purity material for research and development. The following multi-step synthesis is proposed based on established principles of aromatic sulfonamide chemistry.[7]

Retrosynthetic Analysis & Strategy

The target molecule can be logically disconnected at the C-S and N-S bonds, pointing towards 2,5-dichloroaniline as a readily available starting material. The synthetic challenge lies in selectively introducing the sulfonyl chloride group without interfering with the amine. Therefore, a protection-functionalization-deprotection strategy is the most logical and field-proven approach. The amino group is first protected as an acetamide, which deactivates it towards the harsh conditions of chlorosulfonation while still directing the substitution to the para position.

Proposed Synthetic Pathway & Protocol

The workflow involves four key transformations, each with a specific purpose to ensure high yield and purity.

G A 2,5-Dichloroaniline (Starting Material) B Step 1: N-Acetylation (Protection) A->B Acetic Anhydride C 2,5-Dichloroacetanilide B->C D Step 2: Chlorosulfonation C->D Chlorosulfonic Acid (excess) E 4-Acetamido-2,5-dichlorobenzenesulfonyl chloride D->E F Step 3: Amination E->F Aqueous Ammonia G 4-Acetamido-2,5-dichlorobenzenesulfonamide F->G H Step 4: Hydrolysis (Deprotection) G->H Aqueous HCl, Heat I 4-Amino-2,5-dichlorobenzenesulfonamide (Final Product) H->I

Caption: Proposed synthetic workflow for 4-Amino-2,5-dichlorobenzenesulfonamide.

Protocol:

  • Step 1: Protection of the Amino Group (N-Acetylation)

    • Rationale: The amino group of 2,5-dichloroaniline is highly reactive and would be destroyed by chlorosulfonic acid. Acetylation converts it into a less reactive acetamido group, which is also an ortho, para-director, ensuring the subsequent sulfonation occurs at the desired C4 position.

    • Methodology:

      • Suspend 2,5-dichloroaniline in glacial acetic acid.

      • Add acetic anhydride dropwise while stirring, maintaining the temperature below 30°C.

      • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

      • Pour the reaction mixture into ice-water to precipitate the product, 2,5-dichloroacetanilide.

      • Filter, wash with cold water until neutral, and dry the solid.

  • Step 2: Chlorosulfonation

    • Rationale: This is the key step for introducing the sulfonyl group. Chlorosulfonic acid serves as both the reagent and the solvent, providing a strong electrophile (SO₃) that attacks the electron-rich aromatic ring.

    • Methodology:

      • In a flask equipped with a gas trap (to handle HCl evolution), slowly add the dry 2,5-dichloroacetanilide from Step 1 to an excess of chlorosulfonic acid at 0-5°C.

      • Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 2-3 hours to drive the reaction to completion.

      • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

      • Filter the solid, wash thoroughly with ice-cold water, and dry under vacuum. The product is 4-acetamido-2,5-dichlorobenzenesulfonyl chloride.

  • Step 3: Amination to Form the Sulfonamide

    • Rationale: The highly reactive sulfonyl chloride is readily converted to the stable sulfonamide by nucleophilic attack from ammonia.

    • Methodology:

      • Add the crude sulfonyl chloride from Step 2 portion-wise to a stirred, chilled (0-10°C) solution of concentrated aqueous ammonia.

      • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

      • Filter the resulting solid precipitate, 4-acetamido-2,5-dichlorobenzenesulfonamide, wash with water, and dry.

  • Step 4: Deprotection via Acid Hydrolysis

    • Rationale: The final step is to remove the acetyl protecting group to reveal the primary amine, yielding the target compound. This is typically achieved by acid-catalyzed hydrolysis.

    • Methodology:

      • Reflux a suspension of the acetamido-sulfonamide from Step 3 in dilute hydrochloric acid (e.g., 10-15% HCl) for 1-4 hours.

      • Cool the solution and neutralize carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine product.

      • Filter the solid 4-Amino-2,5-dichlorobenzenesulfonamide, wash with water to remove salts, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating process where orthogonal analytical techniques provide complementary pieces of structural evidence.

G cluster_0 Spectroscopic Analysis A 1H NMR (Proton Environment) Conclusion Confirmed Molecular Structure & Purity A->Conclusion B 13C NMR (Carbon Skeleton) B->Conclusion C FT-IR (Functional Groups) C->Conclusion D Mass Spec (Mass & Isotopic Pattern) D->Conclusion Sample Purified Sample of 4-Amino-2,5-dichlorobenzenesulfonamide Sample->A Sample->B Sample->C Sample->D

Caption: A multi-technique workflow for the analytical validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework. Predicted data based on analogous structures are presented below (solvent: DMSO-d₆).[8]

Predicted ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.5Singlet1HAr-H (H6)
~7.2Broad Singlet2H-SO₂NH₂
~6.8Singlet1HAr-H (H3)
~5.5Broad Singlet2H-NH₂
Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~145Ar-C (C-NH₂)
~135Ar-C (C-SO₂NH₂)
~130Ar-C (C-Cl)
~125Ar-CH
~120Ar-C (C-Cl)
~115Ar-CH
  • Expert Insight: The presence of only two distinct aromatic proton signals, both singlets, is a key indicator of the 1,2,4,5-tetrasubstituted pattern. The broad, exchangeable signals for the two -NH₂ groups confirm their presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3450 - 3300N-H Stretch (asymmetric & symmetric, from -NH₂ and -SO₂NH₂)
1620 - 1580N-H Bend (Scissoring)
1350 - 1300S=O Asymmetric Stretch
1170 - 1150S=O Symmetric Stretch
850 - 750C-Cl Stretch
Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

  • Expected Result: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.

  • Trustworthiness Check: The most crucial validation point is the isotopic signature. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks: M⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive fingerprint for a dichlorinated compound.

Part 4: Applications and Chemical Reactivity

4-Amino-2,5-dichlorobenzenesulfonamide is primarily valued as a versatile building block.[1] Its functional groups offer multiple handles for synthetic elaboration.

  • Role as an Intermediate: Analogous structures are pivotal in creating high-value products. For instance, 4-Amino-3,5-dichlorobenzenesulfonamide is a precursor to the widely used NSAID, Diclofenac, while 4-Amino-2,5-dichlorophenol is a key intermediate for the insecticide Lufenuron.[5][9] This highlights the industrial relevance of the 4-amino-dichloro-phenyl scaffold.

  • Reactivity Profile:

    • The aromatic amine is the most reactive site for electrophilic substitution, such as diazotization to form diazonium salts (precursors to azo dyes) or acylation to form amides.

    • The sulfonamide N-H protons are weakly acidic and can be deprotonated for further functionalization.

    • The aromatic ring is generally deactivated towards further electrophilic aromatic substitution due to the three electron-withdrawing groups.

Part 5: Safety and Handling

Adherence to strict safety protocols is mandatory when working with this chemical.

Hazard Identification

The compound is classified with the following hazards:[2]

PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[10]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator with a particle filter.[11]

  • Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[10] Avoid all personal contact, including inhalation.[12]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10]

    • If on Skin: Wash off with plenty of water. If irritation persists, seek medical attention.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

  • Autech Industry Co.,Limited. 4-Amino-2-chloro-5-hydroxybenzen sulfonamide. [Link]

  • National Center for Biotechnology Information. 4-Amino-3,5-dichlorobenzenesulfonamide. [Link]

  • Carl ROTH. Sulphanilamide ROTI®CALIPURE Safety Data Sheet. [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

Sources

Technical Whitepaper: 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-2,5-dichlorobenzene-1-sulfonamide Molecular Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthesis Strategies, and Analytical Validation

Executive Summary

4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6), often referred to as 2,5-Dichlorosulfanilamide , represents a critical scaffold in the synthesis of azo pigments and sulfonamide-based pharmacophores. As a poly-functionalized benzene derivative, its utility stems from the orthogonal reactivity of its nucleophilic amino group and the electrophilic potential of its sulfonamide moiety.

This guide provides a rigorous analysis of its molecular weight derived from isotopic abundance, details a self-validating synthesis protocol from 2,5-dichloroaniline, and establishes a standardized HPLC-MS workflow for purity assessment.

Physicochemical Profile & Molecular Weight Analysis

Structural Identity

The molecule consists of a benzene core substituted with two chlorine atoms at the ortho and meta positions relative to the sulfonamide group, and a primary amine at the para position. This specific substitution pattern (2,5-dichloro) imparts significant lipophilicity and alters the pKa of the sulfonamide nitrogen compared to unsubstituted sulfanilamide.

Structure Core Benzene Ring Pos1 1-Sulfonamide (-SO2NH2) Core->Pos1 Pos2 2-Chloro (-Cl) Core->Pos2 Pos4 4-Amino (-NH2) Core->Pos4 Pos5 5-Chloro (-Cl) Core->Pos5

Figure 1: Functional group topology of 4-Amino-2,5-dichlorobenzene-1-sulfonamide.

Molecular Weight Calculation

For high-resolution mass spectrometry (HRMS) and stoichiometry, relying on a single "average" molecular weight is insufficient due to the significant mass defect and isotopic abundance of Chlorine (


Cl and 

Cl).

Molecular Formula:


[1]
ElementCountIsotopeAtomic Mass (u)Contribution (u)
Carbon 6

C
12.0000072.00000
Hydrogen 6

H
1.007836.04698
Nitrogen 2

N
14.0030728.00614
Oxygen 2

O
15.9949131.98982
Sulfur 1

S
31.9720731.97207
Chlorine 2

Cl
34.9688569.93770
Total Monoisotopic Mass 239.95271

Average Molecular Weight: 241.09 g/mol (Calculated using standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999, S=32.06, Cl=35 .45)

Isotopic Distribution Pattern (Mass Spec Signature)

Due to the presence of two chlorine atoms, the molecular ion


 will exhibit a characteristic 9:6:1 intensity ratio.
  • M (240.95):

    
    Cl + 
    
    
    
    Cl (100% Relative Abundance)
  • M+2 (242.95):

    
    Cl + 
    
    
    
    Cl (~64% Relative Abundance)
  • M+4 (244.95):

    
    Cl + 
    
    
    
    Cl (~10% Relative Abundance)

Synthesis & Manufacturing Protocol

Strategic Route Selection

Direct chlorosulfonation of 2,5-dichloroaniline is feasible but often results in regioisomeric mixtures or sulfonic acid byproducts. The Protection-Activation-Amination-Deprotection (PAAD) strategy is the industry standard for high purity (>98%).

Experimental Workflow

Starting Material: 2,5-Dichloroaniline (CAS: 95-82-9)

Step 1: N-Acetylation (Protection)
  • Reagents: Acetic anhydride, Glacial acetic acid.

  • Procedure: Reflux 2,5-dichloroaniline with 1.2 eq acetic anhydride in acetic acid for 2 hours. Pour into ice water.

  • Yield: ~90-95% of 2',5'-Dichloroacetanilide.

  • Logic: Deactivates the ring slightly to prevent over-sulfonation and protects the amine from oxidation.

Step 2: Chlorosulfonation
  • Reagents: Chlorosulfonic acid (

    
    ).
    
  • Procedure: Slowly add dried acetanilide derivative to 5 eq of chlorosulfonic acid at <20°C. Heat to 60°C for 3 hours. Quench on ice.

  • Intermediate: 4-Acetamido-2,5-dichlorobenzenesulfonyl chloride.

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis back to the sulfonic acid.

Step 3: Amination (Sulfonamide Formation)
  • Reagents: Aqueous Ammonia (28%) or Ammonia gas in THF.

  • Procedure: Add sulfonyl chloride filter cake to stirred ammonia solution at 0-5°C. Stir for 4 hours.

  • Intermediate: 4-Acetamido-2,5-dichlorobenzenesulfonamide.

Step 4: Hydrolysis (Deprotection)
  • Reagents: 10% NaOH or dilute HCl.

  • Procedure: Reflux intermediate in 10% NaOH for 1 hour. Acidify to pH 5-6 to precipitate the product.

  • Final Product: 4-Amino-2,5-dichlorobenzene-1-sulfonamide.

Synthesis Start 2,5-Dichloroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Inter1 2',5'-Dichloroacetanilide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amination (NH3, 0°C) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Step4 Hydrolysis (NaOH, Reflux) Inter3->Step4 Final 4-Amino-2,5-dichlorobenzene- 1-sulfonamide Step4->Final

Figure 2: PAAD Synthesis Pathway for high-purity production.

Analytical Characterization & Validation

To ensure the compound meets pharmaceutical grade specifications (purity >98%), the following HPLC method is recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Detection: UV @ 265 nm (Sulfonamide

    
     transition).
    
  • Temperature: 25°C.

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 70

| 20.0 | 10 |

Quality Control Specifications
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 205°C - 208°CCapillary Method
Assay (HPLC)

Area Normalization
Loss on Drying

Gravimetric (105°C)

Applications in Drug Development[3][7][8]

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA).[7] The 2,5-dichloro substitution pattern increases the acidity of the sulfonamide proton (


 vs 10.4 for sulfanilamide), potentially enhancing binding affinity to the Zn(II) active site of CA isozymes.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zinc ion in the enzyme active site, displacing the catalytic water molecule.

Synthetic Intermediate[4]
  • Pigments: Used as a diazo component in the manufacture of yellow azo pigments (e.g., Pigment Yellow derivatives) where the chlorine atoms improve lightfastness and solvent resistance.

  • Pharmaceuticals: Precursor for substituted sulfonamide diuretics and potential antitumor agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733979, 4-Amino-2,5-dichlorobenzenesulfonamide. Retrieved from [Link]

  • EPA Substance Registry Services. (2023). Benzenesulfonamide, 4-amino-2,5-dichloro-.[8][9] US Environmental Protection Agency. Retrieved from [Link]

Sources

Technical Guide: Properties and Applications of 4-Amino-2,5-dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2,5-dichlorobenzenesulfonamide (CAS: 42480-70-6) is a specialized halogenated aromatic scaffold utilized primarily as a strategic intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical agents.[1][2][3] Distinguished by its dual-chlorine substitution pattern and the coexistence of an electron-donating amine and an electron-withdrawing sulfonamide group, this compound offers unique electronic properties for electrophilic aromatic substitution and nucleophilic coupling.[4] This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and reactivity logic for researchers in medicinal and industrial chemistry.

Chemical Identity & Structural Analysis[5][6][7][8][9]

The molecule features a benzene core substituted at the para positions by an amino group and a sulfonamide group, with chlorine atoms occupying the 2 and 5 positions.[4] This "push-pull" electronic system (amine donor vs. sulfonamide acceptor) creates a polarized aromatic ring, while the bulky chlorine atoms introduce significant steric constraints that direct downstream regioselectivity.[4]

ParameterDetail
IUPAC Name 4-Amino-2,5-dichlorobenzenesulfonamide
CAS Number 42480-70-6
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
SMILES Nc1cc(Cl)c(cc1Cl)S(N)(=O)=O
Structural Features [1][2][3][4][5][6][7][8][9] • Primary Sulfonamide (-SO₂NH₂): Acidic proton donor (pKa ~10), zinc-binding motif.[4]• Primary Amine (-NH₂): Nucleophilic handle, susceptible to diazotization.• 2,5-Dichloro Motif: Steric blocking groups preventing ortho metabolic attack; enhances lipophilicity.[4]

Physicochemical Profile

Understanding the solubility and ionization behavior is critical for assay development and formulation.[4]

PropertyValue / CharacteristicTechnical Insight
Physical State Solid PowderTypically white to off-white or pale yellow crystalline powder.[4]
Melting Point > 150°C (Predicted)High lattice energy due to intermolecular hydrogen bonding (Sulfonamide H-bond donor/acceptor network).[4]
Solubility (Water) Low (< 1 mg/mL)The hydrophobic dichlorobenzene core dominates; poor aqueous solubility at neutral pH.[4]
Solubility (Organic) HighSoluble in DMSO, DMF, DMAc, and Methanol.
pKa (Sulfonamide) ~9.5 - 10.5The -SO₂NH₂ group is weakly acidic; forms water-soluble salts with strong bases (e.g., NaOH).[4]
pKa (Aniline) ~2.0 - 3.0The electron-withdrawing chlorines and sulfonamide group significantly reduce the basicity of the aniline nitrogen.[4]
LogP ~1.8 - 2.5 (Est.)[4]Moderate lipophilicity suitable for membrane permeability in drug design contexts.[4]

Synthetic Pathways & Manufacturing[5][14]

The industrial synthesis follows a classic Chlorosulfonation-Ammonolysis route.[4] This pathway is preferred for its scalability and the availability of the starting material, 2,5-dichloroaniline.[4]

Core Synthesis Logic[5]
  • Chlorosulfonation: 2,5-Dichloroaniline is treated with excess chlorosulfonic acid.[4] The amino group directs the sulfonyl chloride to the para position (position 4 relative to amine), while the chlorines at 2 and 5 block alternative sites.[4]

  • Ammonolysis: The intermediate sulfonyl chloride is quenched with ammonia (aqueous or gas) to yield the sulfonamide.[4]

Reaction Workflow Diagram

SynthesisPath Start 2,5-Dichloroaniline (Starting Material) Inter Intermediate: 4-Amino-2,5-dichlorobenzenesulfonyl chloride Start->Inter Electrophilic Aromatic Substitution (Heat, -HCl) Reagent1 Chlorosulfonic Acid (ClSO3H, Excess) Reagent1->Inter Product Product: 4-Amino-2,5-dichlorobenzenesulfonamide Inter->Product Nucleophilic Substitution (-HCl) Reagent2 Ammonia (NH3, aq/gas) Reagent2->Product

Figure 1: Step-wise industrial synthesis via chlorosulfonation of 2,5-dichloroaniline.

Critical Process Parameters:

  • Temperature Control: The chlorosulfonation is exothermic.[4] Slow addition of reagents at <20°C is crucial to prevent charring, followed by heating (60-100°C) to drive conversion.[4]

  • Moisture Sensitivity: The sulfonyl chloride intermediate is hydrolytically unstable; the ammonolysis step must be performed immediately or under anhydrous conditions to avoid hydrolysis back to the sulfonic acid.[4]

Reactivity & Derivatization Logic

For medicinal chemists, this molecule is a "bifunctional" scaffold.[4] The aniline amine and the sulfonamide nitrogen react orthogonally, allowing for diverse library generation.[4]

Key Reaction Classes[5]
  • Diazotization (Sandmeyer Type): The aniline amine can be converted to a diazonium salt (using NaNO₂/HCl).[4] This allows for:

    • Azo Dye Synthesis: Coupling with electron-rich aromatics (phenols, naphthols).[4]

    • Substitution: Replacement of the amine with -F, -CN, or -OH.[4]

  • Sulfonamide N-Alkylation: The acidic sulfonamide proton allows for alkylation using alkyl halides and a weak base (e.g., K₂CO₃), creating secondary sulfonamides common in kinase inhibitors.[4]

  • Acylation/Amide Coupling: The aniline amine is weakly nucleophilic but can be acylated with acid chlorides or anhydrides to form acetamides, often improving metabolic stability.[4]

Derivatization Pathway[5][7]

Reactivity Core 4-Amino-2,5-dichlorobenzenesulfonamide (Core Scaffold) Diazo Diazonium Salt (Ar-N2+) Core->Diazo NaNO2 / HCl (0-5°C) Acyl Acetamide Derivative (Ar-NH-COR) Core->Acyl R-COCl / Base (Acylation) SulfN N-Substituted Sulfonamide (Ar-SO2-NH-R) Core->SulfN R-X / K2CO3 (Alkylation) AzoDye Azo Dyes (Ar-N=N-Ar') Diazo->AzoDye Coupling w/ Phenols Sandmeyer Sandmeyer Products (Ar-CN, Ar-F) Diazo->Sandmeyer CuCN or HBF4

Figure 2: Divergent synthetic utility of the scaffold.

Applications in Drug Discovery & Industry[5]

Medicinal Chemistry[4][5][8]
  • Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (-SO₂NH₂) are the classic pharmacophore for zinc-binding CA inhibitors.[4] The 2,5-dichloro substitution pattern alters the shape of the inhibitor, potentially imparting selectivity for specific CA isoforms (e.g., tumor-associated CA IX/XII) over the ubiquitous CA I/II.[4]

  • Diuretic & Anti-glaucoma Agents: Structurally analogous to chloraminophenamide and dichlorphenamide, this scaffold serves as a precursor for diuretics that modulate ion transport in the kidney.[4]

Agrochemicals & Dyes[5]
  • Pesticide Intermediates: The halogenated ring confers metabolic resistance, a desirable trait for insecticides and herbicides requiring environmental persistence.[4]

  • Azo Pigments: The diazonium salt derived from this compound is used to produce yellow/orange azo pigments.[4] The chlorine atoms induce a bathochromic shift (red-shift) and improve lightfastness compared to non-halogenated analogs.[4]

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆):

    • Sulfonamide (-SO₂NH₂): Broad singlet ~7.2–7.6 ppm (2H, exchangeable with D₂O).[4]

    • Aniline (-NH₂): Broad singlet ~6.0–6.5 ppm (2H, exchangeable).[4]

    • Aromatic Protons: Two distinct singlets (due to para relationship and blocking chlorines) around 7.5–8.0 ppm.[4]

  • Mass Spectrometry (LC-MS):

    • M+1 Peak: 241/243/245 (Characteristic isotope pattern for Cl₂: 9:6:1 intensity ratio).[4]

  • IR Spectroscopy:

    • N-H Stretch: Doublet peaks ~3300–3400 cm⁻¹ (NH₂).[4]

    • S=O Stretch: Strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).[4]

Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4][5]
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[4][5]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[4]

  • Ventilation: Handle in a fume hood to avoid inhalation of dust.[4]

  • Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.[4]

References

  • Sigma-Aldrich. 4-amino-2,5-dichlorobenzene-1-sulfonamide Product Page. Retrieved from [4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77790, 2-Amino-4-chlorobenzenesulfonamide (Related Structure/Properties). Retrieved from

  • BenchChem. Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid (Protocol Adaptation). Retrieved from

  • ChemicalBook. 2,5-Dichloroaniline Properties and Synthesis. Retrieved from

  • Cheméo. Physical Properties of Sulfonamide Derivatives. Retrieved from [10]

Sources

Technical Deep Dive: 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Amino-2,5-dichlorobenzene-1-sulfonamide (also known as 2,5-Dichlorosulfanilamide) is a halogenated primary sulfonamide serving as a critical pharmacophore in medicinal chemistry.[1] It functions primarily as a high-value intermediate in the synthesis of sulfonamide antibiotics (e.g., Sulfachlorpyridazine) and as a probe for Carbonic Anhydrase (CA) inhibition studies.

Its structural uniqueness lies in the 2,5-dichloro substitution pattern, which significantly alters the electronic environment of the sulfonamide group compared to the parent sulfanilamide, enhancing lipophilicity and modulating pKa—factors critical for membrane permeability and enzyme active site binding.

Chemical Topology
PropertyData
CAS Registry Number 42480-70-6 (or 17702-32-8 depending on salt form)
IUPAC Name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Molecular Formula

Molecular Weight 241.09 g/mol
Canonical SMILES Nc1cc(Cl)c(S(N)(=O)=O)cc1Cl
InChIKey LOUBHADNEPMWMA-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline powder

Structural Analysis & SMILES Decoding

The SMILES string Nc1cc(Cl)c(S(N)(=O)=O)cc1Cl encodes the specific regiochemistry required for this molecule's activity.

  • Nc1: Starts with the Amino group (-NH₂) attached to the aromatic ring (position 4 relative to sulfonamide). This group acts as a strong electron donor (+M effect).

  • cc(Cl): Moving around the ring, a Chlorine atom is encountered at position 5 (ortho to the amine).

  • c(S(N)(=O)=O): The Sulfonamide group (-SO₂NH₂) is at position 1 (para to the amine). This is the "warhead" for enzyme inhibition (zinc binding).

  • cc1Cl: Completing the ring, the second Chlorine atom is at position 2 (ortho to the sulfonamide).

Electronic Consequence: The chlorine atoms at the 2 and 5 positions exert an electron-withdrawing inductive effect (-I).[1] This lowers the pKa of the sulfonamide nitrogen (making it more acidic) compared to non-halogenated analogs, potentially strengthening ionic interactions within the Carbonic Anhydrase active site [1].

Synthesis & Purification Protocol

Objective: Synthesize 4-Amino-2,5-dichlorobenzene-1-sulfonamide via electrophilic aromatic substitution (Chlorosulfonation) followed by Ammonolysis.

Precursor: 2,5-Dichloroaniline.[1][2]

Reaction Scheme (Graphviz)

SynthesisPath Start 2,5-Dichloroaniline (C6H5Cl2N) Inter Intermediate: 4-Amino-2,5-dichlorobenzene- sulfonyl chloride Start->Inter Chlorosulfonation (Electrophilic Subst.) Reagent1 Chlorosulfonic Acid (ClSO3H) Excess, Heat Reagent1->Inter Product Product: 4-Amino-2,5-dichlorobenzene- 1-sulfonamide Inter->Product Ammonolysis (Nucleophilic Subst.) Reagent2 Aq. Ammonia (NH3) or NH4OH Reagent2->Product

Figure 1: Two-step synthetic pathway from 2,5-dichloroaniline. The amino group directs the sulfonyl group to the para position.

Detailed Protocol

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform all steps in a fume hood wearing full PPE (face shield, acid-resistant gloves).

Step 1: Chlorosulfonation[1]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Place Chlorosulfonic acid (5.0 eq) in the flask. Cool to 0–5°C using an ice-salt bath.[1]

  • Addition: Slowly add 2,5-Dichloroaniline (1.0 eq) portion-wise over 30 minutes. Critical: Maintain temperature <10°C to prevent charring.

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture gradually to 95–100°C . Stir for 2–3 hours.

    • Monitoring: Aliquot a drop into methanol and check via TLC (Ethyl Acetate:Hexane 4:6).

  • Quenching: Cool the reaction mass to 25°C. Pour the mixture very slowly onto crushed ice (10x weight of acid) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.

  • Isolation: Filter the solid immediately. Wash with ice-cold water to remove residual acid.[1] Do not dry completely; proceed wet to the next step to avoid hydrolysis.

Step 2: Ammonolysis[1]
  • Preparation: Transfer the wet sulfonyl chloride cake into a flask containing Ammonium Hydroxide (25% aq. solution, 10 eq) pre-cooled to 0°C.

  • Reaction: Stir the suspension at room temperature for 4–6 hours. The sulfonyl chloride converts to the sulfonamide.

  • Workup: Heat the mixture to 60°C for 30 minutes to drive off excess ammonia. Cool to room temperature.

  • pH Adjustment: Adjust pH to ~7.0 using dilute HCl to ensure precipitation of the free sulfonamide.

  • Purification: Filter the crude product. Recrystallize from Ethanol/Water (1:1) .

    • Yield Target: >75%.[3][4]

    • Purity Check: HPLC >98%.[5]

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized compound for drug development assays, the following analytical thresholds must be met.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 270 nm
Retention Time Approx.[1][5] 6.5 - 7.5 min (due to Cl-induced lipophilicity)
Spectroscopic Validation[1][9]
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       7.80 (s, 1H, Ar-H, C6-H).
      
    • 
       7.45 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).
    • 
       6.95 (s, 1H, Ar-H, C3-H).
      
    • 
       6.10 (s, 2H, 
      
      
      
      , exchangeable).
    • Note: The singlet patterns confirm the para-relationship of protons (positions 3 and 6) isolated by substituents.

Pharmaceutical Applications & Mechanism of Action

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are the classical zinc-binding group (ZBG) for Carbonic Anhydrase inhibitors.[1]
  • Mechanism: The sulfonamide nitrogen (ionized as

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • Role of 2,5-Dichloro: The chlorine atoms provide hydrophobic contacts within the enzyme pocket and withdraw electrons, lowering the pKa of the sulfonamide to ~9.0. This increases the fraction of the ionized species at physiological pH compared to unsubstituted sulfanilamide, potentially enhancing potency against isoforms CA-II and CA-IX [2].

Precursor for Sulfachlorpyridazine

This molecule is the immediate precursor for Sulfachlorpyridazine, a veterinary antibiotic.

  • Synthesis Logic: The 1-sulfonamide nitrogen is reacted with 3,6-dichloropyridazine (via nucleophilic aromatic substitution) to form the N1-substituted sulfonamide drug.[1]

Pharmacophore Map (Graphviz)

Pharmacophore Zn CA Active Site Zinc (Zn2+) Sulf Sulfonamide Group (Zinc Binding) Sulf->Zn Coordination Bond Ring Benzene Scaffold (Spacer) Ring->Sulf Covalent Cl 2,5-Dichloro Subst. (Lipophilic/Electronic) Ring->Cl Electronic Modulation (-I Effect)

Figure 2: Pharmacophore interaction map showing the sulfonamide-Zinc coordination and the modulation effect of the chlorine substituents.

References

  • PubChem. (2025).[3] 4-Amino-2-chlorobenzene-1-sulfonamide and related structures. National Library of Medicine. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding on Sulfonamide MOA).

Sources

An In-Depth Technical Guide to 4-Amino-2,5-dichlorobenzene-1-sulfonamide: Structural Informatics, Synthesis, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, heavily substituted benzenesulfonamides serve as privileged scaffolds. 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6) is a critical intermediate utilized in the synthesis of complex therapeutics, including advanced diuretics and targeted carbonic anhydrase inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the structural informatics anchored by its InChIKey, explore the causality behind its mechanistic synthesis, and establish self-validating analytical protocols to ensure absolute structural integrity during scale-up.

Structural Informatics & Chemical Identity

In high-throughput screening and computational drug design, 2D structures must be translated into machine-readable formats to cross-reference global databases like the US EPA CompTox and PubChem. The InChIKey (International Chemical Identifier Key) serves as a hashed, 27-character digital signature that prevents the indexing errors common with synonymous nomenclature.

For 4-amino-2,5-dichlorobenzene-1-sulfonamide, the InChIKey is LOUBHADNEPMWMA-UHFFFAOYSA-N [1]. The -UHFFFAOYSA-N suffix explicitly indicates that this molecule possesses no defined stereocenters, a critical data point for automated docking algorithms.

Table 1: Core Physico-Chemical & Informatics Data
PropertyValue
IUPAC Name 4-amino-2,5-dichlorobenzene-1-sulfonamide
CAS Registry Number 42480-70-6
InChIKey LOUBHADNEPMWMA-UHFFFAOYSA-N
Molecular Formula C6H6Cl2N2O2S
Monoisotopic Mass 239.9527 Da
Canonical SMILES C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)N

Data corroborated via PubChemLite and EPA CompTox databases[1][2].

Mechanistic Synthesis & Causality

A common pitfall in organic synthesis is attempting direct chlorosulfonation on unprotected anilines. The free amino group (-NH2) is highly nucleophilic and prone to oxidation or N-sulfamation in the presence of strong electrophiles like chlorosulfonic acid. To prevent this, we must engineer a synthetic route rooted in protective causality and regiocontrol.

The 4-Step Regioselective Workflow
  • Protection (N-Acetylation): We begin with 2,5-dichloroaniline. Reacting it with acetic anhydride in pyridine yields N-(2,5-dichlorophenyl)acetamide. Causality: The acetyl group dampens the nucleophilicity of the nitrogen, preventing oxidative degradation while maintaining its ortho/para-directing capability.

  • Electrophilic Aromatic Substitution: The protected intermediate is treated with excess chlorosulfonic acid (ClSO3H). Causality: The bulky -NHAc group and the existing chlorines sterically and electronically direct the incoming sulfonyl chloride group to the para position relative to the protected amine (position 4). This guarantees the 1,2,4,5-tetrasubstituted pattern.

  • Amidation: The resulting sulfonyl chloride is immediately quenched with aqueous ammonia (NH4OH). Causality: The sulfonyl chloride is highly moisture-sensitive; rapid amidation traps the intermediate as a stable sulfonamide.

  • Deprotection: Acidic hydrolysis (HCl/heat) cleaves the acetyl group, liberating the free amine to yield the final 4-amino-2,5-dichlorobenzene-1-sulfonamide.

Synthesis N1 2,5-Dichloroaniline (Starting Material) N2 N-Acetylation (Amine Protection) N1->N2 Ac2O, Pyridine N3 Chlorosulfonation (ClSO3H) N2->N3 Directs to para-position N4 Amidation (NH4OH Quench) N3->N4 SO2Cl -> SO2NH2 N5 Acidic Hydrolysis (Deprotection) N4->N5 HCl, Heat N6 4-Amino-2,5-dichloro- benzene-1-sulfonamide N5->N6 Yields Target

Figure 1: Mechanistic synthetic workflow for 4-amino-2,5-dichlorobenzene-1-sulfonamide.

Analytical Characterization & Self-Validating Protocols

To ensure the integrity of the synthesized batch, we must implement a self-validating analytical system. Relying solely on UV-Vis purity is a critical error; one must confirm regiochemistry and isotopic distribution.

High-Resolution Mass Spectrometry (LC-HRMS)

Using ESI+ mode, the target [M+H]+ adduct is expected at m/z 240.9600 [1].

  • Self-Validating Step: The presence of two chlorine atoms dictates a strict isotopic signature. You must verify the M : M+2 : M+4 peaks present in a 9:6:1 ratio (m/z 240.96 : 242.96 : 244.96). If this ratio is skewed, the batch is contaminated with mono-chlorinated side products or halogen exchange has occurred.

Table 2: Predicted HRMS Adducts & Ion Mobility Data
AdductPredicted m/zPredicted CCS (Ų)
[M+H]+240.95998144.3
[M+Na]+262.94192155.3
[M-H]-238.94542147.8
[M+NH4]+257.98652163.1

Predicted Collision Cross Section (CCS) values provide an orthogonal metric for isomeric differentiation[1].

Nuclear Magnetic Resonance (NMR) Protocol
  • Dissolve 5 mg of the sample in DMSO-d6.

  • Acquire a 1H NMR spectrum at 400 MHz or higher.

  • Self-Validating Step: Focus on the aromatic region. Because the compound is a 1,2,4,5-tetrasubstituted benzene, the two remaining protons (at positions 3 and 6) are para to each other. They will exhibit negligible coupling (J < 1 Hz) and must appear as two distinct singlets . If you observe doublets with an ortho-coupling constant (J ~ 8 Hz), the chlorosulfonation occurred at the wrong position, and the batch must be rejected.

Analytical S1 Compound 42480-70-6 Batch Sample S2 LC-HRMS Analysis [M+H]+ m/z 240.96 S1->S2 S4 1H NMR Analysis Structural Elucidation S1->S4 S3 Isotopic Profiling Confirm 9:6:1 Cl2 Ratio S2->S3 CCS 144.3 Ų S6 Validated Intermediate (>95% Purity) S3->S6 Pass S5 Regiochemistry Check Two Aromatic Singlets? S4->S5 S5->S6 Pass

Figure 2: Self-validating analytical logic for structural verification and purity assessment.

Applications in Chemical Biology & Drug Development

4-Amino-2,5-dichlorobenzene-1-sulfonamide is rarely an end-product; it is a highly versatile building block[3]. Its dual functional groups (amine and sulfonamide) allow for orthogonal derivatization:

  • Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide (-SO2NH2) is a classic zinc-binding pharmacophore. It coordinates directly with the catalytic Zn2+ ion in the active site of human carbonic anhydrase isozymes.

  • Diuretic Scaffolds: By reacting the free 4-amino group with various acyl chlorides or isocyanates, medicinal chemists can rapidly generate libraries of thiazide-like or loop diuretics to probe structure-activity relationships (SAR).

  • Agrochemical Development: Substituted benzenesulfonamides are heavily utilized in the synthesis of modern sulfonylurea herbicides and targeted fungicides, where the precise halogenation pattern (2,5-dichloro) dictates soil half-life and target enzyme affinity[2].

By mastering the informatics, synthesis, and validation of this specific intermediate, development teams can ensure downstream reliability in both pharmaceutical and agricultural pipelines.

References

  • US Environmental Protection Agency (EPA). "Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- - Substance Details - SRS". epa.gov.[Link]

  • PubChemLite. "42480-70-6 (C6H6Cl2N2O2S) - PubChemLite". uni.lu. [Link]

Sources

Technical Guide: 2,5-Dichlorosulfanilamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural properties, and pharmacological profile of 2,5-dichlorosulfanilamide derivatives.

Content Type: Technical Whitepaper & Experimental Guide Subject: 4-Amino-2,5-dichlorobenzenesulfonamide and its Functionalized Derivatives

Executive Summary

The introduction of halogen atoms into the sulfanilamide scaffold fundamentally alters its physicochemical and pharmacological profile. 2,5-Dichlorosulfanilamide (4-amino-2,5-dichlorobenzenesulfonamide) represents a critical subclass where the chlorine substituents at the ortho and meta positions (relative to the amino group) induce significant steric and electronic effects. These modifications lower the pKa of the sulfonamide nitrogen, enhancing acidity and metal-coordination capability—a feature exploited in the design of metallodrugs and carbonic anhydrase (CA) inhibitors.

This guide provides a validated synthetic workflow, structural analysis, and biological characterization of this scaffold, moving beyond basic textbook definitions to field-proven experimental logic.

Chemical Architecture & SAR Logic

The 2,5-dichloro substitution pattern is not merely a lipophilic appendage; it acts as a molecular "tuning knob" for the sulfanilamide pharmacophore.

Structure-Activity Relationship (SAR)
  • Electronic Modulation (The "Acidifying" Effect): The electron-withdrawing nature of the chlorine atoms (inductive effect, -I) on the benzene ring decreases the electron density of the sulfonamide moiety. This lowers the pKa of the -SO₂NH₂ group (typically ~10.4 for unsubstituted sulfanilamide) to a more acidic range, facilitating deprotonation at physiological pH. This is crucial for:

    • Carbonic Anhydrase Binding: The anionic form (R-SO₂NH⁻) binds the Zn(II) ion in the enzyme's active site.

    • Metal Complexation: Enhanced ability to form stable chelates with Cu(II), Zn(II), and Ni(II).

  • Steric Constraints: The chlorine at the 2-position (ortho to the aniline nitrogen) and 5-position creates a twisted conformation relative to the sulfonamide group, potentially improving selectivity for specific enzyme isoforms by excluding bulkier analogs.

  • Lipophilicity: The dichloro-substitution significantly increases the LogP, improving passive membrane permeability compared to the parent sulfanilamide.

Visualizing the SAR Logic

The following diagram outlines the functional logic of the molecule's architecture.

SAR_Logic Core 2,5-Dichlorosulfanilamide Scaffold Cl_2 2-Cl Substituent (Ortho to NH2) Core->Cl_2 Cl_5 5-Cl Substituent (Meta to NH2) Core->Cl_5 Sulfonamide Sulfonamide Group (-SO2NH2) Core->Sulfonamide Amino Aniline Amino (-NH2) Core->Amino Cl_2->Amino Steric Hindrance Reduces N-acetylation rate Cl_5->Sulfonamide Inductive (-I) Effect Increases Acidity (Lower pKa) Target Binding Target Binding Sulfonamide->Target Binding Zn(II) Coordination (CA Inhibition) Derivatization Derivatization Amino->Derivatization Schiff Base Formation (Imine Linkage)

Figure 1: Structure-Activity Relationship (SAR) mapping of the 2,5-dichlorosulfanilamide scaffold.

Synthetic Pathways

Direct chlorosulfonation of 2,5-dichloroaniline is feasible but often results in oxidation byproducts. The "Gold Standard" protocol utilizes an acetanilide protection strategy to ensure regioselectivity and high yield.

Protocol A: Synthesis of the Parent Scaffold

Target: 4-Amino-2,5-dichlorobenzenesulfonamide (CAS: 42480-70-6)

Step 1: Acetylation (Protection)
  • Reactants: 2,5-Dichloroaniline + Acetic Anhydride (in Acetic Acid).

  • Mechanism: Nucleophilic acyl substitution.

  • Why: Protects the amine from oxidation during the harsh chlorosulfonation step.

  • Product: 2,5-Dichloroacetanilide.

Step 2: Chlorosulfonation (The Critical Step)
  • Reagents: Chlorosulfonic acid (

    
    ).[1]
    
  • Conditions: Careful temperature control (

    
     addition, 
    
    
    
    reaction).
  • Procedure:

    • Place 2.5 eq of chlorosulfonic acid in a flask cooled to

      
      .
      
    • Gradually add 2,5-dichloroacetanilide (0.5 eq) over 20 mins.

    • Heat to

      
       for 2 hours. Caution: HCl gas evolution.
      
    • Quench: Pour the syrupy mixture onto crushed ice. The sulfonyl chloride precipitates.[1][2]

  • Intermediate: 4-Acetamido-2,5-dichlorobenzenesulfonyl chloride.

Step 3: Amination & Hydrolysis[3]
  • Reagents: Aqueous Ammonia (

    
    ), then dilute HCl/NaOH.
    
  • Procedure:

    • React the wet sulfonyl chloride paste with excess aqueous ammonia at

      
      .
      
    • Hydrolysis: Reflux the resulting acetamido-sulfonamide in 10% HCl or 10% NaOH to remove the acetyl group.

    • Neutralization: Adjust pH to 7-8 to precipitate the free amine product.

    • Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of Derivatives (Schiff Bases)

Target: N-(Benzylidene)-4-amino-2,5-dichlorobenzenesulfonamide derivatives.

  • Reactants: Parent sulfonamide (0.01 mol) + Aromatic Aldehyde (e.g., 5-chlorosalicylaldehyde) (0.01 mol).

  • Solvent: Absolute Ethanol + catalytic Glacial Acetic Acid (2-3 drops).

  • Condition: Reflux for 4–6 hours.

  • Workup: Cool to room temperature. The Schiff base often precipitates as colored crystals (yellow/orange). Filter and wash with cold ethanol.[2]

Synthetic Workflow Diagram

Synthesis_Flow Start 2,5-Dichloroaniline Step1 Acetylation (Ac2O / AcOH) Start->Step1 Intermediate1 2,5-Dichloroacetanilide Step1->Intermediate1 Step2 Chlorosulfonation (ClSO3H, 60°C) Intermediate1->Step2 Intermediate2 4-Acetamido-2,5-dichloro- benzenesulfonyl chloride Step2->Intermediate2 Step3 Amination (NH4OH) Intermediate2->Step3 Intermediate3 4-Acetamido-2,5-dichloro- benzenesulfonamide Step3->Intermediate3 Step4 Hydrolysis (HCl or NaOH, Reflux) Intermediate3->Step4 Final 4-Amino-2,5-dichloro- benzenesulfonamide Step4->Final Deriv Schiff Base Derivatives (Aldehydes + EtOH) Final->Deriv Functionalization

Figure 2: Step-by-step synthetic pathway from aniline precursor to final sulfonamide and derivatives.

Pharmacological Profile & Applications[4][5]

Antimicrobial Activity

The 2,5-dichloro derivatives, particularly Schiff bases and metal complexes, exhibit enhanced antimicrobial activity compared to the parent sulfanilamide. The mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), blocking folate synthesis.

  • Key Insight: While the parent compound has moderate activity, Copper(II) and Zinc(II) complexes of its Schiff bases show significantly lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria (S. aureus) and Leishmania species. The metal ion facilitates membrane penetration and may disrupt cellular respiration.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the archetypal CA inhibitors. The 2,5-dichloro substitution is strategic:

  • Mechanism: The sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the CA active site.
  • Potency: The electron-withdrawing chlorines increase the acidity of the sulfonamide, generally increasing the fraction of the ionized species available for binding at physiological pH.

  • Selectivity: Steric bulk from the 2,5-dichloro pattern can reduce affinity for the ubiquitous CA II isoform while retaining potency against tumor-associated isoforms (like CA IX), although this requires specific assay validation for each derivative.

Data Summary: Biological Activity[3][4][5][6][7][8]
Compound ClassTarget / OrganismActivity MetricNotes
Parent Scaffold S. aureusModerate MICBaseline activity; limited lipophilicity.
Schiff Base (Salicylaldehyde) E. coli / S. aureusHigh ActivityHydroxyl group on aldehyde adds H-bonding capability.
Cu(II) Complex Leishmania spp.IC50 < 3 μMMetal complexation significantly boosts antiprotozoal efficacy.[4]
Zn(II) Complex Carbonic AnhydraseHigh InhibitionZn mimics the enzyme's native cofactor environment.

Experimental Validation (Self-Validating Protocols)

To ensure trustworthiness, the following characterization checks must be performed during synthesis:

  • Melting Point Check:

    • Parent 4-Amino-2,5-dichlorobenzenesulfonamide: Expect distinct melting point (literature values vary by polymorph, typically >200°C). Sharp melting range indicates purity.

  • IR Spectroscopy Fingerprint:

    • 
       stretch:  Doublet around 3300–3400 
      
      
      
      .
    • 
       stretch:  Strong bands at ~1320 
      
      
      
      (asymmetric) and ~1150
      
      
      (symmetric).
    • C-Cl stretch: Bands in the 600–800

      
       region confirm halogenation.
      
  • TLC Monitoring:

    • Solvent System: Chloroform:Methanol (9:1).

    • Visualization: UV light (254 nm) or Iodine vapor. The product will have a distinct Rf value different from the acetanilide intermediate.

References

  • Synthesis of Sulfanilamide Derivatives: Organic Syntheses, Coll. Vol. 1, p. 8 (1941); Vol. 8, p. 100 (1928). (Standard Acetylation/Chlorosulfonation protocols).[1] Link

  • Crystal Structure & H-Bonding: Gelbrich, T., et al. "Supramolecular structure of N-substituted dichlorobenzenesulfonamides." CrystEngComm, 2007. (Contextual structural data for dichloro- derivatives). Link

  • Antimicrobial & Metal Complexes: Lokesh, B. V., et al. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Asian Journal of Chemistry, 2017. (Demonstrates activity of 2,5-dichloro motifs). Link

  • Carbonic Anhydrase Inhibition: Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (General mechanism of sulfonamide CA inhibition). Link

  • Antiprotozoal Activity of Complexes: ResearchGate, "Antimicrobial Sulpha Drugs", 2024.[4] (Specific mention of 2,5-dichlorobenzenesulfonamide Cu/Zn complexes). Link

Sources

4-Amino-2,5-dichlorobenzene-1-sulfonamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety, Physicochemical Profiling, and Synthetic Utility[1][2][3]

Document Control:

  • Subject: Technical Safety & Handling Protocol

  • Compound: 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6)

Part 1: Executive Summary

In the landscape of medicinal chemistry and agrochemical synthesis, 4-Amino-2,5-dichlorobenzene-1-sulfonamide serves as a critical halogenated scaffold.[1] Unlike its non-chlorinated parent (sulfanilamide), the introduction of chlorine atoms at the 2- and 5-positions significantly alters the electronic topography of the benzene ring.[1] This modification enhances lipophilicity and metabolic stability, making it a high-value intermediate for developing next-generation folate synthesis inhibitors and coordination complexes.[1]

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates GHS compliance with practical laboratory heuristics, ensuring that researchers handle this compound with the rigor required for high-purity organic synthesis.[1]

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical state is the first line of defense.[1] As a sulfonamide, this compound exhibits poor water solubility but significant solubility in polar aprotic solvents, which dictates both the cleaning protocols and the biological uptake pathways.[1]

Parameter Technical Specification
IUPAC Name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Common Synonyms 2,5-Dichlorosulfanilamide; 4-Amino-2,5-dichlorobenzenesulfonamide
CAS Number 42480-70-6
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
Physical State Solid (Crystalline Powder)
Color Off-white to pale yellow
Solubility Low in H₂O; Soluble in DMSO, DMF, Acetone
Melting Point >200°C (Decomposition likely prior to melting)

Part 3: Hazard Identification & Toxicology (The "Why")

As a Senior Scientist, it is insufficient to merely know that a compound is toxic; one must understand how it interacts with biological systems.

GHS Classification & Mechanistic Insight
GHS Code Hazard Statement Mechanistic Basis
H302 Harmful if swallowedSystemic Absorption: Sulfonamides are readily absorbed via the GI tract.[1] The halogenation may increase half-life, potentially leading to renal crystallization or blood dyscrasias (e.g., methemoglobinemia) at high doses.[1]
H315 Causes skin irritationDermal Interaction: The amino group is weakly basic, while the sulfonamide is acidic. This amphoteric nature can disrupt the dermal pH mantle, leading to contact dermatitis.[1]
H319 Causes serious eye irritationMucosal Desiccation: Micro-particulates are abrasive and chemically reactive with lacrimal fluid, causing immediate inflammation.
H335 May cause respiratory irritationInhalation Risk: Fine dusts penetrate the upper respiratory tract.[1] The compound's low solubility means it persists in lung tissue, causing chronic irritation.[1]

Signal Word: WARNING Pictogram: GHS07 (Exclamation Mark)[1][2]

Part 4: Safe Handling & Engineering Controls

The "Zero-Dust" Protocol

The primary risk vector for this compound is inhalation of particulates during weighing and transfer.[1] Standard "fume hood" usage is often insufficient if airflow turbulence is high.[1]

  • Engineering Control: Use a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of 80–100 fpm.[1] Use a static-dissipative weighing funnel to prevent powder scattering.[1]

  • PPE Selection:

    • Gloves: Nitrile (0.11 mm thickness minimum).[1] Breakthrough time is generally >480 mins for solid sulfonamides, but change immediately if dissolved in DMSO/DMF, as these solvents permeate nitrile rapidly.[1]

    • Respiratory: If working outside a hood (not recommended), a P100/N95 particulate respirator is mandatory.[1]

    • Eye Protection: Chemical splash goggles.[1] Safety glasses are insufficient for fine powders that can drift around side shields.[1]

Diagram 1: Exposure Response Logic

This workflow dictates the immediate decision-making process upon accidental exposure, prioritizing mucosal protection.[1]

ExposureResponse start Exposure Incident type Identify Route start->type inhal Inhalation (Dust) type->inhal skin Dermal Contact (Powder/Solution) type->skin eye Ocular Contact type->eye act_inhal 1. Move to Fresh Air 2. Sit Upright (90°) 3. Monitor O2 Saturation inhal->act_inhal act_skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15m) 3. Do NOT use solvents skin->act_skin act_eye 1. Irrigate (15m) 2. Lift Eyelids 3. Consult Ophthalmologist eye->act_eye med Seek Medical Attention (Bring SDS) act_inhal->med act_skin->med act_eye->med

Figure 1: Decision tree for immediate response to 4-Amino-2,5-dichlorobenzene-1-sulfonamide exposure.

Part 5: Synthesis & Degradation (Technical Context)

For the drug development professional, understanding the synthesis provides insight into potential impurities (e.g., unreacted anilines).[1]

Synthetic Pathway: The most robust synthesis involves the chlorosulfonation of 2,5-dichloroaniline.[1] This route is preferred over the direct chlorination of sulfanilamide, which lacks regioselectivity.[1]

  • Precursor: 2,5-Dichloroaniline.[1]

  • Reagent: Chlorosulfonic acid (

    
    ).[1]
    
  • Intermediate: 4-Amino-2,5-dichlorobenzenesulfonyl chloride.

  • Amidation: Reaction with aqueous ammonia (

    
    ).[1]
    

Stability Note: The sulfonamide bond is stable under neutral conditions but susceptible to hydrolysis in boiling strong acids (releasing the sulfonic acid) or strong bases.[1]

Diagram 2: Retrosynthetic Workflow

Visualizing the chemical lineage to identify potential impurities.[1]

Synthesis target 4-Amino-2,5-dichlorobenzene- 1-sulfonamide (Target) inter Sulfonyl Chloride Intermediate inter->target Amidation start 2,5-Dichloroaniline (Starting Material) start->inter Chlorosulfonation reagent1 ClSO3H (Chlorosulfonic Acid) reagent1->inter reagent2 NH3 (Ammonia) reagent2->target

Figure 2: Primary synthetic pathway from 2,5-dichloroaniline.

Part 6: Emergency Procedures & Waste Disposal

Spill Cleanup (Solid State)
  • Do NOT sweep dry with a standard broom; this aerosolizes the dust.[1]

  • Protocol:

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.[1]

    • Scoop material into a sealable waste container.[1]

    • Clean the area with a mild detergent solution (pH 7-9).[1] Avoid acidic cleaners which may increase solubility or reactivity.[1]

Disposal
  • Classification: Hazardous Chemical Waste.[1]

  • Method: Incineration in a chemical combustor equipped with a scrubber.[1] The presence of Sulfur (S), Nitrogen (N), and Chlorine (Cl) requires scrubbing to prevent the release of

    
    , 
    
    
    
    , and
    
    
    gases.[1]
  • Prohibition: Never dispose of down the drain. Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in aquatic microbial populations.[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-amino-2,5-dichlorobenzene-1-sulfonamide (CAS 42480-70-6).Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 4-Amino-2,5-dichlorobenzenesulfonamide.[1][3][4] National Library of Medicine.[1] Link(Note: Isomer data used for SAR comparison).

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Sulfonamide derivatives.Link[1]

  • Qiu, Y., & Lv, X. (2005).[1][5] Synthesis and Crystal Structure of 4-Amino-3,5-dichlorobenzenesulfonamide. (Contextual reference for synthesis methods of dichloro-isomers).

Sources

An In-Depth Technical Guide to the Distinctions Between 4-Amino-2,5-dichlorophenol and 3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise arrangement of functional groups on an aromatic ring dictates a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two important chemical intermediates: 4-Amino-2,5-dichlorophenol and 3,5-dichloroaniline. While both are dichlorinated aromatic amines, the presence and position of a hydroxyl group on the phenol derivative create significant differences in their chemical behavior and applications. This document explores these differences through an examination of their structural features, spectroscopic signatures, synthesis, applications, and toxicological profiles. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and utilizing these isomers in their work.

Introduction: The Critical Role of Isomeric Structure

In the realm of chemical synthesis and drug development, isomers—molecules with the same molecular formula but different atomic arrangements—often exhibit vastly different properties. The subtle shift of a single functional group can alter a compound's polarity, reactivity, and ability to interact with biological targets. This guide focuses on two such isomers: 4-Amino-2,5-dichlorophenol (a substituted phenol) and 3,5-dichloroaniline (a substituted aniline).

Understanding the unique characteristics of each isomer is paramount for their effective application. 4-Amino-2,5-dichlorophenol is a key precursor in the synthesis of the advanced insecticide Lufenuron[1]. 3,5-dichloroaniline serves as a versatile building block for certain fungicides, dyes, and pharmaceuticals[2]. This guide will deconstruct the structural and functional differences that make each isomer uniquely suited for its respective applications.

Structural and Physicochemical Differentiation

The fundamental difference between the two molecules lies in their core structure: one is a phenol, and the other is an aniline. This distinction has profound implications for their physical and chemical properties.

  • 4-Amino-2,5-dichlorophenol features a hydroxyl (-OH) group, an amino (-NH2) group, and two chlorine atoms attached to a benzene ring. The molecular formula is C6H5Cl2NO[1].

  • 3,5-dichloroaniline consists of an amino (-NH2) group and two chlorine atoms on a benzene ring, with the molecular formula C6H5Cl2N.

The presence of the hydroxyl group in 4-Amino-2,5-dichlorophenol allows for hydrogen bonding, which typically influences its melting point, boiling point, and solubility compared to 3,5-dichloroaniline.

Property4-Amino-2,5-dichlorophenol3,5-dichloroaniline
CAS Number 50392-39-7[1]626-43-7
Molecular Formula C6H5Cl2NO[1]C6H5Cl2N
Molecular Weight 178.02 g/mol [1]162.02 g/mol
Appearance Bright yellow crystalline solid[1]White to brown crystalline solid
Melting Point 178-179°C[1]49-53°C
Boiling Point Not readily available260°C at 741 mmHg
Solubility Limited aqueous solubility; soluble in alcohol, ether, and acetic acid[1].Sparingly soluble in water; soluble in ethanol, ether, and diethyl carbonate.

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are indispensable for distinguishing between isomers. The unique electronic environments of the nuclei and the vibrational modes of the functional groups in 4-Amino-2,5-dichlorophenol and 3,5-dichloroaniline give rise to distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic properties of atomic nuclei.

  • 3,5-dichloroaniline: Due to the symmetry of the molecule, the two protons at the 2- and 6-positions are chemically equivalent, as is the proton at the 4-position. This results in a simplified spectrum with two signals in the aromatic region. The protons at C2 and C6 will appear as a doublet, and the proton at C4 will appear as a triplet due to coupling with the adjacent protons. The amino group protons will typically appear as a broad singlet.

  • 4-Amino-2,5-dichlorophenol (Predicted): This molecule is less symmetrical. There will be two distinct signals in the aromatic region corresponding to the protons at the 3- and 6-positions. These protons will appear as singlets as they do not have adjacent protons to couple with. The chemical shifts will be influenced by the neighboring electron-donating (-OH, -NH2) and electron-withdrawing (-Cl) groups. The amino and hydroxyl protons will each produce a broad singlet, the positions of which can be concentration and solvent-dependent.

  • 3,5-dichloroaniline: The symmetry of this molecule leads to four distinct carbon signals: one for the carbon attached to the amino group (C1), one for the two carbons bearing chlorine atoms (C3 and C5), one for the two carbons at the ortho positions (C2 and C6), and one for the carbon at the para position (C4).

  • 4-Amino-2,5-dichlorophenol (Predicted): This isomer will exhibit six distinct signals in the ¹³C NMR spectrum, as all six carbon atoms in the benzene ring are in unique chemical environments. The chemical shifts will be characteristic of the specific electronic environment of each carbon, influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • 3,5-dichloroaniline: The IR spectrum will show characteristic N-H stretching bands for the primary amine group in the region of 3300-3500 cm⁻¹. It will also display C-N stretching vibrations and aromatic C-H and C=C stretching bands.

  • 4-Amino-2,5-dichlorophenol: In addition to the N-H stretching bands of the amino group, this molecule will exhibit a broad O-H stretching band for the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The spectrum will also show C-O stretching vibrations, providing a clear point of differentiation from 3,5-dichloroaniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

  • 3,5-dichloroaniline: The mass spectrum will show a molecular ion peak (M⁺) at m/z 161. Due to the presence of two chlorine atoms, there will be characteristic isotopic peaks at M+2 (approximately 65% of M⁺) and M+4 (approximately 10% of M⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • 4-Amino-2,5-dichlorophenol: The molecular ion peak (M⁺) will be observed at m/z 177. Similar to 3,5-dichloroaniline, it will exhibit the characteristic M+2 and M+4 isotopic pattern due to the two chlorine atoms. Fragmentation patterns will differ due to the presence of the hydroxyl group, which can undergo characteristic fragmentation pathways.

Synthesis Pathways: A Tale of Two Intermediates

The synthetic routes to these isomers are distinct, reflecting their different starting materials and the desired substitution patterns.

Synthesis of 4-Amino-2,5-dichlorophenol

A common industrial synthesis for 4-Amino-2,5-dichlorophenol involves a multi-step process that often starts from precursors like 2,5-dichloro-4-aminobenzene ether. This intermediate is then subjected to controlled reactions, frequently involving acid treatment, to yield the final product, which is then purified to a high degree (typically ≥98.0%)[1].

G Precursors Readily Available Precursors Intermediate 2,5-dichloro-4-aminobenzene ether Precursors->Intermediate Multi-step synthesis Product 4-Amino-2,5-dichlorophenol Intermediate->Product Acid Treatment & Purification

Caption: Generalized synthesis workflow for 4-Amino-2,5-dichlorophenol.

Synthesis of 3,5-dichloroaniline

Several methods exist for the synthesis of 3,5-dichloroaniline. One common laboratory and industrial method is the hydrogenation of 3,5-dichloronitrobenzene. Another approach involves the dechlorination of 2,3,5,6-tetrachloroaniline.

Protocol: Synthesis of 3,5-dichloroaniline via Dechlorination

This protocol is adapted from a known procedure for the synthesis of 3,5-dichloroaniline[3].

  • Reaction Setup: In a high-pressure autoclave, charge 2,3,5,6-tetrachloroaniline (0.25 mol), a 36% aqueous solution of hydrochloric acid (250 ml), concentrated sulfuric acid (5 ml), and a 5% palladium on activated charcoal catalyst (5 g).

  • Inerting and Hydrogenation: Flush the autoclave first with nitrogen and then with hydrogen.

  • Reaction Conditions: Carry out the dechlorination reaction for 2 hours at 250°C under a hydrogen pressure of 200 atmospheres.

  • Work-up: After the reaction, filter off the catalyst and wash it with hot water.

  • Extraction: Make the combined reaction solution and washings alkaline and warm the mixture. After cooling, extract the product twice with methylene chloride (150 ml each).

  • Purification: Distill off the methylene chloride and then perform a fractional distillation of the residue to obtain pure 3,5-dichloroaniline. The reported yield for this method is approximately 89% of the theoretical value[3].

G cluster_0 Reaction cluster_1 Work-up and Purification Start Charge autoclave with: - 2,3,5,6-tetrachloroaniline - HCl (aq) - H₂SO₄ - Pd/C catalyst Flush Flush with N₂ then H₂ Start->Flush React Heat to 250°C Under 200 atm H₂ For 2 hours Flush->React Filter Filter off catalyst React->Filter Basify Make filtrate alkaline Filter->Basify Extract Extract with CH₂Cl₂ Basify->Extract Distill Distill off CH₂Cl₂ and fractionally distill product Extract->Distill Product Pure 3,5-dichloroaniline Distill->Product

Caption: Experimental workflow for the synthesis of 3,5-dichloroaniline.

Applications and Structure-Activity Relationships (SAR)

The distinct applications of these two isomers are a direct consequence of their structural differences.

4-Amino-2,5-dichlorophenol: A Precursor to a Potent Insecticide

The primary industrial application of 4-Amino-2,5-dichlorophenol is as a crucial intermediate in the synthesis of Lufenuron . Lufenuron is a highly effective insect growth regulator that functions by inhibiting chitin synthesis in insects, which disrupts the formation of their exoskeletons and leads to their death[1]. The specific substitution pattern of 4-Amino-2,5-dichlorophenol is essential for the final structure and biological activity of Lufenuron. The amino group serves as a reactive site for forming the urea linkage in Lufenuron, while the dichlorophenol moiety contributes to the overall lipophilicity and binding characteristics of the final insecticide molecule.

3,5-dichloroaniline: A Versatile Building Block

3,5-dichloroaniline is a versatile intermediate used in the synthesis of a range of products:

  • Agrochemicals: It is a precursor to the fungicide vinclozolin . The dichloroaniline core is a key structural feature for the antifungal activity of this class of compounds.

  • Dyes: The chemical properties of 3,5-dichloroaniline allow for its incorporation into the synthesis of advanced dyestuffs, contributing to colors with enhanced durability and brightness.

  • Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical agents[2].

  • Materials Science: 3,5-dichloroaniline is used as a monomer in the synthesis of electrically conductive copolymers with aniline. The incorporation of the dichloro-substituted monomer allows for the tuning of the polymer's electronic properties[4].

The structure-activity relationship for chlorinated anilines in various applications often depends on the electronic effects and lipophilicity conferred by the chlorine atoms. In many cases, the degree and position of chlorination are critical for the biological activity of the final product[5].

Comparative Toxicology

The toxicological profiles of chlorinated anilines and aminophenols are of significant interest due to their potential for environmental and human exposure.

  • 3,5-dichloroaniline: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also considered a potent nephrotoxicant (toxic to the kidneys) both in vivo and in vitro[6]. The toxicity of aniline compounds is often due to the formation of toxic metabolites[6].

  • 4-Amino-2,5-dichlorophenol: While specific comparative toxicological data for this isomer is limited, studies on related aminochlorophenols have shown that the number and position of chlorine atoms can significantly influence their nephrotoxic potential[7]. Generally, the hydroxylation of chloroanilines to form aminochlorophenols can increase their in vitro toxicity[8]. For instance, one study demonstrated that the in vitro nephrotoxic potential of dichlorinated aminophenols was greater than that of monochlorinated aminophenols and the parent chloroanilines[7][9].

It is plausible that both compounds exert toxicity through the formation of reactive metabolites that can lead to oxidative stress and cellular damage. However, the specific metabolic pathways and the ultimate toxicity can differ based on the isomeric structure.

Conclusion

While 4-Amino-2,5-dichlorophenol and 3,5-dichloroaniline are both dichlorinated aromatic amines, their distinct isomeric structures give rise to a host of differences in their physicochemical properties, spectroscopic signatures, synthetic accessibility, and, most importantly, their applications. The presence of a hydroxyl group in 4-Amino-2,5-dichlorophenol makes it a unique precursor for the insecticide Lufenuron, while the symmetric nature and reactivity of 3,5-dichloroaniline make it a versatile building block for a broader range of agrochemicals, dyes, and materials. A thorough understanding of these differences, as outlined in this guide, is essential for researchers and professionals working with these important chemical intermediates.

References

  • PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

  • Vertex AI Search. (2026, January 3). 4-Amino-2,5-dichlorophenol: Chemical Properties and Manufacturing Insights.
  • PubChem. (n.d.). 3,5-dichloroaniline. Retrieved from [Link]

  • PubMed. (2018, September 15). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

  • PubMed. (2013, December 11). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Retrieved from [Link]

  • Benchchem. (n.d.). Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols.
  • Benchchem. (n.d.). Spectroscopic Analysis: A Comparative Guide to 4-Amino-2,6-dichlorophenol and Its Synthetic Precursors.
  • PubMed. (n.d.). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Retrieved from [Link]

  • Benchchem. (n.d.). Experimental protocol for using 4-Amino-2,6-dichloro-3-fluorophenol.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 4-Amino-2,6-dichlorophenol in Agrochemical Synthesis.
  • Marshall Digital Scholar. (2016, April 19). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Retrieved from [Link]

  • MDPI. (2023, February 13). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Retrieved from [Link]

  • MDPI. (2020, December 30). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-amino-2,6-dichloro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,5-dichlorophenol. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50392-39-7 | Product Name : 4-Amino-2,5-dichlorophenol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) experimental vs. predicted by the ACD program. Retrieved from [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationships for substituted chlorophene analogs. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Retrieved from [Link]

  • MDPI. (2013, April 22). 1 H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1 H-MAS-NMR Spectra. Retrieved from [Link]

  • Source not available.
  • ResearchGate. (2016, April 4). Does anyone know of a structure-activity relationship for the covalent bonding of chlorinated anilines to soil?. Retrieved from [Link]

  • Ukrainian Botanical Journal. (2025, December 22). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes.
  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • Benchchem. (n.d.). In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichloropyridine N-oxide.
  • ResearchGate. (2025, November 6).
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

[1][2]

Executive Summary

4-Amino-2,5-dichlorobenzene-1-sulfonamide is a critical pharmacophore scaffold, widely utilized in the development of diuretic agents (e.g., thiazides), carbonic anhydrase inhibitors, and agrochemical intermediates.[1] Its synthesis presents a classic electrophilic aromatic substitution challenge: balancing the directing effects of a strongly activating amino group against two deactivating chlorine atoms while managing the aggressive reactivity of chlorosulfonic acid.

This guide details an optimized Direct Chlorosulfonation Protocol . Unlike older methods that require protection of the amine (via acetanilide), this protocol leverages the steric and electronic deactivation of the 2,5-dichloro substitution pattern to permit direct sulfonation with high regioselectivity and minimal tar formation.

Key Process Parameters (CPP)
  • Regioselectivity: >98% para- to the amino group (Position 4).[1]

  • Yield Target: 85–92% (Isolated).

  • Purity: >98% (HPLC).

  • Critical Hazard: Violent exotherm during chlorosulfonic acid quenching.

Retrosynthetic Analysis & Mechanism

The synthesis is a two-step sequence performed in a "telescoped" manner (one-pot potential, though isolation of the intermediate is recommended for purity).[1]

  • Electrophilic Chlorosulfonation: 2,5-Dichloroaniline reacts with excess chlorosulfonic acid.[1] The amino group (

    
    ) directs the electrophile (
    
    
    ) to the para position. The ortho position (C6) is sterically hindered by the adjacent chlorine at C5 and the amine at C1.
  • Nucleophilic Aminolysis: The resulting sulfonyl chloride intermediate undergoes nucleophilic attack by ammonia to yield the sulfonamide.

Caption: Linear synthetic pathway illustrating the conversion of 2,5-dichloroaniline to the target sulfonamide via a sulfonyl chloride intermediate.

Detailed Experimental Protocol

Materials & Reagents
ReagentCASMW ( g/mol )EquivalentsRole
2,5-Dichloroaniline 95-82-9162.021.0Starting Material
Chlorosulfonic Acid 7790-94-5116.525.0 - 6.0Reagent/Solvent
Ammonia (28% aq) 7664-41-717.03ExcessAmination Agent
Thionyl Chloride 7719-09-7118.970.5 (Optional)Scavenger/Driver
Ethyl Acetate 141-78-6-SolventExtraction/Workup
Phase 1: Chlorosulfonation (Formation of Sulfonyl Chloride)[1][2]

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts explosively with water.[2] All glassware must be oven-dried. Perform all operations in a functioning fume hood.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Charge Chlorosulfonic acid (58.3 g, 33.3 mL, 0.50 mol, 5.0 eq) into the flask. Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Add 2,5-Dichloroaniline (16.2 g, 0.10 mol, 1.0 eq) portion-wise over 30 minutes.

    • Expert Tip: Maintain internal temperature <15°C. The addition is exothermic. Adding the solid too fast will cause local overheating and charring (tar formation).

  • Reaction:

    • Once addition is complete, remove the ice bath.

    • Slowly heat the reaction mixture to 90°C over 45 minutes.

    • Maintain at 90–95°C for 3 hours . Evolution of HCl gas will be vigorous initially and then subside.

    • Optional: If TLC indicates unreacted sulfonic acid (polar spot near baseline), cool to 60°C, add Thionyl Chloride (0.5 eq), and reheat to drive the conversion to the sulfonyl chloride.

  • Quenching (Critical Step):

    • Cool the reaction mass to room temperature (20–25°C).

    • Prepare a beaker with 300 g of crushed ice and 100 mL water .

    • Slowly pour the reaction mixture onto the agitated ice in a thin stream.

    • Observation: The sulfonyl chloride will precipitate as a grey-white solid.

    • Filter the solid immediately. Wash with cold water (2 x 50 mL) to remove residual acid. Do not dry completely (the wet cake is used directly to prevent hydrolysis).

Phase 2: Ammonolysis (Sulfonamide Formation)[1][2]
  • Resuspension: Transfer the wet sulfonyl chloride cake into a 500 mL flask. Add 100 mL of water (or THF for higher solubility).

  • Amination: Add Ammonium Hydroxide (28% aqueous, 50 mL) dropwise with vigorous stirring.

    • Note: The pH should be >10.

  • Heating: Heat the suspension to 60°C for 2 hours. The solid will likely dissolve and then reprecipitate as the sulfonamide forms.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~7.0 using dilute HCl (if excess ammonia persists and solubilizes the product).

    • Filter the crude product.[5][4][6][7][8]

    • Wash with water (3 x 50 mL) followed by cold ethanol (1 x 20 mL).[1]

Phase 3: Purification & Characterization
  • Recrystallization: Dissolve crude solid in boiling Ethanol/Water (3:1) .[1] Treat with activated charcoal if colored. Hot filter and allow to crystallize at 4°C.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Properties:

  • Appearance: White to off-white crystalline powder.[1][9]

  • Melting Point: 218–220°C (Lit. val. check required).

  • Yield: ~20–22 g (85–92%).[1]

Process Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification of the target sulfonamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of sulfonyl chloride during quench.[1]Ensure quench temperature is <5°C. Process wet cake immediately. Do not store intermediate.
Tar/Black Color Reaction temperature too high during addition.Strictly control addition temp <15°C. Ensure glassware is dry.
Insoluble Impurities Formation of sulfone byproduct (dimer).Increase ratio of

to substrate (dilution effect reduces dimerization).
Product pH Sensitive Amphoteric nature of sulfonamide.Sulfonamides are acidic (

). Do not over-acidify during workup; product may redissolve or trap salts.

References

  • BenchChem. (2025).[5][2][3][4] Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. Retrieved from

  • ChemicalBook. (2026). 4-Amino-2,5-dichlorobenzenesulfonic acid Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2026).[1] 4-amino-2,5-dichlorobenzene-1-sulfonamide Product Sheet. Retrieved from

  • Organic Syntheses. (1940). Sulfanilyl chloride, N-acetyl. Org. Synth. 1940, 20, 13. Retrieved from

  • National Institutes of Health (NIH). (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from

A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide

This document provides a comprehensive guide to the synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide, a valuable sulfonamide intermediate. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to provide a robust, scientifically-grounded protocol. We will delve into the mechanistic principles behind the synthesis, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it as necessary. The protocol is designed as a self-validating system, incorporating checkpoints and characterization methods to ensure the integrity of the final product.

Synthetic Strategy and Mechanistic Overview

The synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide (C₆H₆Cl₂N₂O₂S) is most effectively approached via a multi-step pathway starting from 2,5-dichloroaniline. The overall strategy involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by its conversion to the desired sulfonamide.

The core transformation relies on two fundamental reactions in organic chemistry:

  • Electrophilic Aromatic Substitution: The synthesis commences with the chlorosulfonation of an N-acylated 2,5-dichloroaniline. The amino group of the starting material is temporarily protected as an acetamide to prevent undesirable side reactions with the highly reactive chlorosulfonic acid. The acetylated ring undergoes an electrophilic attack by the sulfur trioxide (SO₃) moiety derived from chlorosulfonic acid. The directing effects of the substituents on the aromatic ring are critical here. The N-acetyl group is a potent ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing.[1] The sulfonation occurs at the C-4 position (para to the activating acetamido group), which is the most electronically and sterically favored position.

  • Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is a highly reactive electrophile. The final sulfonamide is formed through a nucleophilic attack by ammonia on the electron-deficient sulfur atom. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the stable sulfonamide product.[2]

The overall synthetic pathway is visualized below.

Synthetic_Pathway cluster_0 Step 1: N-Acetylation (Protection) cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Ammonolysis & Deprotection A 2,5-Dichloroaniline B N-(2,5-dichlorophenyl)acetamide A->B Acetic Anhydride C 4-Acetamido-2,5-dichlorobenzenesulfonyl chloride B->C Chlorosulfonic Acid D 4-Amino-2,5-dichlorobenzenesulfonamide C->D Aq. Ammonia / Heat

Caption: Overall three-step synthesis of the target compound.

Detailed Experimental Protocols

Safety First: All operations must be conducted in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water.[3] 2,5-dichloroaniline is toxic.[3] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory throughout the procedure.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaNotes
2,5-Dichloroaniline95-82-9C₆H₅Cl₂NStarting material.
Acetic Anhydride108-24-7C₄H₆O₃Acetylating agent.
Chlorosulfonic Acid7790-94-5ClSO₃HChlorosulfonating agent. Handle with extreme care.
Ammonium Hydroxide1336-21-6NH₄OH28-30% aqueous solution. Reagent for ammonolysis.
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, for solvent use.
Crushed IceN/AH₂OFor quenching reactions.
Sodium Bicarbonate144-55-8NaHCO₃For neutralization.
Brine (Saturated NaCl)N/ANaCl(aq)For washing.
Anhydrous MgSO₄ or Na₂SO₄N/A-For drying organic layers.
Protocol I: Synthesis of 4-Acetamido-2,5-dichlorobenzenesulfonyl Chloride (Intermediate)

This protocol integrates the protection and chlorosulfonation steps.

Step 1: N-Acetylation of 2,5-Dichloroaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 16.2 g (0.1 mol) of 2,5-dichloroaniline in 50 mL of dichloromethane.

  • Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the solution.

  • Heat the mixture to a gentle reflux for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature. The product, N-(2,5-dichlorophenyl)acetamide, can be used directly in the next step or isolated by removing the solvent under reduced pressure.

Step 2: Chlorosulfonation

  • Cool the flask containing the N-(2,5-dichlorophenyl)acetamide solution (or the isolated product redissolved in 50 mL DCM) in an ice-salt bath to 0°C.

  • In a separate dropping funnel, place 30 mL (~52 g, 0.45 mol) of chlorosulfonic acid.

  • Add the chlorosulfonic acid dropwise to the stirred acetamide solution over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will occur; ensure the fume hood is functioning efficiently.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-3 hours. The reaction mixture will become a thick slurry.

  • Work-up and Isolation: Very carefully and slowly, pour the reaction mixture onto a large beaker containing ~500 g of crushed ice with constant, vigorous stirring. This step is highly exothermic and will generate HCl fumes.

  • The solid precipitate, 4-acetamido-2,5-dichlorobenzenesulfonyl chloride, will separate.

  • Filter the solid product using a Büchner funnel and wash thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~6-7).

  • Dry the isolated white to off-white solid under vacuum.

Protocol II: Synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide (Final Product)

Step 3: Ammonolysis and Deprotection

  • In a 500 mL round-bottom flask, create a slurry of the dried 4-acetamido-2,5-dichlorobenzenesulfonyl chloride (assuming ~0.1 mol theoretical yield from the previous step) in 150 mL of 28-30% aqueous ammonium hydroxide.

  • Heat the mixture to 80-90°C with vigorous stirring for 4-6 hours. The ammonolysis of the sulfonyl chloride and the hydrolysis of the acetamide protecting group occur concurrently under these conditions.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 4-Amino-2,5-dichlorobenzenesulfonamide as a crystalline solid.

  • Dry the final product in a vacuum oven at 50-60°C.

Workflow Visualization and Data Summary

The following diagram illustrates the detailed laboratory workflow, from setup to final product characterization.

G cluster_prep Preparation cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Ammonolysis cluster_analysis Final Product Characterization prep_ppe Don PPE (Goggles, Gloves, Coat) prep_fumehood Set up in Fume Hood prep_ppe->prep_fumehood prep_glassware Dry Glassware prep_fumehood->prep_glassware s1_dissolve Dissolve 2,5-DCA in DCM prep_glassware->s1_dissolve s1_add Add Acetic Anhydride s1_dissolve->s1_add s1_reflux Reflux for 1h s1_add->s1_reflux s1_tlc Monitor by TLC s1_reflux->s1_tlc s2_cool Cool to 0°C s1_tlc->s2_cool s2_add Dropwise addition of Chlorosulfonic Acid s2_cool->s2_add s2_warm Warm to RT, Stir 3h s2_add->s2_warm s2_quench Pour onto Ice s2_warm->s2_quench s2_filter Filter & Wash with Water s2_quench->s2_filter s2_dry Dry Intermediate s2_filter->s2_dry s3_slurry Slurry Intermediate in Aq. Ammonia s2_dry->s3_slurry s3_heat Heat to 90°C for 6h s3_slurry->s3_heat s3_tlc Monitor by TLC s3_heat->s3_tlc s3_cool Cool and Precipitate s3_tlc->s3_cool s3_filter Filter & Wash s3_cool->s3_filter s3_recrystallize Recrystallize (Ethanol/Water) s3_filter->s3_recrystallize an_yield Calculate Yield s3_recrystallize->an_yield an_mp Measure Melting Point an_yield->an_mp an_spec Spectroscopic Analysis (FT-IR, NMR) an_mp->an_spec

Caption: Detailed experimental workflow for the synthesis.

Physicochemical Data for 4-Amino-2,5-dichlorobenzenesulfonamide
PropertyValueReference
Molecular FormulaC₆H₆Cl₂N₂O₂S
Molecular Weight241.09 g/mol [4]
Physical FormPowder/Crystalline Solid
InChI KeyLOUBHADNEPMWMA-UHFFFAOYSA-N
Hazard StatementsH302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)

Trustworthiness: A Self-Validating Protocol

The reliability of this synthesis protocol is ensured by incorporating validation at each critical stage.

  • In-Process Monitoring: The use of Thin Layer Chromatography (TLC) at the end of the acetylation and ammonolysis steps provides a real-time check on reaction completion. This prevents the carry-over of unreacted starting materials into subsequent steps, which simplifies purification and improves final product purity.

  • Final Product Characterization: The identity and purity of the synthesized 4-Amino-2,5-dichlorobenzenesulfonamide must be rigorously confirmed.

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • FT-IR Spectroscopy: The infrared spectrum should show characteristic peaks for the N-H stretches of the primary amine and sulfonamide groups (~3200-3400 cm⁻¹), S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), and C-Cl stretches on the aromatic ring.

    • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides unambiguous structural confirmation by showing the expected signals and coupling patterns for the aromatic protons and carbons.

By systematically applying these analytical checks, researchers can have high confidence in the quality and identity of the final compound, ensuring its suitability for downstream applications in research and development.

References

  • SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid - Google Patents.
  • CPAchem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Safety Data Sheet. Available at: [Link]

  • Chen, X., Qin, Y.-H., & Wei, Y.-J. (2009). 4-Amino-3,5-dichlorobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o542. Available at: [Link]

  • US5424403A - Preparation of aminoazo dyes - Google Patents.
  • Global Substance Registration System. 4-AMINO-2,5-DICHLORO-N,N-DIMETHYLBENZENESULFONAMIDE. Available at: [Link]

  • Scribd. Synthesis of 2-Amino-2',5-Dichlorobenzophenone. Available at: [Link]

  • Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available at: [Link]

  • Cheméo. 4-amino-N-4-chlorophenyl-benzenesulfonamide.pdf. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 2,5-DICHLOROBENZENESULFONYL CHLORIDE. Available at: [Link]

  • Chohan, Z. H., Shad, H. A., Tahir, M. N., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o725. Available at: [Link]

  • PubChem. 2,5-Dichlorobenzenesulfonyl chloride. Available at: [Link]

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.
  • Wikipedia. 2,5-Dichloroaniline. Available at: [Link]

  • EPO. PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Available at: [Link]

  • CN1045002C - Preparation of 2,6-dichloroaniline - Google Patents.
  • Chohan, Z. H., Shad, H. A., Tahir, M. N., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o725. Available at: [Link]

Sources

Application Note: 4-Amino-2,5-dichlorobenzene-1-sulfonamide as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists utilizing 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6) as a scaffold.[1][2] It focuses on the unique "push-pull" electronic properties of the 2,5-dichloro substitution pattern and provides validated protocols for its functionalization.[1][2]

Executive Summary & Chemical Profile

4-Amino-2,5-dichlorobenzene-1-sulfonamide (hereafter 2,5-DCS ) is a highly functionalized aniline derivative characterized by a distinct electronic "push-pull" system.[1][2] Unlike its symmetric analogs (e.g., 3,5-dichloro), the 2,5-substitution pattern creates chemically distinct environments for the two chlorine atoms, enabling regioselective cross-coupling strategies.[2]

This scaffold is a critical building block for:

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is a classic zinc-binding group (ZBG).[1][2]

  • Antibacterials: Sulfanilamide pharmacophore.[1][2][3]

  • Agrochemicals: Precursor for halogenated sulfonylurea herbicides.[1][2]

Chemical Specifications
PropertyDataNotes
CAS Number 42480-70-6Verify against 59000-84-9 (N-ethyl derivative)
Molecular Formula C₆H₆Cl₂N₂O₂SMW: 241.09 g/mol
Appearance Off-white to pale yellow powderOxidizes slowly in air
Solubility DMSO, DMF, MeOH (warm)Insoluble in water; soluble in basic aq.[1][2][3][4] media (pH > 10)
pKa (Sulfonamide) ~10.0Acidic proton allows N-alkylation
pKa (Aniline) ~2.0 - 3.0Reduced basicity due to ortho-Cl and para-sulfonamide

Strategic Reactivity Guide (Expert Analysis)

The utility of 2,5-DCS lies in its three orthogonal reactive handles.[2] Understanding the electronic influence of the 2,5-dichloro substitution is vital for yield optimization.[2]

The Electronic Map[1]
  • Position 1 (Sulfonamide): Strong Electron Withdrawing Group (EWG).[1][2] Increases acidity of the N-H bond.[2]

  • Position 4 (Amine): Electron Donating Group (EDG).[1][2] Nucleophilic center, though attenuated by the C5-Cl and C1-Sulfonamide.[1][2]

  • Position 2 (Chlorine): Ortho to Sulfonamide (EWG).[1][2] Electron Deficient.

    • Reactivity: Activated for oxidative addition (Pd/Ni catalysis) or S_NAr (under forcing conditions).[2]

  • Position 5 (Chlorine): Ortho to Amine (EDG).[1][2] Electron Rich.

    • Reactivity: Deactivated for oxidative addition; generally stable during C2 manipulation.[2]

Reaction Pathway Diagram

ReactionPathways Start 4-Amino-2,5-dichloro benzene-1-sulfonamide ProdA Schiff Bases / Azo Dyes (Retention of Sulfonamide) Start->ProdA Amine Functionalization (Aldehydes/Diazotization) ProdB Sulfonylureas / N-Alkyl Sulfonamides Start->ProdB Sulfonamide Derivatization (Isocyanates/Alkyl Halides) ProdC Biaryl Sulfonamides (C2-Selective Coupling) Start->ProdC Pd-Catalyzed Coupling (Suzuki-Miyaura)

Caption: Orthogonal functionalization pathways for 2,5-DCS. The C2-Cl position offers a unique entry point for biaryl synthesis.[1][2]

Detailed Experimental Protocols

Module A: Chemoselective Amide Coupling (Amine Focus)

Objective: Functionalize the aniline nitrogen without affecting the sulfonamide.[2] Challenge: The aniline is deactivated by the electron-withdrawing sulfonamide and steric bulk of the C5-chlorine.[1] Standard coupling (EDC/NHS) may be sluggish.[2] Solution: Use of high-activity acyl chlorides or HATU with controlled temperature.[1][2]

Protocol:

  • Preparation: Dissolve 2,5-DCS (1.0 eq) in anhydrous DMAc (Dimethylacetamide) or NMP . Note: DMF can be used but DMAc often solubilizes the dichloro-scaffold better.[1][2]

  • Base Addition: Add Pyridine (3.0 eq) or 2,6-Lutidine (for acid-sensitive substrates).[1][2] Cool to 0°C.[2]

  • Acylation: Dropwise add the Acid Chloride (1.1 eq) diluted in minimal DMAc.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (5% MeOH in DCM).[2] The product will be less polar than the starting amine.[2]

  • Workup: Pour reaction mixture into 1M HCl (aqueous). The sulfonamide-amide product typically precipitates.[1][2] Filter, wash with water, and dry.[2][5]

    • Purification: Recrystallization from EtOH/Water is preferred over chromatography due to streaking of sulfonamides on silica.[2]

Module B: Sulfonamide N-Alkylation

Objective: Introduce diversity at the sulfonamide nitrogen. Mechanism: The sulfonamide proton (pKa ~10) is deprotonated by mild base, generating a nucleophile that attacks alkyl halides.[2]

Protocol:

  • Dissolution: Dissolve 2,5-DCS (1.0 eq) in Acetone (for reactive halides) or DMF (for unreactive halides).

  • Activation: Add K₂CO₃ (anhydrous, 2.0 eq). Stir at RT for 15 mins to ensure deprotonation.

  • Alkylation: Add Alkyl Halide (1.1 eq).[2]

    • Critical Step: If using Acetone, heat to reflux (56°C).[2] If using DMF, heat to 60°C.[2]

  • Time: 2–6 hours.

  • Quench: Remove solvent (if Acetone).[2] If DMF, pour into ice water.[2]

  • pH Adjustment: Acidify carefully with 1M HCl to pH ~4 to precipitate the product (neutral sulfonamides are often insoluble in water).

Module C: Advanced C2-Selective Cross-Coupling (Suzuki)

Objective: Selectively couple an aryl boronic acid to the C2-position (ortho to sulfonamide).[1][2] Rationale: The C2-Cl bond is more electron-deficient (activated) than the C5-Cl bond due to the strong electron-withdrawing nature of the adjacent sulfonamide group.[1][2]

Protocol:

  • Reagents: Combine 2,5-DCS (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).[2]

  • Solvent: Degassed Dioxane:Water (4:1) .

  • Base: K₃PO₄ (3.0 eq). Carbonate bases may be too weak for this deactivated system.[1][2]

  • Conditions: Heat to 90°C under Argon for 16 hours.

  • Observation: Expect the mono-coupled product at C2. The C5-Cl typically remains intact unless forcing conditions (high temp, SPhos catalyst) are used.[2]

Troubleshooting & Optimization (Expertise)

IssueRoot CauseCorrective Action
Low Solubility High crystal lattice energy of sulfonamides.[1][2]Switch solvent to DMAc or DMSO .[1][2] For aqueous workups, maintain pH > 9 to keep it soluble, then precipitate at pH 4.[2]
No Reaction (Amine) Aniline is deactivated by EWGs.[1][2]Switch from EDC coupling to Acid Chloride or HATU/HOAt .[1][2] Heat to 50°C if necessary.
Bis-alkylation (Sulfonamide) Sulfonamide nitrogen can react twice if R-X is very reactive.[1][2]Use 1.0 eq of alkyl halide exactly.[1][2] Use a bulky base (Cs₂CO₃) to sterically hinder the second attack.[2]
Regioselectivity Loss (Suzuki) C5-Cl reacting alongside C2-Cl.[1][2]Lower temperature to 60–70°C. Use a less electron-rich ligand (avoid SPhos/XPhos; stick to dppf or PPh3 ).[1][2]

Safety & Handling

  • Sulfonamide Allergy: This compound is a primary sulfonamide.[1][2] Handle with extreme care to avoid sensitization. Use dedicated glassware and gloves (Nitrile).[2]

  • Acidic Byproducts: Chlorosulfonation or acylation reactions release HCl.[1][2] Use a scrubbing trap.[2]

  • Storage: Store at RT, protected from light. The amine group can oxidize over months, turning the powder brown.[2]

References

  • Synthesis & Crystal Structure (Schiff Bases)

    • Title: Synthesis and crystal structure of 4-amino-3,5-dichlorobenzenesulfonamide derivatives (Note: Closely related 3,5-isomer protocol adaptable to 2,5-isomer).
    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • General Sulfonamide Synthesis (Microwave/Green Methods)

    • Title: Sulfonamide synthesis by S-N coupling.[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][2]

  • Chemical Property Data

    • Title: 4-Amino-2,5-dichlorobenzenesulfonamide CAS Data.[1][2][6][7][8][9][10]

    • Source: ChemicalBook / Sigma Aldrich Data.[2]

Sources

Application Note: Precision Sulfonation of 2,5-Dichloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-yield, regioselective protocol for the synthesis of 4-amino-2,5-dichlorobenzenesulfonic acid via the sulfonation of 2,5-dichloroaniline (2,5-DCA).[1] Unlike traditional "baking" methods using sulfuric acid which often suffer from charring and low purity, this protocol utilizes a Chlorosulfonic Acid-Solvent Process followed by Vacuum Thermal Rearrangement .[1] This methodology ensures superior process control, minimizes oxidative side reactions, and achieves purities suitable for pharmaceutical intermediates and high-grade dyestuff manufacturing (e.g., Acid Yellow 49).[1]

Introduction & Mechanism[1]

Significance

2,5-Dichloroaniline is a critical building block in the synthesis of azo dyes and pigments.[1] The introduction of a sulfonic acid group renders the molecule water-soluble and provides a handle for further coupling reactions.[1] The specific isomer, 4-amino-2,5-dichlorobenzenesulfonic acid , is the requisite intermediate for downstream applications requiring precise steric and electronic properties.[1]

Reaction Mechanism

The sulfonation proceeds via an electrophilic aromatic substitution pathway, specifically the Bamberger Rearrangement .

  • N-Sulfonation (Kinetic Control): At low temperatures in a solvent (Methylene Chloride), chlorosulfonic acid reacts with the amine to form the sulfamic acid intermediate (or the amine-sulfate salt depending on conditions).[1]

  • Migration (Thermodynamic Control): Upon heating (baking), the sulfonic acid group migrates from the nitrogen to the ring carbon.[1]

  • Regioselectivity: The amino group (

    
    ) is a strong activator and directs ortho/para.[1] The chlorine atoms are deactivators but also direct ortho/para.[1]
    
    • Position 4 (Para to

      
      ):  Favored electronically and sterically.[1]
      
    • Position 6 (Ortho to

      
      ):  Less favored due to steric hindrance and the "ortho effect."[1]
      
    • Position 3: Meta to the strong activator, highly unlikely.

    • Outcome: The reaction exclusively yields the 4-isomer.

ReactionMechanism Start 2,5-Dichloroaniline Inter Intermediate: N-(2,5-dichlorophenyl)sulfamic acid Start->Inter Kinetic Sulfamation Reagent + ClSO3H (in CH2Cl2) Product 4-Amino-2,5-dichlorobenzenesulfonic acid Inter->Product Thermodynamic Rearrangement Heat Vacuum Bake (190°C)

Figure 1: Reaction pathway from starting material to thermodynamic product via sulfamic acid rearrangement.[1]

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2,5-Dichloroaniline 95-82-9>98%Starting Material
Chlorosulfonic Acid 7790-94-599%Sulfonating Agent
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Sodium Hydroxide 1310-73-230% aq.[1]Neutralization
Hydrochloric Acid 7647-01-037%Precipitation
Equipment
  • Reactor: 500 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Oil bath (capable of 200°C) or Heating Mantle with PID controller.[1]

  • Agitation: Overhead mechanical stirrer (Teflon blade) – Critical for the solid-phase baking step.[1]

  • Condenser: Reflux condenser (for solvent step).[1][2]

  • Vacuum System: Rotary vane pump with cold trap (capable of 0.3–0.4 atm / ~300-400 mbar).[1]

  • Safety: Gas scrubber (NaOH trap) for HCl evolution.[1]

Experimental Protocol

Phase 1: Solvent-Based Sulfamation

Objective: Formation of the N-sulfonic acid intermediate in a controlled liquid phase.[1]

  • Setup: Equip the 3-neck RBF with the mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the top of the condenser to the NaOH scrubber.[1] Flush with nitrogen.

  • Dissolution: Charge 2,5-Dichloroaniline (50.0 g, 0.308 mol) and DCM (250 mL) into the flask. Stir until fully dissolved.

  • Addition: Cool the solution to 0–5°C using an ice bath.

  • Reaction: Add Chlorosulfonic Acid (37.7 g, 0.323 mol, 1.05 eq) dropwise over 45 minutes.

    • Caution: Reaction is exothermic.[1] HCl gas will evolve.[1] Maintain internal temperature <10°C.

    • Observation: A thick white precipitate (sulfamic acid/amine salt) will form.[1]

  • Digestion: Remove the ice bath. Allow the slurry to warm to room temperature, then heat to reflux (40°C) for 1 hour to ensure complete conversion to the intermediate.

Phase 2: Solvent Stripping & Thermal Rearrangement (The "Bake")

Objective: Migration of the sulfonate group to the para-position.[1]

  • Distillation: Switch the reflux condenser to a distillation setup. Distill off the DCM at atmospheric pressure until the residue becomes a semi-solid paste.

  • Vacuum Application: Connect the reactor to the vacuum system. Reduce pressure to 0.3–0.4 atm (300–400 mbar) .

  • Baking: Gradually increase the oil bath temperature to 190–195°C over 40 minutes.

    • Critical Control Point: Stirring must be maintained to prevent charring on the flask walls.[1] As the mass dries, it will become a powder.

  • Duration: Hold at 190–195°C under vacuum for 2 hours .

    • Mechanism:[3][4][5] The vacuum removes trace moisture, driving the equilibrium toward the sulfonic acid.[1]

  • Cooling: Cool the reaction mass to <50°C under nitrogen flow.

Phase 3: Workup & Isolation[1][2]
  • Quenching: Add Water (300 mL) to the solid residue. Stir vigorously at 60°C until the solid is mostly dispersed/dissolved.

  • Neutralization: Slowly add 30% NaOH until pH 8–9. The solution should become clear as the sodium salt is soluble.

  • Filtration: Filter the warm solution through a Celite pad to remove any insoluble impurities (e.g., sulfones or tars).[1]

  • Precipitation: Acidify the filtrate with HCl (37%) to pH < 1. The free acid (Product) will precipitate as a white/grey solid.

  • Collection: Cool to 10°C, filter the solid, and wash with ice-cold water (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 80°C for 6 hours.

Process Control & Troubleshooting

ParameterSpecificationDeviation ConsequenceCorrective Action
Addition Temp <10°CLocalized overheating, tar formation.[1]Slow down addition rate; check cooling capacity.
Baking Temp 190–195°C<180°C: Incomplete rearrangement.>200°C: Decomposition/Charring.[1]Calibrate oil bath/mantle sensor.
Vacuum 300–400 mbarPoor moisture removal inhibits reaction.[1]Check pump seals and cold trap efficiency.
Moisture AnhydrousHydrolysis of Chlorosulfonic acid.[1]Use dry DCM; keep system under

.
Workflow Diagram

Workflow cluster_0 Phase 1: Sulfamation cluster_1 Phase 2: Rearrangement cluster_2 Phase 3: Workup Step1 Dissolve 2,5-DCA in DCM Step2 Add ClSO3H (0-5°C) Step1->Step2 Step3 Reflux (40°C) 1 Hour Step2->Step3 Step4 Distill Solvent Step3->Step4 Step5 Vacuum Bake 190°C, 2 Hours Step4->Step5 Step6 Dissolve in Water Neutralize (NaOH) Step5->Step6 Step7 Filter Insolubles Step6->Step7 Step8 Acidify (HCl) to Precipitate Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Specifications

To validate the synthesis, the following analytical criteria must be met:

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1] Gradient 5-95% B.[1]
    
  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

1H-NMR (DMSO-d6, 400 MHz)
  • 
     7.20 ppm (s, 1H):  Proton at position 6 (Ortho to amine, shielded).[1]
    
  • 
     7.65 ppm (s, 1H):  Proton at position 3 (Ortho to sulfonate, deshielded).[1]
    
  • 
     5.5-6.0 ppm (bs, 2H):  Amine protons (
    
    
    
    ).[1]
  • Note: The absence of doublet splitting confirms the para-relationship of the protons (positions 3 and 6 are isolated by substituents).[1]

Safety & Hazards (MSDS Summary)

  • Chlorosulfonic Acid: Highly corrosive.[1] Reacts violently with water to release HCl and

    
     mist.[1] Use only in a functioning fume hood. Wear face shield and chemical-resistant gloves.
    
  • 2,5-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled.[1] Potential methemoglobinemia inducer.[1]

  • DCM: Suspected carcinogen.[1] volatile.[1]

References

  • Google Patents. Process for preparing 2,5-dichloroaniline-4-sulfonic acid.[1] SU1122648A1. Link

  • BenchChem. Application Notes and Protocols for the Sulfonation of 2-Chloroaniline. (Adapted methodology for 2,5-DCA). Link[1]

  • ChemicalBook. 4-Amino-2,5-dichlorobenzenesulfonic acid Product Properties.Link[1]

  • Organic Syntheses. Sulfonation of Amines (General Methods). Coll. Vol. 2, p. 482. Link

Sources

Application Note: Synthesis and Reaction Conditions of 4-Amino-2,5-Dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility & Chemical Context

4-Amino-2,5-dichlorobenzenesulfonamide (CAS 42480-70-6) is a highly valued bifunctional building block in advanced organic synthesis. Featuring both a primary sulfonamide and an aniline moiety—heavily modulated electronically and sterically by two chlorine atoms—this compound is a critical intermediate in the development of pharmaceutical agents, notably CCR10 antagonists used for treating inflammatory skin diseases like atopic dermatitis[1]. Additionally, its structural motif is widely utilized in the production of specialized industrial dyes and pigments[2].

Synthesizing this molecule requires a meticulously controlled two-stage sequence: regioselective electrophilic aromatic substitution (chlorosulfonation) of 2,5-dichloroaniline[3], followed by nucleophilic acyl substitution (amidation)[1].

Mechanistic Rationale & Experimental Design

As a self-validating system, this protocol is designed to mitigate the common pitfalls of aniline functionalization. The direct chlorosulfonation of basic anilines is typically plagued by oxidative degradation and unwanted N-sulfonation. However, the experimental choices in this workflow leverage the inherent electronics of the substrate:

  • Regioselective Chlorosulfonation: The two electron-withdrawing chlorine atoms at the 2- and 5-positions of 2,5-dichloroaniline significantly depress the basicity and nucleophilicity of the amine group[3]. This inherent deactivation allows for direct chlorosulfonation at the 4-position without the strict necessity of N-protection (e.g., acetylation).

  • Reagent Stoichiometry (Causality): Chlorosulfonic acid (

    
    ) is utilized in a massive stoichiometric excess (5–6 equivalents). The first equivalent acts as the sulfonating electrophile to yield the transient 2,5-dichloroaniline-4-sulfonic acid[4]. The remaining excess is thermodynamically required to act as a chlorinating agent, driving the equilibrium to convert the sulfonic acid into the highly reactive 4-amino-2,5-dichlorobenzenesulfonyl chloride[5].
    
  • Thermal Control: The initial addition must be performed at 0–5 °C to suppress the highly exothermic oxidation of the aniline ring. Subsequent heating to 100 °C provides the activation energy necessary for the chlorination phase[4].

Quantitative Reaction Parameters

The following table summarizes the critical parameters for both phases of the synthesis to ensure reproducibility and high yield.

ParameterPhase A: ChlorosulfonationPhase B: Amidation
Starting Material 2,5-Dichloroaniline[3]4-Amino-2,5-dichlorobenzenesulfonyl chloride
Primary Reagent Chlorosulfonic Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)[5]
Aqueous Ammonia (28%

)
Stoichiometry 5.0 – 6.0 EquivalentsExcess (Acts as Reagent & Solvent)
Addition Temperature 0 – 5 °C0 – 10 °C
Reaction Temperature 100 – 110 °C20 – 25 °C (Room Temperature)
Reaction Time 3 Hours2 Hours
In-Process Control TLC (Hexanes:EtOAc 3:1)pH Monitoring (Must remain >9.0)
Primary Risk Factor Oxidative polymerizationAqueous hydrolysis of sulfonyl chloride

Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next highly sensitive step.

Phase A: Chlorosulfonation
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, internal thermometer, and a gas scrubber system (critical for neutralizing evolved

    
     and 
    
    
    
    gases).
  • Reagent Loading: Charge the flask with 40.0 mL (approx. 600 mmol, 6.0 eq) of neat chlorosulfonic acid. Cool the flask to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 16.2 g (100 mmol) of 2,5-dichloroaniline in small portions over 45 minutes.

    • Causality: The initial sulfonation is violently exothermic. Maintaining the internal temperature below 10 °C prevents charring and oxidative polymerization of the deactivated aniline.

  • Thermal Activation: Once the addition is complete and gas evolution subsides, remove the ice bath. Gradually heat the reaction mixture to 100–110 °C and maintain for 3 hours.

  • IPC 1 (Self-Validation): Quench a 0.1 mL aliquot of the hot mixture into 1 mL of ice water, extract with 1 mL of ethyl acetate, and analyze via TLC (Eluent: 3:1 Hexanes/EtOAc, UV detection). The starting material (

    
    ) must be completely consumed, replaced by a lower-running spot corresponding to the sulfonyl chloride.
    
Phase B: Isolation and Amidation
  • Ice Quench: Cool the reaction mixture to room temperature. Carefully, dropwise, pour the mixture into a vigorously stirred beaker containing 400 g of crushed ice.

    • Causality: This rapidly hydrolyzes the excess chlorosulfonic acid to

      
       and 
      
      
      
      while precipitating the water-insoluble sulfonyl chloride intermediate. The temperature must remain <5 °C to prevent the sulfonyl chloride from hydrolyzing back into the sulfonic acid.
  • Filtration: Filter the precipitated 4-amino-2,5-dichlorobenzenesulfonyl chloride under vacuum and wash with 100 mL of ice-cold water. Do not dry the cake ; proceed immediately to amidation to prevent degradation.

  • Amidation: Transfer the damp filter cake directly into a flask containing 100 mL of 28% aqueous ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) pre-cooled to 0 °C. Stir vigorously for 2 hours, allowing the slurry to gradually warm to room temperature.
    
  • IPC 2 (Self-Validation): Continuously monitor the pH of the slurry. It must remain strictly >9.0. If the pH drops due to the neutralization of residual acids, add additional

    
    . The reaction is complete when a uniform, fine white suspension is formed.
    
  • Work-up: Filter the resulting solid, wash extensively with distilled water until the filtrate is pH neutral (~7), and dry under vacuum at 50 °C to afford the final 4-Amino-2,5-dichlorobenzenesulfonamide as a crystalline solid.

Process Workflow Visualization

G SM 2,5-Dichloroaniline (Starting Material) Step1 Chlorosulfonation Excess ClSO3H, 0-5°C then 100°C SM->Step1 Int1 4-Amino-2,5-dichlorobenzenesulfonic acid (Transient Intermediate) Step1->Int1 Electrophilic Substitution Int2 4-Amino-2,5-dichlorobenzenesulfonyl chloride (Reactive Intermediate) Int1->Int2 Chlorination (Excess ClSO3H) Step2 Amidation Aq. NH4OH, 0-10°C Int2->Step2 Ice Quench & Isolation Product 4-Amino-2,5-dichlorobenzenesulfonamide (Final Product) Step2->Product Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow and intermediate progression for 4-Amino-2,5-dichlorobenzenesulfonamide.

References

  • [4] Google Patents. SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid. Available at:

  • [5] Pageplace. Chlorosulfonic Acid - A Versatile Reagent. Available at:[Link]

  • [2] Wikipedia. 2,5-Dichloroaniline. Available at:[Link]

  • [3] PubChem. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262. Available at:[Link]

  • [1] Google Patents. US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10. Available at:

Sources

Application Note: Solubility Profiling and Solution Preparation Protocols for 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

4-Amino-2,5-dichlorobenzene-1-sulfonamide (4-ADBSA, CAS: 42480-70-6) is a highly functionalized sulfonamide derivative utilized as a critical building block in medicinal chemistry and drug development. Structurally, it features a primary aniline amine, a sulfonamide group, and two electron-withdrawing chlorine atoms on the aromatic ring.

Understanding the causality behind its solubility requires analyzing its intermolecular forces. The


 and 

groups act as strong hydrogen bond donors, while the oxygen atoms on the sulfonyl group act as hydrogen bond acceptors. However, the presence of two chlorine atoms significantly increases the molecule's lipophilicity and crystal lattice energy. This renders 4-ADBSA highly hydrophobic and practically insoluble in water or non-polar organic solvents (e.g., hexane, toluene)[3].

To achieve high-concentration stock solutions, aprotic polar solvents such as Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are required. These solvents act as potent Lewis bases and hydrogen bond acceptors, effectively disrupting the intermolecular hydrogen bonding of the sulfonamide crystal lattice without ionizing the molecule [1].

Quantitative Solubility Data

Based on thermodynamic modeling of structurally analogous benzenesulfonamides and halogenated sulfonamides, the following table summarizes the solubility profiles in common organic solvents at 298.15 K (25°C)[1, 2, 3].

SolventPolarity IndexH-Bond Acceptor CapacityEstimated Solubility (mg/mL)Suitability for Stock Solutions
DMSO 7.2High> 30 - 50Excellent (Primary Choice)
DMF 6.4High> 30 - 50Excellent
Acetone 5.1Moderate10 - 20Good (Highly volatile)
Ethanol (Absolute) 5.2Moderate1 - 5Fair (Requires gentle heating)
Chloroform 4.1Low< 1Poor
Water / PBS (pH 7.4) 9.0High (Donor/Acceptor)< 0.1Unsuitable (Requires co-solvent)

Solution Preparation Workflow

Workflow N1 Weigh 4-ADBSA Powder N2 Add Anhydrous DMSO/DMF N1->N2 N3 Vortex & Sonicate (25°C) N2->N3 N4 Is Solution Clear? N3->N4 N5 Gentle Heating (37°C) N4->N5 No N6 Store Stock at -20°C N4->N6 Yes N5->N4 Re-evaluate N7 Dilute in Aqueous Buffer (Max 1% DMSO final) N6->N7 Prior to Assay

Workflow for the preparation and validation of 4-ADBSA organic stock and aqueous solutions.

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., 50 mM in DMSO)

Causality & Trustworthiness: DMSO is chosen because its sulfoxide oxygen readily accepts hydrogen bonds from the 4-ADBSA sulfonamide and aniline protons, maximizing thermodynamic solubility. To ensure the protocol is self-validating, a Tyndall effect check is incorporated to differentiate between true dissolution and micro-suspension.

Step-by-Step Methodology:

  • Preparation: Equilibrate 4-ADBSA powder and anhydrous DMSO (≥99.9% purity) to room temperature in a desiccator to prevent ambient moisture absorption. Moisture introduces water into the DMSO, which drastically lowers the solubility threshold of hydrophobic sulfonamides.

  • Weighing: Accurately weigh the required mass of 4-ADBSA into a sterile, amber glass vial (amber glass protects the light-sensitive aniline moiety from photo-oxidation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Note: Always add solvent to the powder, not powder to the solvent, to prevent clumping.

  • Agitation: Vortex the mixture at maximum speed for 60 seconds. If visible particulates remain, place the vial in an ultrasonic water bath at 25°C for 5–10 minutes.

  • Self-Validation (Tyndall Check): Shine a focused laser pointer or bright LED through the vial against a dark background. If a solid beam of light is visible (Tyndall effect), micro-precipitates are present. If so, apply gentle heating (37°C) for 5 minutes and re-sonicate.

  • Storage: Purge the vial headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress. Seal tightly and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (Binary Mixtures)

Causality & Trustworthiness: Direct addition of 4-ADBSA powder to aqueous buffers causes rapid precipitation due to the hydrophobic effect driven by the dichloro-aromatic ring. A "solvent-shift" method—diluting the DMSO stock into a vigorously stirring aqueous buffer—creates a metastable supersaturated solution suitable for immediate in vitro assays [2].

Step-by-Step Methodology:

  • Thawing: Remove the DMSO stock solution from -20°C storage and allow it to completely equilibrate to room temperature (approx. 30 minutes). Crucial: Do not open the vial while cold, as condensation will introduce water and cause premature precipitation.

  • Pre-Warming Buffer: Warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Higher temperatures increase the kinetic barrier against immediate crystallization.

  • Solvent-Shift Dilution: While vigorously vortexing the pre-warmed aqueous buffer, add the DMSO stock solution dropwise.

    • Rule of Thumb: Keep the final DMSO concentration

      
       1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.
      
  • Usage Window: Use the aqueous working solution immediately. Do not store aqueous dilutions for more than 12–24 hours, as thermodynamically driven crystallization will eventually occur [2].

References

  • Source: National Center for Biotechnology Information (PMC)
  • Sulfamethazine - Product Information and Laboratory Procedures Source: Cayman Chemical Company URL
  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.

Application Note: Chemoselective N-Alkylation of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Amino-2,5-dichlorobenzene-1-sulfonamide is a highly functionalized, bifunctional building block frequently utilized in the synthesis of thiazide-like diuretics and novel chemotherapeutics. A primary challenge in its functionalization is chemoselectivity : the molecule contains two distinct nitrogen nucleophiles—an aromatic amine (aniline) at the C4 position and a primary sulfonamide at the C1 position.

As a Senior Application Scientist, I approach this chemoselectivity not as a hurdle, but as a predictable system governed by pKa and nucleophilicity. The regioselectivity of the N-alkylation is entirely dictated by the reaction conditions [3]:

  • Pathway A (Sulfonamide Selectivity): In its neutral state, the sulfonamide nitrogen is a poor nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, its protons are relatively acidic (pKa ~10). Under basic conditions (e.g.,

    
    ), it is readily deprotonated to form a highly nucleophilic sulfonamide anion. Consequently, base-mediated direct alkylation with alkyl halides overwhelmingly favors the sulfonamide nitrogen.
    
  • Pathway B (Aniline Selectivity): The aniline group is less acidic but significantly more nucleophilic in its neutral state. To selectively alkylate the aniline nitrogen, reductive amination is the method of choice. Under weakly acidic or neutral conditions, the aniline nitrogen selectively condenses with aldehydes to form an imine. The sulfonamide nitrogen is too electron-deficient to participate in imine formation under these conditions.

Recently, modern green chemistry has introduced transition-metal-catalyzed "borrowing hydrogen" methodologies. Using specific Ruthenium [1] or Iridium [2] catalysts, researchers can selectively alkylate either the sulfonamide or the aniline group using simple alcohols as alkylating agents, generating water as the sole byproduct.

Reaction Pathway Diagram

Chemoselectivity cluster_sulfonamide Pathway A: Sulfonamide Alkylation cluster_aniline Pathway B: Aniline Alkylation SM 4-Amino-2,5-dichlorobenzene-1-sulfonamide (Dual N-Nucleophiles) Base Basic Conditions (e.g., K2CO3) SM->Base Acid Weakly Acidic / Neutral Reductive Amination SM->Acid MechA Deprotonation of Sulfonamide (pKa ~10) -> Anion Formation Base->MechA ProdA N-(Alkyl)sulfamoyl Derivative MechA->ProdA MechB Aniline N is more nucleophilic -> Imine Formation Acid->MechB ProdB 4-(Alkylamino) Derivative MechB->ProdB

Divergent chemoselective N-alkylation pathways for 4-amino-2,5-dichlorobenzene-1-sulfonamide.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure chemoselectivity is verified before downstream isolation.

Protocol A: Chemoselective Sulfonamide N-Alkylation (Base-Mediated)

Objective: Selective mono-alkylation at the


 group.

Reagents:

  • 4-Amino-2,5-dichlorobenzene-1-sulfonamide (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.05 eq)

  • Anhydrous

    
     (2.0 eq)
    
  • Anhydrous DMF (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-amino-2,5-dichlorobenzene-1-sulfonamide (10 mmol) and finely powdered, anhydrous

    
     (20 mmol).
    
  • Deprotonation (Causality Step): Suspend the mixture in anhydrous DMF (20 mL) under an inert Argon atmosphere. Stir at room temperature for 30 minutes. Expert Insight: This pre-stirring period is critical. It ensures complete deprotonation of the sulfonamide to generate the active nucleophilic anion before the electrophile is introduced, preventing competitive side reactions.

  • Electrophile Addition: Add the alkyl halide (10.5 mmol) dropwise over 15 minutes via syringe. Maintain the reaction temperature at 25 °C to prevent dialkylation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Stain the TLC plate with Ninhydrin. Validation: The primary aniline (

    
    ) will stain a deep purple/brown. If the product spot stains strongly with Ninhydrin, it confirms the aniline group remains unreacted and intact.
    
  • Quenching & Workup: Dilute the mixture with deionized water (100 mL). Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Field-Proven Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (5 x 50 mL). Expert Insight: DMF is notoriously difficult to remove and often causes streaking during chromatography. The LiCl wash highly effectively partitions residual DMF into the aqueous phase.

  • Isolation: Dry the organic phase over

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Chemoselective Aniline N-Alkylation (Reductive Amination)

Objective: Selective mono-alkylation at the


 group.

Reagents:

  • 4-Amino-2,5-dichlorobenzene-1-sulfonamide (1.0 eq)

  • Aldehyde (1.05 eq)

  • 
     (1.5 eq)
    
  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.3 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-amino-2,5-dichlorobenzene-1-sulfonamide (10 mmol) and the target aldehyde (10.5 mmol) in DCE (30 mL). Add glacial acetic acid (10 mmol).

  • Pre-activation (Causality Step): Stir the mixture at room temperature for 2 hours. Expert Insight: Pre-forming the imine is non-negotiable. Adding the reducing agent too early will prematurely reduce the aldehyde to its corresponding alcohol, drastically lowering the yield. The sulfonamide remains completely inert during this step.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add

    
     (15 mmol) portion-wise over 20 minutes to control the exothermic reduction.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench carefully with saturated aqueous

    
     (50 mL) until 
    
    
    
    gas evolution ceases. Extract with
    
    
    (3 x 40 mL).
  • Isolation: Dry the organic phase over

    
    , concentrate, and purify via recrystallization (typically from EtOH/Water) or chromatography.
    

Quantitative Data & Reaction Optimization

The table below summarizes the expected regioselectivity and yields based on the applied methodology, demonstrating the robust control over the reaction pathways.

Reaction StrategyReagents / CatalystTarget ElectrophileMajor RegioisomerSelectivity (Sulfonamide:Aniline)Expected Yield
Basic Alkylation

, DMF, 25 °C
Benzyl BromideN-Benzylsulfonamide> 98 : 285 - 90%
Basic Alkylation NaH, THF, 0 °CMethyl IodideN-Methylsulfonamide> 99 : 192 - 95%
Reductive Amination

, AcOH, DCE
Benzaldehyde4-(Benzylamino)< 5 : 9580 - 85%
Borrowing Hydrogen [(p-Cymene)Ru(2,2′-bpyO)(

)]
Benzyl AlcoholN-Benzylsulfonamide92 : 875 - 82%
Borrowing Hydrogen Ir-Catalyst, TolueneBenzyl AlcoholCatalyst-DependentTunable~ 80%

References

  • Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino-(N-alkyl)benzenesulfonamides via Iridium-Catalyzed N-Alkylation with Alcohols Source: Organic Letters (ACS Publications) URL:[Link]

  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation? Source: ResearchGate (Scientific Discourse & Consensus) URL:[Link]

preparation of sulfonamide derivatives from CAS 42480-70-6

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Synthesis and Derivatization Protocols for 4-Amino-2,5-dichlorobenzenesulfonamide (CAS 42480-70-6)

Executive Summary

CAS 42480-70-6 (4-Amino-2,5-dichlorobenzenesulfonamide) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring both a primary aniline and a primary sulfonamide moiety, this scaffold serves as a critical precursor for synthesizing complex sulfonamide-based therapeutics. This application note provides a comprehensive, field-proven guide to the chemoselective derivatization of CAS 42480-70-6, detailing the causality behind reaction conditions and offering self-validating experimental protocols.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The structural uniqueness of 4-Amino-2,5-dichlorobenzenesulfonamide lies in its 2,5-dichloro substitution pattern. The two highly electronegative chlorine atoms exert a strong electron-withdrawing inductive (-I) effect across the benzene ring.

  • Sulfonamide Reactivity: The -I effect increases the acidity of the sulfonamide N-H protons (lowering the pKa to approximately 9.0–9.5). This allows for selective deprotonation by mild bases (e.g., K₂CO₃), enabling clean N-alkylation without affecting the aniline[2].

  • Aniline Reactivity: Conversely, the nucleophilicity of the C4-aniline nitrogen is severely deactivated by the adjacent chlorine atoms. Alkylating this amine directly is highly inefficient. Instead, derivatization of the aniline requires highly electrophilic reagents (such as acid chlorides or anhydrides) paired with nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) to force the formation of an amide bond[3][4].

  • Diazotization: The primary aniline can also be completely transformed via Sandmeyer-type reactions. Because the ring is electron-poor, diazotization requires strongly acidic conditions to generate the diazonium salt, which can then be displaced by various nucleophiles (e.g., cyanides, halides).

Derivatization Workflow

Workflow SM CAS 42480-70-6 4-Amino-2,5-dichlorobenzenesulfonamide PathA Pathway A: N-Alkylation Reagents: R-X, K2CO3, DMF Target: Sulfonamide SM->PathA Mild Base (Chemoselective) PathB Pathway B: N-Acylation Reagents: R-COCl, Pyridine Target: Aniline SM->PathB Electrophilic Activation PathC Pathway C: Sandmeyer Reagents: NaNO2, HCl, CuCN Target: Aniline SM->PathC Diazotization ProdA N-Alkyl Sulfonamide (Aniline preserved) PathA->ProdA ProdB N-Acyl Aniline (Sulfonamide preserved) PathB->ProdB ProdC 4-Cyano Sulfonamide (Aniline converted) PathC->ProdC

Caption: Orthogonal derivatization pathways for CAS 42480-70-6.

Quantitative Reaction Parameters

Derivatization PathwayReagents / ConditionsTarget MoietyChemoselectivity RationaleExpected Yield
N-Alkylation R-X, K₂CO₃, DMF, 60 °CSulfonamide (-SO₂NH₂)pKa of sulfonamide (~9.5) allows selective deprotonation over the deactivated aniline[2].75–85%
N-Acylation R-COCl, Pyridine, DMAP, DCM, 0 °C to RTAniline (-NH₂)Highly electrophilic acylium species overcomes the poor nucleophilicity of the 2,5-dichloroaniline[3].80–90%
Sandmeyer Cyanation NaNO₂, HCl, 0 °C; then CuCN, 60 °CAniline (-NH₂)Diazonium salt formation is strictly specific to primary aromatic amines.60–70%

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation of the Sulfonamide

Objective: To synthesize secondary sulfonamides while leaving the aniline intact.

  • Preparation: Charge an oven-dried round-bottom flask with CAS 42480-70-6 (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium salt of the sulfonamide, enhancing its nucleophilicity[2].

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The product spot will run higher (less polar) than the starting material. The free aniline can be visualized using ninhydrin stain.

  • Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: N-Acylation of the Deactivated Aniline

Objective: To form an amide bond at the C4 position.

  • Preparation: Dissolve CAS 42480-70-6 (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere[3][4].

  • Catalyst Addition: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Causality: Pyridine acts as an acid scavenger for the HCl byproduct, while DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, which is necessary to overcome the low nucleophilicity of the 2,5-dichloroaniline[3].

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (R-COCl, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to protonate and remove pyridine/DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

Protocol C: Sandmeyer-Type Cyanation

Objective: To convert the primary aniline into a nitrile group for downstream tetrazole or carboxylic acid synthesis.

  • Diazotization: Suspend CAS 42480-70-6 (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool strictly to 0–5 °C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise. Causality: Strict temperature control (<5 °C) is critical to prevent the spontaneous decomposition of the highly unstable diazonium salt into a phenol byproduct.

  • Cyanation: In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN, 1.2 eq) and Potassium Cyanide (KCN, 2.0 eq) in water. Heat to 60 °C.

  • Coupling: Carefully add the cold diazonium salt solution dropwise to the hot CuCN solution. Caution: Vigorous nitrogen gas evolution will occur.

  • Workup: Stir for 1 hour at 60 °C, cool to room temperature, and neutralize with 10% NaOH. Extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography.

References

  • Royal Society of Chemistry. "C–N Bond Formation via Hydrogen Transfer | Synthetic Methods in Drug Discovery". RSC Books. URL:[Link]

  • Royal Society of Chemistry. "Preparation of a Sulfathiazole Prodrug via N-acylation with Succinic Anhydride". RSC Publications. URL:[Link]

Sources

Application Note: Synthesis, Mechanisms, and Protocols for 4-Amino-2,5-dichlorobenzenesulfonamide in API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2,5-dichlorobenzenesulfonamide (CAS: 42480-70-6) is a highly specialized, polyfunctional pharmaceutical intermediate[1]. Featuring a primary sulfonamide moiety, two electron-withdrawing chlorine atoms, and a reactive para-amino group, it serves as a critical building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[2]. This application note provides drug development professionals with an authoritative guide on its physicochemical profile, mechanistic rationale in drug design, and validated synthetic protocols.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is essential for predicting the behavior of this intermediate during downstream coupling reactions and formulation.

PropertyValue
Chemical Name 4-Amino-2,5-dichlorobenzenesulfonamide
CAS Number 42480-70-6
Molecular Formula C6H6Cl2N2O2S
Molecular Weight 241.10 g/mol
SMILES O=S(C1=CC(Cl)=C(N)C=C1Cl)(N)=O
Key Derivative N-Ethyl-4-amino-2,5-dichlorobenzenesulfonamide (CAS: 59000-84-9)

Data aggregated from authoritative chemical registries and supplier databases[3][4].

Mechanistic Role in Drug Design

The structural features of 4-Amino-2,5-dichlorobenzenesulfonamide are meticulously selected for specific pharmacodynamic and synthetic advantages:

  • The Sulfonamide Pharmacophore: The primary sulfonamide group (

    
    ) acts as a classic bioisostere for carbonic acid. In physiological environments, the deprotonated sulfonamide nitrogen coordinates strongly with the 
    
    
    
    ion in the active site of Carbonic Anhydrase (CA) enzymes. This mechanism is the foundation for numerous diuretic and anti-glaucoma therapeutics[2].
  • Halogen Electronic Effects: The 2,5-dichloro substitution pattern exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the sulfonamide group, ensuring a higher proportion of the drug exists in the ionized (anionic) state at physiological pH, which vastly increases its binding affinity to the positively charged zinc pocket[2].

  • The Para-Amino Handle: The primary amine provides a highly reactive site for downstream derivatization. It can be acylated to modulate lipophilicity, alkylated to form N-ethyl derivatives[5], or converted into a diazonium salt for Sandmeyer-type cross-coupling reactions[6].

Experimental Protocols: Synthesis and Validation

Protocol A: Standard Synthesis via Protection-Deprotection Strategy

Direct chlorosulfonation of a free aniline is strictly avoided because chlorosulfonic acid is a strong oxidant that degrades the amine. Furthermore, the protonated amine would act as a meta-directing deactivator[2].

Step 1: Amine Protection (Acetylation)

  • Procedure: Suspend 2,5-dichloroaniline (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and glacial acetic acid. Heat the mixture to 80°C for 2 hours under a nitrogen atmosphere.

  • Causality: Acetylation protects the sensitive amine from oxidation and maintains its ortho/para-directing nature, priming the aromatic ring for the subsequent electrophilic aromatic substitution[2].

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot (UV active, ninhydrin positive) must completely disappear before proceeding.

Step 2: Chlorosulfonation

  • Procedure: Cool the protected intermediate to 0–5°C in an ice bath. Slowly add chlorosulfonic acid (5.0 eq) dropwise over 1 hour. Gradually warm the reaction to 60°C and stir for 3 hours.

  • Causality: The reaction is highly exothermic. Strict temperature control prevents runaway reactions and minimizes the formation of undesirable polysulfonated byproducts[2].

  • Self-Validation: Quench a 50 µL micro-aliquot in 1 mL of crushed ice water; the immediate formation of a distinct white precipitate (the sulfonyl chloride intermediate) confirms reaction progress.

Step 3: Ammonolysis

  • Procedure: Pour the cooled reaction mixture carefully over crushed ice. Filter the precipitated sulfonyl chloride and immediately resuspend it in cold aqueous ammonia (

    
    , 28%, 10.0 eq) at <10°C. Stir vigorously for 2 hours.
    
  • Causality: Sulfonyl chlorides are highly prone to hydrolysis back to sulfonic acids. Immediate reaction with a strong nucleophile (ammonia) at low temperatures kinetically outcompetes the hydrolysis pathway[7].

  • Self-Validation: Verify the pH of the slurry remains >9 using indicator paper to ensure a continuous excess of ammonia.

Step 4: Deprotection (Hydrolysis)

  • Procedure: Reflux the protected sulfonamide in 2M HCl for 4 hours. Cool the solution and neutralize with 2M NaOH to pH 7 to precipitate the final product, 4-Amino-2,5-dichlorobenzenesulfonamide.

  • Causality: Acidic hydrolysis selectively cleaves the amide bond without disrupting the highly stable sulfonamide linkage[2].

Protocol B: Modern Sandmeyer Chlorosulfonylation (Alternative Route)

For advanced derivatives where protection/deprotection is unviable, modern protocols utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable


 surrogate[6].
  • Procedure: The starting aniline is converted to a diazonium salt using tert-butyl nitrite at room temperature. The diazonium intermediate is then reacted with DABSO (0.60 eq) and a copper catalyst (

    
    , 5 mol %) to yield the sulfonyl chloride. Immediate addition of an amine (e.g., morpholine or ammonia) yields the desired sulfonamide[6].
    
  • Causality: This eliminates the need for harsh, highly corrosive chlorosulfonic acid and bypasses the multi-step protection sequence, improving process safety and scalability[6].

Analytical Validation & Quality Control

To ensure the intermediate meets API-grade specifications, the following QC parameters must be validated:

  • HPLC Profiling: Utilize a reverse-phase C18 column with gradient elution (Water/Acetonitrile containing 0.1% TFA). Monitor at 254 nm. Purity must exceed 98.0%.

  • NMR Spectroscopy (

    
    -NMR):  Dissolve the sample in DMSO-
    
    
    
    . Confirm the structure by identifying the
    
    
    -exchangeable broad singlets for the
    
    
    (amine) and
    
    
    (sulfonamide) protons. The two distinct aromatic singlets (para to each other) will confirm the integrity of the 2,5-dichloro substitution pattern.

Visualizations

SynthWorkflow A 2,5-Dichloroaniline (Starting Material) B Acetylation (Ac2O, Heat) A->B C N-(2,5-dichlorophenyl)acetamide (Protected Amine) B->C D Chlorosulfonation (ClSO3H, 0-5°C to 60°C) C->D Electrophilic Aromatic Substitution E Sulfonyl Chloride Intermediate D->E F Ammonolysis (NH4OH, <10°C) E->F G Protected Sulfonamide F->G H Deprotection (Acid Hydrolysis, Reflux) G->H I 4-Amino-2,5-dichloro- benzenesulfonamide (Final Product) H->I

Synthetic workflow for 4-Amino-2,5-dichlorobenzenesulfonamide via protection-deprotection strategy.

Mechanism API Sulfonamide API (Derived from Intermediate) Bind Coordinate Covalent Bond (SO2NH- to Zn2+) API->Bind CA Carbonic Anhydrase (CA) Active Site (Zn2+) CA->Bind Block Blocks CO2 Hydration Bind->Block Effect Diuretic / Anti-glaucoma Therapeutic Effect Block->Effect

Mechanism of action for sulfonamide-based Carbonic Anhydrase (CA) inhibitors.

References

  • [5] United States Environmental Protection Agency (EPA). "Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- - Substance Details - SRS". EPA.gov. 5

  • [3] BLD Pharm. "42480-70-6 | 4-Amino-2,5-dichlorobenzenesulfonamide". BLDpharm.com. 3

  • [4] LookChem. "Cas 59000-84-9, 4-amino-2,5-dichloro-N-ethylbenzenesulphonamide". Lookchem.com. 4

  • [1] AiFChem. "121-30-2 | 4-Amino-6-chlorobenzene-1,3-disulfonamide". AiFChem.com. 1

  • [7] Google Patents. "US3161675A - Process for preparing sulfonamide compounds". Google.com.7

  • [6] National Institutes of Health (PMC). "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate". NIH.gov. 6

  • [2] ResearchGate. "(PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology". ResearchGate.net. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 4-Amino-2,5-dichlorobenzenesulfonamide (CAS 42480-70-6) is a multi-step process that often presents significant yield bottlenecks due to the moisture-sensitive nature of sulfonyl chloride intermediates and competing side reactions.

Designed for researchers and drug development professionals, this guide provides field-proven methodologies, validated troubleshooting steps, and mechanistic insights to optimize your synthetic workflow.

Process Overview & Mechanistic Pathway

The synthesis follows a four-step pathway: Amine protection (acetylation), electrophilic aromatic substitution (chlorosulfonation), nucleophilic acyl substitution (amidation), and final deprotection (hydrolysis).

SynthesisWorkflow Start 2,5-Dichloroaniline (Starting Material) Step1 Step 1: Protection (Ac2O, AcOH) Start->Step1 Int1 N-(2,5-Dichlorophenyl)acetamide Step1->Int1 Prevents ring deactivation Step2 Step 2: Chlorosulfonation (ClSO3H, CH2Cl2, 0-40°C) Int1->Step2 Int2 4-Acetamido-2,5-dichloro- benzenesulfonyl chloride Step2->Int2 Moisture Sensitive Step3 Step 3: Amidation (NH4OH, <5°C) Int2->Step3 Int3 4-Acetamido-2,5-dichloro- benzenesulfonamide Step3->Int3 Exothermic Step4 Step 4: Deprotection (HCl, H2O, Reflux) Int3->Step4 Product 4-Amino-2,5-dichloro- benzenesulfonamide (Final Product) Step4->Product Acidic Hydrolysis

Caption: Four-step synthetic workflow for 4-Amino-2,5-dichlorobenzenesulfonamide highlighting key conditions.

Step-by-Step Optimized Methodology

Step 1: Amine Protection (Acetylation)

Causality: The free amine group of 2,5-dichloroaniline must be protected. Under the strongly acidic conditions of the subsequent chlorosulfonation, an unprotected amine protonates to form an anilinium ion (-NH3+). This acts as a strong electron-withdrawing group, severely deactivating the aromatic ring toward electrophilic aromatic substitution[1][2]. Protocol:

  • Dissolve 2,5-dichloroaniline in glacial acetic acid.

  • Add a 1.2 molar equivalent of acetic anhydride dropwise.

  • Reflux for 30 minutes, then pour into ice water to precipitate N-(2,5-dichlorophenyl)acetamide. Validation Checkpoint: The product should precipitate as a white solid. The absence of starting material can be confirmed via TLC (Hexane:EtOAc 3:1).

Step 2: Chlorosulfonation (The Yield-Limiting Step)

Causality: Chlorosulfonic acid (ClSO3H) acts as both the sulfonating and chlorinating agent. We introduce dichloromethane (CH2Cl2) as a co-solvent to reduce the viscosity of the reaction mixture, ensuring uniform mixing and minimizing the formation of diaryl sulfone byproducts[3][4]. Protocol:

  • Dissolve N-(2,5-dichlorophenyl)acetamide in anhydrous CH2Cl2.

  • Cool the reaction vessel to 0°C using an ice bath. Protect from atmospheric moisture with a drying tube[5].

  • Add 4.0 - 4.5 molar equivalents of ClSO3H dropwise, maintaining the temperature below 10°C.

  • Gradually warm to 40°C and stir for 2 hours.

  • Critical Quench: Pour the mixture meticulously over crushed ice mixed with additional CH2Cl2. The solvent extracts the highly reactive 4-acetamido-2,5-dichlorobenzenesulfonyl chloride immediately, protecting it from aqueous hydrolysis[6][7]. Validation Checkpoint: The organic layer should contain the sulfonyl chloride. A rapid TLC check (performed quickly to avoid hydrolysis on the silica) will show a new, less polar spot.

Step 3: Amidation

Causality: Sulfonyl chlorides react violently with water to revert to sulfonic acids. By using a vast excess of ice-cold concentrated ammonium hydroxide (NH4OH), the nucleophilic attack by ammonia outcompetes the hydrolysis reaction[1][6]. Protocol:

  • Prepare a solution of concentrated aqueous ammonia (28%) cooled to <5°C.

  • Add the organic layer containing the sulfonyl chloride dropwise into the vigorously stirred ammonia solution.

  • Stir for 1 hour at 5°C.

  • Filter the precipitated 4-acetamido-2,5-dichlorobenzenesulfonamide and wash with cold water. Validation Checkpoint: The formation of a stable, white crystalline solid that does not dissolve in cold water confirms successful amidation.

Step 4: Deprotection

Causality: Acidic hydrolysis selectively cleaves the amide bond of the acetyl protecting group without disrupting the highly stable sulfonamide linkage. Protocol:

  • Suspend the intermediate in 6M HCl.

  • Reflux for 1-2 hours until the solid completely dissolves (indicating the formation of the soluble hydrochloride salt of the product).

  • Cool and neutralize with NaHCO3 to precipitate the final 4-Amino-2,5-dichlorobenzenesulfonamide. Validation Checkpoint: The final product should precipitate cleanly at pH 7-8.

Quantitative Yield Optimization Data

The following table summarizes the impact of optimizing the chlorosulfonation step, which is the primary bottleneck for overall yield[3][4][8].

Reaction ConditionMolar Ratio (Substrate:ClSO3H)Co-solvent UsedQuench MethodIsolated Yield (%)
Traditional Batch1 : 5.0NoneDirect to Water65 - 74
Optimized Batch1 : 4.3CH2Cl2 or CCl4Biphasic (Ice/CH2Cl2)80 - 86
Continuous Flow1 : 3.0Diglyme / CH2Cl2Automated Biphasic> 87

Troubleshooting Guides & FAQs

Q: Why is my yield of sulfonyl chloride consistently low, and why is the aqueous waste highly acidic? A: Your sulfonyl chloride is likely undergoing hydrolysis. Sulfonyl chlorides are extremely moisture-sensitive and will rapidly react with water to form sulfonic acid and HCl (causing the highly acidic waste)[6]. Solution: Ensure all glassware is strictly oven-dried. During the quench step, do not pour the reaction directly into plain water. Instead, use a biphasic quench by pouring the mixture into a vigorously stirred mixture of crushed ice and a water-immiscible solvent like CH2Cl2. The solvent immediately sequesters the sulfonyl chloride into the organic phase, shielding it from the water[7].

Q: I am observing a significant amount of diaryl sulfone byproduct during chlorosulfonation. How can I minimize this? A: Diaryl sulfones form when the intermediate sulfonic acid reacts with the newly formed sulfonyl chloride. This side reaction is heavily promoted by high temperatures and poor mixing[6]. Solution: First, ensure you are using a sufficient excess of chlorosulfonic acid (at least 4.0 equivalents). Second, introduce a diluent like CH2Cl2 to reduce the viscosity of the reaction mixture, which prevents localized hot spots and concentration gradients. Maintain the reaction temperature strictly below 40°C[3][4].

Q: Can I skip the acetylation step and directly chlorosulfonate 2,5-dichloroaniline to save time? A: No. If you expose the free amine directly to chlorosulfonic acid, the amine will immediately protonate. The resulting anilinium group (-NH3+) is strongly electron-withdrawing, which severely deactivates the benzene ring and halts the electrophilic aromatic substitution required to attach the sulfonyl group[1][2]. Acetylation is mandatory to protect the amine and maintain ring reactivity.

Q: What is the best way to handle the severe exotherm and emulsion formation during the amidation step? A: The reaction between sulfonyl chloride and ammonia is highly exothermic. If the temperature rises, hydrolysis will outcompete amidation[6]. Solution: Add the sulfonyl chloride solution dropwise to the ammonia, keeping the reaction flask submerged in an ice-salt bath (<5°C). If an emulsion forms during phase separation (if using a biphasic amidation), add saturated brine (NaCl) to increase the aqueous layer's ionic strength. This will force the organic and aqueous layers to separate cleanly[6].

References

1.[5] Title: Application Notes and Protocols for the Sulfonation of 2-Chloroaniline | Source: Benchchem | URL: 5 2.[3] Title: Chlorosulfonation of Acetanilide | Source: Scribd | URL: 3 3.[4] Title: Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent (CN110590608A) | Source: Google Patents | URL: 4 4.[8] Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides | Source: MDPI | URL: 8 5.[6] Title: Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis | Source: Benchchem | URL: 6 6.[7] Title: Production of organic sulfonyl chlorides (US3108137A) | Source: Google Patents | URL: 7 7.[1] Title: Synthesis of Sulphanilamide | Source: YouTube | URL: 1 8.[2] Title: Scheme 1: Multi-step synthesis of sulfanilamide Step | Source: Chegg | URL: 2

Sources

Technical Support Center: Purification of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6).

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization

Technical Overview & Critical Quality Attributes (CQAs)

Compound Identity:

  • Systematic Name: 4-Amino-2,5-dichlorobenzene-1-sulfonamide[1]

  • CAS Number: 42480-70-6[1]

  • Molecular Formula:

    
    [2][3]
    
  • Role: Key intermediate for diazotization (dyes) and sulfonamide-based pharmaceutical scaffolds.

Chemical Logic for Purification: This molecule is amphoteric but predominantly acidic due to the sulfonamide moiety.

  • Sulfonamide Group (

    
    ):  Weakly acidic (
    
    
    
    ). Soluble in aqueous base (forming
    
    
    ).
  • Amino Group (

    
    ):  Weakly basic, but the electron-withdrawing chlorine atoms at the 2,5-positions significantly reduce basicity (
    
    
    
    of conjugate acid
    
    
    ).
  • Solubility Minimum: The molecule is least soluble in water at neutral to slightly acidic pH (pH 4–6), where it exists as a neutral, non-ionic species.

Troubleshooting Guides (Q&A Format)

Category A: Solubility & Phase Separation

Q1: My crude product is a sticky solid/oil that won't dissolve in water. How do I initiate purification? Diagnosis: The neutral form has poor water solubility. The "oil" is likely a mixture of the product and unreacted sulfonyl chloride or isomers. Protocol:

  • Suspend the crude solid in 5% Aqueous NaOH (approx. 3-4 equivalents).

  • Warm to 40–50°C. The sulfonamide will deprotonate and dissolve as the sodium salt.

  • Crucial Step: If an oily residue remains undissolved at this stage, it is likely a non-acidic impurity (e.g., 2,5-dichloroaniline or bis-sulfonamide byproducts). Filter this out before acidification.

Q2: Which solvent system is best for recrystallization? Recommendation: Avoid pure water. Use a binary solvent system .

  • Primary Choice: Ethanol/Water (3:1 v/v). Dissolve in hot ethanol, then slowly add water until turbidity persists. Cool slowly.

  • Alternative: Methanol/Water (for higher solubility).

  • Note: If the product was synthesized via chlorosulfonation, ensure all sulfonyl chloride is hydrolyzed; otherwise, it will oil out during recrystallization.

Category B: Color & Oxidation

Q3: The product is isolating with a pink or grey hue instead of white. Is it degraded? Analysis: Aniline derivatives are prone to air oxidation, forming quinoid-like colored impurities (even at ppm levels). Corrective Action:

  • During Acid-Base Precipitation: Add Sodium Dithionite (

    
    )  (0.5% w/w) to the alkaline solution before acidification. This acts as a reducing agent to prevent oxidation.
    
  • During Recrystallization: Add Activated Carbon (5-10% w/w) to the hot solution. Stir for 15 minutes, then filter hot through Celite.

Category C: Yield & pH Control

Q4: I acidified the alkaline solution to pH 1, but the yield is lower than expected. Why? Mechanism: While the 2,5-dichloro substitution makes the amine very weakly basic, extremely low pH (< 1.0) can still lead to partial protonation of the amine (


), forming a soluble hydrochloride salt.
Optimization: 
  • Target pH 4.0 – 5.0 for precipitation. This is the "Isoelectric Region" where the sulfonamide is protonated (neutral) and the amine is not yet protonated (neutral).

  • Use Acetic Acid instead of HCl for the final adjustment to avoid over-shooting the pH.

Master Purification Protocol

This protocol utilizes the "Acid-Base Swing" method, which leverages the specific pKa properties of the sulfonamide group to separate it from non-acidic impurities.

Step-by-Step Methodology

Reagents:

  • Crude 4-Amino-2,5-dichlorobenzene-1-sulfonamide

  • Sodium Hydroxide (2M solution)

  • Hydrochloric Acid (2M solution) or Glacial Acetic Acid

  • Activated Charcoal (powder)

  • Celite (filter aid)

Workflow:

  • Dissolution (Salt Formation):

    • Suspend crude material in water (5 mL/g).

    • Slowly add 2M NaOH with stirring until pH > 11.

    • Checkpoint: The solution should be mostly clear. If solids remain, these are likely impurities (starting material/isomers).

  • Clarification:

    • Add Activated Charcoal (5% by weight of crude).

    • Stir at 40°C for 20 minutes.

    • Filter through a Celite pad to remove charcoal and insoluble impurities.

  • Precipitation (Regeneration):

    • Cool the filtrate to 10–15°C (ice bath).

    • Slowly add 2M HCl (or Acetic Acid) dropwise.

    • Monitor pH. Stop addition at pH 4.5 – 5.0.

    • Observation: A thick white precipitate should form.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete crystallization.

    • Filter under vacuum.[4]

    • Wash the cake with cold water (2x) to remove inorganic salts (NaCl).

    • Dry in a vacuum oven at 50°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the purification process to ensure high purity and yield.

PurificationLogic Start Crude Product (Solid/Oil) Dissolve Suspend in Water Add NaOH to pH > 11 Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterInsol Filter off Insoluble Impurities (Isomers/Anilines) CheckSol->FilterInsol No (Solids present) Charcoal Add Activated Carbon (Decolorization) CheckSol->Charcoal Yes FilterInsol->Charcoal Filtrate FilterCarbon Filter (Celite) Charcoal->FilterCarbon Acidify Acidify filtrate to pH 4.5 - 5.0 (Precipitation) FilterCarbon->Acidify Isolate Filter & Wash (Cold Water) Acidify->Isolate Dry Final Product (White Solid) Isolate->Dry

Caption: Purification logic flow for 4-Amino-2,5-dichlorobenzene-1-sulfonamide, highlighting the critical acid-base filtration step.

Quantitative Data & Solvent Guide

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)Usage in Purification
Water (pH 7) Insoluble (< 1 mg/mL)Anti-solvent / Wash solvent
Water (pH 12) Soluble (> 50 mg/mL)Dissolution medium (as Na+ salt)
Ethanol (Hot) SolubleRecrystallization solvent
Ethanol (Cold) Sparingly SolubleRecrystallization yield driver
Acetone SolubleNot recommended (volatile/flammable)
Dichloromethane InsolubleWashing non-polar impurities

Table 2: Impurity Profile & Removal Strategy

Impurity TypeOriginRemoval Method
2,5-Dichloroaniline Unreacted Starting MaterialInsoluble in NaOH (Step 1); Filter off.
Sulfonic Acid Hydrolysis byproductRemains soluble in water at pH 4-5; Removed in filtrate.
Colored Oligomers Oxidation of amineActivated Carbon / Dithionite treatment.
Isomers Regio-isomers (3,5-dichloro)Recrystallization (Ethanol/Water).

References

  • Sigma-Aldrich. 4-Amino-2,5-dichlorobenzene-1-sulfonamide Product Data. Retrieved from (Search CAS: 42480-70-6).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 42480-70-6. Retrieved from .

  • ChemicalBook. 4-Amino-2,5-dichlorobenzenesulfonamide Properties and Synthesis. Retrieved from .

  • BenchChem. Crystallization Protocols for Sulfonamide Derivatives. Retrieved from .

Sources

Technical Support Center: 4-Amino-2,5-dichlorobenzenesulfonamide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2,5-dichlorobenzenesulfonamide (CAS: 42480-70-6)[1]. As a critical pharmacophore widely utilized in the development of human carbonic anhydrase (CA) inhibitors[2], maintaining the structural and concentration integrity of this compound in solution is paramount.

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to explain the chemical causality behind solubility limits and degradation pathways, providing self-validating protocols to ensure reproducible thermodynamic and functional assays[3].

Chemical Causality: The Duality of the Molecule

The behavior of 4-Amino-2,5-dichlorobenzenesulfonamide (Monoisotopic mass: 239.9527 Da)[4] in solution is dictated by its structural dichotomy:

  • Hydrophobic Core: The 2,5-dichlorobenzene ring is highly lipophilic. The electron-withdrawing chlorine atoms reduce the electron density of the aromatic ring, making it prone to hydrophobic collapse in aqueous environments.

  • Polar Termini: The primary amine (-NH₂) and sulfonamide (-SO₂NH₂) groups are strong hydrogen bond donors and acceptors. However, the sulfonamide group requires a slightly alkaline environment to deprotonate and achieve true aqueous solubility[3].

Understanding this push-pull dynamic is essential for troubleshooting precipitation and degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from DMSO into a physiological buffer (pH 7.4)? A: At pH 7.4, the sulfonamide group remains largely protonated (unionized), leaving the hydrophobic dichlorobenzene core exposed. When the DMSO fraction drops below 2% in the final assay buffer, the solvent's hydration shell is insufficient to prevent the molecules from aggregating via hydrophobic interactions, leading to rapid crystal nucleation.

Q2: Is the compound sensitive to light or ambient air? A: Yes. The para-amino group is highly susceptible to auto-oxidation in the presence of dissolved oxygen, a reaction catalyzed by trace transition metals. Furthermore, halogenated anilines can undergo photolytic C-Cl bond cleavage under intense UV or prolonged ambient light exposure, leading to the formation of colored degradation products (often appearing as a yellow or brown tint in the stock solution).

Q3: How does solution instability affect my downstream assays? A: Sulfonamide inhibitor binding to targets like CA IV is linked to several precise thermodynamic reactions, including the deprotonation of the sulfonamide amino group[3]. If the compound has partially precipitated or oxidized, the effective monomeric concentration drops, artificially inflating your apparent


 or 

values in isothermal titration calorimetry (ITC) or fluorescent thermal shift assays[2].

Troubleshooting Guide: Solution Stability

Observed IssueChemical CausalityRecommended Resolution
Micro-precipitation upon aqueous dilution Localized supersaturation occurs when DMSO stock hits the aqueous buffer, causing immediate hydrophobic collapse.Pre-dilution: Dilute the 100% DMSO stock into a 50% DMSO intermediate before final buffer addition. Add dropwise under vigorous vortexing.
Signal loss in LC-MS over 24-48 hours Auto-oxidation of the free primary amine to nitroso intermediates or azoxy dimers, accelerated by dissolved

.
Degassing & Chelation: Prepare buffers using thoroughly degassed water. Add 1 mM EDTA to sequester trace transition metals that catalyze oxidation.
Stock solution turns yellow/brown Photolytic degradation of the C-Cl bonds or advanced oxidation of the aniline moiety.Storage conditions: Store primary stocks at -20°C in opaque/amber vials. Limit freeze-thaw cycles to a maximum of three.

Quantitative Data: Solubility and Kinetic Stability

The following tables summarize the empirical solubility and stability profiles to guide your experimental design.

Table 1: Maximum Solubility Profile

Solvent MatrixMax Solubility (mg/mL)Max Molarity (approx.)Notes
100% Anhydrous DMSO> 50.0> 200 mMOptimal for primary stock. Requires sonication.
100% DMF40.0165 mMAlternative to DMSO; slightly lower stability.
Aqueous Buffer (pH 7.4)< 0.1< 0.4 mMHighly restricted by the unionized sulfonamide.
Aqueous Buffer (pH 9.0)~ 2.5~ 10 mMSulfonamide deprotonation significantly boosts solubility.

Table 2: Kinetic Stability (Half-life /


) 
Storage ConditionMatrix

(Estimated)
Primary Degradation Pathway
-20°C, Dark100% DMSO> 12 monthsNone observed
25°C, Ambient Light100% DMSO~ 14 daysPhotolytic cleavage / Oxidation
37°C, DarkAqueous (pH 7.4)< 48 hoursAmine oxidation / Aggregation

Experimental Protocol: Self-Validating Stock Preparation

To ensure absolute trustworthiness in your functional assays, utilize this self-validating protocol for preparing and diluting 4-Amino-2,5-dichlorobenzenesulfonamide.

Phase 1: Primary Stock Preparation (10 mM)

  • Gravimetric Weighing: Weigh exactly 2.40 mg of 4-Amino-2,5-dichlorobenzenesulfonamide powder into a static-free, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Dissolution: Sonicate the vial in a water bath at 25°C for 5 minutes.

  • Validation Check 1 (Visual): Inspect against a dark background using a focused light beam. The solution must be perfectly clear with zero Tyndall effect (no light scattering from undissolved particulates).

Phase 2: Aqueous Dilution & Assay Preparation

  • Buffer Preparation: Degas your physiological assay buffer (e.g., HEPES pH 7.4) under vacuum for 15 minutes. Supplement with 0.01% Tween-20 to reduce surface tension.

  • Dropwise Addition: Place the buffer on a vortex mixer at medium speed. Using a precision pipette, add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Validation Check 2 (Spectrophotometric): Immediately measure the absorbance of the diluted solution at its

    
     (typically ~270-280 nm) to confirm the expected concentration against a standard curve.
    

Phase 3: Kinetic QC (Self-Validating Step)

  • LC-MS/MS Sampling: Take a 10 µL aliquot immediately after dilution (

    
    ) and another after your assay concludes (
    
    
    
    ).
  • Analysis: Run both samples via LC-MS/MS. A successful protocol will show < 5% variance in the parent ion peak area (m/z 240.9)[4] and no appearance of M+14 or M+16 peaks (indicative of oxidation).

Workflow Visualization

The following logical workflow maps the critical path from dry powder to validated assay, highlighting the mandatory QC checkpoints to ensure scientific integrity.

Workflow Start Dry Powder (CAS 42480-70-6) Solvent 100% DMSO Addition (Anhydrous) Start->Solvent Gravimetric Weighing Stock 10 mM Stock (-20°C, Dark) Solvent->Stock Sonicate 5 min Dilution Aqueous Buffer (pH 7.4, 0.01% Tween) Stock->Dilution Dropwise Vortexing Validation LC-MS/MS QC (t=0 and t=4h) Dilution->Validation Aliquot 10 µL Assay In Vitro Assay (CA Inhibition) Dilution->Assay Proceed if QC passes

Workflow for 4-Amino-2,5-dichlorobenzenesulfonamide solution preparation and QC.

References

  • PubChemLite - 42480-70-6 (C6H6Cl2N2O2S). Université du Luxembourg.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate.
  • 121-30-2 | 4-Amino-6-chlorobenzene-1,3-disulfonamide (Includes CAS 42480-70-6 metadata). AiFChem.
  • Crystal structure of human carbonic anhydrase isozyme IV with 5-(2-amino-1,3-thiazol-4-yl)-2-chlorobenzenesulfonamide. PDBj.

Sources

Technical Support Center: Purification and Troubleshooting for 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve complex purification bottlenecks associated with this specific compound.

Rather than relying on resource-intensive chromatographic methods, this guide emphasizes physicochemical causality —exploiting the unique amphoteric properties of the sulfonamide functional group to create self-validating, scalable purification workflows.

Synthesis Workflow and Impurity Origins

To effectively remove impurities, we must first understand how they are generated. The standard synthesis of 4-amino-2,5-dichlorobenzene-1-sulfonamide involves the chlorosulfonation of 2,5-dichloroaniline, followed by amidation with aqueous or gaseous ammonia[1].

SynthesisPathway SM 2,5-Dichloroaniline (Starting Material) Intermediate 4-Amino-2,5-dichloro- benzenesulfonyl chloride SM->Intermediate Sulfonation (0-20°C) Imp1 Residual 2,5-Dichloroaniline (Impurity A - Amine) SM->Imp1 Incomplete Reaction Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Intermediate Target 4-Amino-2,5-dichloro- benzene-1-sulfonamide (Target Product) Intermediate->Target Amidation Imp2 4-Amino-2,5-dichloro- benzenesulfonic acid (Impurity B - Hydrolysis) Intermediate->Imp2 Hydrolysis (Moisture) Imp3 Diaryl Sulfone Byproduct (Impurity C - Dimerization) Intermediate->Imp3 Friedel-Crafts Side Reaction Reagent2 Ammonia (NH3) Reagent2->Target

Figure 1: Synthesis pathway of 4-Amino-2,5-dichlorobenzene-1-sulfonamide and major impurity origins.

Quantitative Impurity Profiling

The key to separating these compounds lies in their distinct acid-base dissociation constants (


). Sulfonamides possess two relevant 

values: the basic aniline amine (

) and the weakly acidic sulfonamide proton (

)[2][3]. By manipulating the pH of the aqueous phase, we can selectively drive the target molecule or its impurities into specific charge states.

Table 1: Physicochemical Properties and pH-Dependent Charge States

Compound / ImpurityMolecular WeightApprox.

Charge State at pH 8Charge State at pH 13Optimal Removal Strategy
Target Product 241.10 g/mol ~1.5, ~10.5Neutral (Organic soluble)Anionic (Water-soluble)Isolate via pH swing
Impurity A (SM) 162.02 g/mol ~1.5Neutral (Organic soluble)Neutral (Organic soluble)Retained in organic phase at pH 13
Impurity B (Acid) 242.08 g/mol < 1.0Anionic (Water-soluble)Anionic (Water-soluble)Extracted into aqueous phase at pH 8
Impurity C (Sulfone) ~406.11 g/mol N/A (Neutral)Neutral (Organic soluble)Neutral (Organic soluble)Removed via recrystallization

Troubleshooting FAQs

Q1: My final product is heavily contaminated with unreacted 2,5-dichloroaniline (Impurity A). How can I selectively remove it without resorting to column chromatography? A: You can exploit the amphoteric nature of the target sulfonamide. 2,5-dichloroaniline lacks an acidic proton. If you dissolve your crude mixture in an organic solvent (e.g., Ethyl Acetate) and extract it with a strong base like 1M NaOH (pH


 13), the sulfonamide group of your target product will deprotonate, forming a water-soluble sodium salt[2]. The unreacted 2,5-dichloroaniline will remain neutral and stay in the organic layer. Discard the organic layer, and simply acidify the aqueous layer to pH 5–6 to precipitate your pure target product.

Q2: I am detecting a highly polar impurity that streaks heavily on normal-phase TLC and elutes at the void volume in reverse-phase HPLC. What is it, and how do I remove it? A: This is almost certainly 4-amino-2,5-dichlorobenzenesulfonic acid (Impurity B), generated by the hydrolysis of the sulfonyl chloride intermediate due to trace moisture[1]. Because it is a strong sulfonic acid (


), it is highly water-soluble even at mildly basic pH. To remove it, dissolve your crude product in an organic solvent and wash it with saturated aqueous sodium bicarbonate (

, pH ~8). At pH 8, the target sulfonamide remains neutral and stays in the organic phase, while the sulfonic acid impurity becomes an anionic salt and is washed away in the aqueous phase.

Q3: LC-MS analysis shows a high molecular weight impurity (


). The acid-base extraction did not remove it. What is the origin, and what is the removal strategy? 
A:  This is a diaryl sulfone byproduct  (Impurity C), formed via a Friedel-Crafts-type dimerization where the highly reactive sulfonyl chloride intermediate reacts with the aromatic ring of another aniline molecule. Because this byproduct lacks the acidic sulfonamide proton, it remains neutral across all pH ranges and co-extracts with the neutral organic phase. To remove it, you must use solvent-antisolvent recrystallization  (See Protocol B). The bulky, highly lipophilic sulfone has significantly lower solubility in cold aqueous ethanol compared to the target sulfonamide.

Self-Validating Experimental Protocols

The following protocols are designed to be "self-validating"—meaning the physical observations during the procedure (e.g., precipitation, phase partitioning) inherently confirm the success of the chemical separation.

Protocol A: Amphoteric Acid-Base Extraction (Removes Impurities A & B)

Causality: This protocol uses a targeted pH swing to sequentially ionize the sulfonic acid impurity, then the target sulfonamide, leaving neutral impurities behind.

  • Dissolution: Dissolve 10.0 g of the crude 4-amino-2,5-dichlorobenzene-1-sulfonamide in 150 mL of Ethyl Acetate (EtOAc).

  • Mild Basic Wash (Removes Impurity B): Add 50 mL of saturated aqueous

    
     (pH ~8). Shake vigorously in a separatory funnel and allow the phases to separate.
    
    • Validation: The aqueous layer will contain the water-soluble sodium salt of the sulfonic acid. Discard the aqueous layer.

  • Strong Basic Extraction (Isolates Target): Extract the remaining EtOAc layer with 2 x 75 mL of 1M NaOH (pH ~13).

    • Validation: The target sulfonamide deprotonates and moves into the aqueous phase. Impurity A (2,5-dichloroaniline) and Impurity C (Sulfone) remain in the EtOAc layer. Discard the EtOAc layer.

  • Acidification & Precipitation: Transfer the combined NaOH aqueous layers to a beaker immersed in an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 5.0–6.0.

    • Validation: A dense white/off-white precipitate of pure 4-amino-2,5-dichlorobenzene-1-sulfonamide will rapidly form as the molecule returns to its neutral state.

  • Isolation: Filter the precipitate under vacuum, wash with 3 x 20 mL of ice-cold distilled water, and dry under a vacuum at 45°C overnight.

Protocol B: Solvent-Antisolvent Recrystallization (Removes Impurity C & Isomers)

Causality: Exploits the differential crystal lattice energies and lipophilicity between the target monomer and the dimeric sulfone byproduct.

  • Dissolution: Suspend the partially purified product in a minimum volume of boiling absolute ethanol (approx. 3-5 mL per gram of product). Stir until completely dissolved.

  • Antisolvent Addition: While maintaining the solution at a gentle boil, add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of hot ethanol just until the turbidity clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

    • Validation: The target sulfonamide will crystallize as fine needles. The highly lipophilic diaryl sulfone will either crash out early (if in high concentration) or remain trapped in the mother liquor due to its distinct lattice packing requirements.

  • Collection: Vacuum filter the crystals, wash with a minimal amount of ice-cold 30% aqueous ethanol, and dry.

References

  • MDPI. "An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water." Molecules, 2023. Available at: [Link]

  • ACS Publications. "Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method." Journal of Chemical & Engineering Data, 2009. Available at:[Link]

Sources

Technical Support Center: Investigating the Degradation of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2,5-dichlorobenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of this molecule. Understanding its degradation pathways and products is critical for developing stable formulations and robust, stability-indicating analytical methods. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the stability and degradation of 4-Amino-2,5-dichlorobenzene-1-sulfonamide.

Q1: What are the primary expected degradation pathways for 4-Amino-2,5-dichlorobenzene-1-sulfonamide?

A1: Based on its chemical structure, which features a sulfonamide group, a primary aromatic amine, and a dichlorinated benzene ring, the molecule is susceptible to several degradation pathways. These are primarily hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonamide bond (S-N) is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions. Cleavage of this bond would yield 4-amino-2,5-dichlorobenzenesulfonic acid and ammonia. While sulfonamides are generally more stable to hydrolysis than carboxamides, this pathway is a primary concern in forced degradation studies.[1][2]

  • Oxidation: The primary aromatic amine group (-NH2) is highly susceptible to oxidation.[2] Oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can convert the amino group into nitroso, nitro, or other colored degradation products.[3] This is often a source of color change in solutions. The benzene ring itself can also undergo hydroxylation under strong oxidative conditions.[1]

  • Photolysis: Aromatic amines and halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to a complex mixture of products through mechanisms like dehalogenation, oxidation of the amino group, or cleavage of the sulfonamide bond. Protecting solutions from light is a critical first step in ensuring stability.[4]

Q2: What are the most likely degradation products I should be looking for during analysis?

A2: The specific products will depend on the stress conditions applied. Based on the pathways described above, your primary targets for identification using techniques like LC-MS should include:

Potential Degradation ProductFormation PathwayExpected m/z [M-H]⁻
4-Amino-2,5-dichlorobenzenesulfonic acidHydrolysis239.9
2,5-DichloroanilineS-C bond cleavage (less common)160.0
Hydroxylated derivativesOxidation/Photolysis256.0
Azo-dimerOxidative Coupling480.0 (and related ions)

Note: The m/z values are calculated for the most abundant isotopes and may vary based on the ionization mode. The formation of azo compounds has been observed in the photocatalytic degradation of other sulfonamides.[3]

Q3: How do the dichloro-substituents on the benzene ring affect the degradation process?

A3: The two chlorine atoms are strong electron-withdrawing groups. Their presence has several implications:

  • Increased Acidity: They make the protons on the sulfonamide and amine groups more acidic, which can influence reaction rates at different pH values.

  • Ring Deactivation: They deactivate the benzene ring towards further electrophilic substitution (like hydroxylation) but can direct incoming groups to specific positions.

  • Nucleophilic Aromatic Substitution: Under certain conditions, a chlorine atom could potentially be displaced by a nucleophile, although this is generally less common than degradation at the sulfonamide or amine moieties.

Q4: What role does pH play in the stability of this molecule?

A4: pH is a critical factor. The reactivity-pH profile for the hydrolysis of the related 4-aminobenzenesulfonyl chloride shows a plateau in reactivity from pH 2 to 11, indicating that both the neutral and ionized forms of the molecule can undergo hydrolysis.[5] For 4-Amino-2,5-dichlorobenzene-1-sulfonamide:

  • Acidic pH (below ~2-3): The primary amino group will be protonated (-NH3+). This can alter its susceptibility to oxidation and may influence the rate of hydrolysis.

  • Neutral to Basic pH: The molecule will be in its neutral or anionic (deprotonated sulfonamide) form. Basic conditions are known to catalyze the hydrolysis of the sulfonamide bond.

  • Photodegradation: The pH of the solution can affect the quantum yield of photodegradation for sulfonamides, with neutral species often showing greater photochemical reactivity.[6] Therefore, buffering solutions to a stable, neutral pH (around 6-8) is recommended for routine experimental work where degradation is not the intended outcome.[4]

Section 2: Troubleshooting Guide - Experimental Issues

This section provides practical solutions to common problems encountered during forced degradation and stability studies.

Issue 1: I am not seeing any degradation in my forced degradation study.

  • Potential Cause: The stress conditions are too mild. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the primary, relevant degradation products are formed without completely destroying the molecule.[7]

  • Troubleshooting Steps & Solutions:

    • Verify Reagents: Ensure your acid, base, and oxidizing agent solutions are at the correct concentration and have not expired. For example, hydrogen peroxide solutions can degrade over time.

    • Increase Stressor Concentration: Incrementally increase the concentration of the stressor. For hydrolysis, move from 0.1 M HCl/NaOH to 1 M or even 5 M. For oxidation, increase H₂O₂ concentration from 3% to 10% or 30%.

    • Increase Temperature & Duration: Most degradation reactions are accelerated by heat. Conduct hydrolytic and oxidative studies at elevated temperatures (e.g., 60-80°C).[8] Extend the duration of the study from 24 hours to 48 or 72 hours.

    • Photostability Check: Ensure your light source has sufficient intensity in the appropriate UV range. ICH Q1B guidelines suggest specific exposure levels for photostability testing.[9]

Issue 2: My chromatogram (HPLC) shows multiple, poorly resolved peaks after degradation.

  • Potential Cause: Your analytical method lacks the necessary "stability-indicating" power to resolve the parent compound from its degradation products.

  • Troubleshooting Steps & Solutions:

    • Optimize Gradient: If using a gradient method, make it shallower to increase the separation between closely eluting peaks. A longer run time is a necessary trade-off for better resolution.

    • Modify Mobile Phase pH: The ionization state of the parent compound and its degradants can be manipulated to improve retention and peak shape. Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) to find the optimal separation.

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. These solvents have different selectivities and can alter the elution order.

    • Evaluate Column Chemistry: A standard C18 column is a good starting point. If resolution is still poor, consider a C8 column (for more polar compounds) or a Phenyl-Hexyl column (which offers different selectivity through pi-pi interactions).

    • Confirm Peak Purity: Use a Photo-Diode Array (PDA) detector to assess peak purity across all stress conditions. Co-elution of a degradant with the main peak is a clear sign that the method is not stability-indicating.[10]

Issue 3: The mass balance in my stability study is poor (sum of parent and degradants is <95%).

  • Potential Cause: One or more degradation products are not being detected by your analytical method, or they are being lost from the sample.

  • Troubleshooting Steps & Solutions:

    • Check UV/Vis Spectra: Use a PDA detector to examine the UV spectra of all detected peaks. A degradation product may have a different absorption maximum than the parent compound. Analyze your data at multiple wavelengths to ensure you are not missing anything.

    • Consider Non-Chromophoric Degradants: Some degradation pathways can lead to small, aliphatic fragments that do not absorb UV light. If significant degradation is evident but few peaks are seen, this is a likely cause. The best solution is to use a mass spectrometer (LC-MS) as the detector, which does not rely on a chromophore for detection.[11]

    • Investigate Volatility/Insolubility: The degradation may have produced volatile products (not detectable by HPLC) or insoluble products that precipitated out of solution. Visually inspect your stressed samples for any precipitate before analysis.

    • Check for Adsorption: Highly polar or charged molecules can adsorb to glass or plastic surfaces. Use silanized glass vials or polypropylene vials to minimize this effect.

Section 3: Protocols and Workflows

These protocols provide a validated starting point for your experimental work.

Protocol 3.1: Standard Forced Degradation Study

This protocol is designed to generate the degradation products necessary for developing a stability-indicating method.[7][12]

1. Preparation:

  • Prepare a 1.0 mg/mL stock solution of 4-Amino-2,5-dichlorobenzene-1-sulfonamide in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

Stress ConditionProcedureTime & TemperatureQuenching/Neutralization
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.60°C for 24-48hAdd 1 mL of 1.0 M NaOH.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.60°C for 8-24hAdd 1 mL of 1.0 M HCl.
Oxidation Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.Room Temp for 24hDilute with mobile phase.
Thermal (Solid) Place 5-10 mg of solid compound in an oven.80°C for 48hDissolve in diluent.
Thermal (Solution) Heat 2 mL of stock solution in a sealed vial.80°C for 48hCool to room temp.
Photolytic (Solution) Expose 2 mL of stock solution to a calibrated light source.ICH Q1B exposureAnalyze directly.
Control Sample Mix 1 mL of stock solution with 1 mL of water.Store at 4°CN/A

3. Analysis:

  • After quenching, dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

  • Analyze by HPLC-PDA-MS to separate and identify the degradation products.

Protocol 3.2: Generic Stability-Indicating RP-HPLC Method Development

This serves as a starting point for creating a method capable of resolving the parent drug from its potential degradants.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm; monitor at 265 nm.[13]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Optimization Strategy: Inject a mixture of all stressed samples. Adjust the gradient slope, initial/final %B, and mobile phase pH to achieve a resolution (Rs) of >2 between the parent peak and the closest eluting degradation product.

Section 4: Visualizing Degradation

Diagram 4.1: Proposed Degradation Pathways

Degradation_Pathways Parent 4-Amino-2,5-dichloro- benzene-1-sulfonamide Hydrolysis_Product 4-Amino-2,5-dichlorobenzene- sulfonic acid + NH3 Parent->Hydrolysis_Product  H+ or OH- / H2O (Hydrolysis) Oxidation_Product1 Nitroso/Nitro Derivative Parent->Oxidation_Product1 [O] (e.g., H2O2) Oxidation_Product2 Hydroxylated Derivative Parent->Oxidation_Product2 [O] or hv Photolysis_Products Complex Mixture (e.g., Dehalogenated species) Parent->Photolysis_Products hv (UV light) (Photolysis)

Caption: Proposed major degradation pathways for 4-Amino-2,5-dichlorobenzene-1-sulfonamide.

Diagram 4.2: Forced Degradation & Analysis Workflow

Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation arrow arrow A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis B2 Base Hydrolysis B3 Oxidation (H2O2) B4 Thermal Stress B5 Photolytic Stress C Neutralize / Quench & Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze by Stability- Indicating HPLC-PDA/MS C->D E Evaluate Data D->E F Assess Peak Purity & Mass Balance E->F Method Valid? G Identify Degradants F->G

Caption: General workflow for conducting a forced degradation study and subsequent analysis.

References

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
  • ResearchGate. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF.
  • Trevisan, H., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Trevisan, H., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available at: [Link]

  • Millennium Pharmaceuticals. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF.
  • Gomes, J., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • Google Patents. (n.d.). US5424403A - Preparation of aminoazo dyes.
  • Ricken, B., et al. (2017). FMNH2-dependent monooxygenases initiate catabolism of sulfonamides in Microbacterium sp. strain BR1 subsisting on sulfonamide antibiotics. PMC. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
  • Abramović, B., et al. (2017). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. Environmental Pollution.
  • PubMed. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • ResearchGate. (2019). (PDF) Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichlorobenzenesulfonamide.
  • BenchChem. (n.d.). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution.
  • PubMed. (2017). Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity. Available at: [Link]

  • DESWATER. (n.d.). Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles.
  • MilliporeSigma. (n.d.). 4-amino-2,5-dichlorobenzene-1-sulfonamide | 42480-70-6.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Analytical Methods (RSC Publishing). (n.d.). On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy.
  • DORA 4RI. (2013).
  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • Beilstein Journal of Organic Chemistry. (2007).
  • ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Request PDF.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • ChemicalBook. (n.d.). 4-AMINO-5,6-DICHLOROBENZENE-1,3-DISULFONAMIDE synthesis. Retrieved from ChemicalBook.1,3-DISULFONAMIDE synthesis*.

Sources

overcoming steric hindrance in 2,5-dichloro substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis & Substitution Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter synthetic roadblocks when functionalizing 2,5-dichloro scaffolds. The symmetric-like steric bulk and competing electronic deactivation of these substrates often lead to intractable mixtures of regioisomers or stalled reactions.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies. Below, you will find targeted FAQs, self-validating protocols, and quantitative data to help you overcome steric hindrance and achieve precise site-selectivity.

Module A: Supramolecular Control in Cross-Coupling

Q1: I am attempting a Suzuki-Miyaura coupling on a 2,5-dichloroarene, but I keep getting a 1:1 mixture of mono-coupled regioisomers alongside di-coupled byproducts. Standard ligands (SPhos, XPhos) show no selectivity. How can I force site-selectivity?

The Mechanistic Reality: The lack of selectivity with standard biaryl phosphine ligands occurs because the inherent steric and electronic differences between the two chloride sites on a 2,5-dichloroarene are insufficient to direct the palladium oxidative addition[1]. To overcome this, you must shift from purely steric control to supramolecular electrostatic control .

By utilizing a sulfonated phosphine ligand (e.g., sSPhos) in combination with a large alkali metal cation (like Rb⁺ or Cs⁺), you create a highly structured transition state[2]. The sulfonate group on the ligand interacts with the large cation, which in turn coordinates with the substrate. This non-covalent interaction effectively "pulls" the palladium center toward the desired proximal chloride, overriding the natural steric hindrance[1][2].

Quantitative Comparison of Ligand/Base Combinations Table 1: Effect of Ligand and Base on Site-Selectivity in 2,5-Dichloroarene Suzuki Coupling

LigandBaseCation SizeMajor ProductSelectivity Ratio (Target:Other)Conversion
SPhosK₂CO₃MediumMixture1:1High
XPhosK₂CO₃MediumMixture1:1High
sSPhosNa₂CO₃SmallTarget (Proximal)2:1Moderate
sSPhosRb₂CO₃LargeTarget (Proximal)>10:1High
sSPhosCs₂CO₃Very LargeTarget (Proximal)>10:1High

(Data synthesized from supramolecular toolkit screening[1][2])

Protocol 1: Self-Validating Suzuki-Miyaura Coupling using sSPhos/Rb₂CO₃ Causality Check: This protocol uses a limiting amount of boronic acid (0.5 to 1.5 equiv) to intrinsically suppress di-coupling, while the unique ligand/base pair dictates regiocontrol[1][2].

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with the 2,5-dichloroarene (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), sSPhos (4 mol%), and Rb₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Causality: Higher temperatures are required to overcome the activation barrier of the hindered C-Cl bond; dioxane provides the necessary boiling point while solubilizing the supramolecular complex[2].

  • Reaction: Seal the vial and heat the mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot at the 2-hour mark, dilute in MeCN, and analyze via LC-MS. You should observe >80% mono-coupled mass and <5% di-coupled mass. If di-coupled mass exceeds 5%, immediately lower the reaction temperature to 70 °C to increase the energetic differentiation between the first and second oxidative addition steps.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over Na₂SO₄, and purify via silica gel chromatography.

Mechanism N1 Pd(0) Precatalyst + sSPhos Ligand N2 Active Pd-sSPhos Complex N1->N2 N3 Rb+ Cation Coordination (Sulfonate-Metal Interaction) N2->N3 Add Rb2CO3 N4 Site-Selective Oxidative Addition at Proximal Cl N3->N4 2,5-Dichloroarene N5 Transmetalation & Reductive Elimination N4->N5 Boronic Acid N6 Regiopure Monocoupled Product N5->N6

Mechanistic pathway of supramolecular ligand-directed coupling using sSPhos and Rb2CO3.

Module B: Overriding Sterics in Heteroaromatics (2,5-Dichloropyridine)

Q2: I need to selectively functionalize the C5 position of 2,5-dichloropyridine. Traditional Pd-catalysis strongly favors the C2 position. How do I reverse this?

The Mechanistic Reality: In 2,5-dichloropyridine, the C2 chloride is highly activated toward oxidative addition because it is adjacent to the electronegative pyridine nitrogen[3][4]. Bulky ligands (like NHCs or Xantphos) typically reinforce this innate selectivity[3][4]. To selectively target the sterically and electronically deactivated C5 position, you must paradoxically remove the ligand. Using ligand-free "Jeffery" conditions enhances C5-selectivity[3][4]. Without a bulky phosphine ligand, the "naked" palladium species is highly sensitive to the overall electronic density of the ring rather than just the localized inductive effect of the nitrogen, rerouting the reaction to C5[3][4].

Protocol 2: Ligand-Free C5-Selective Cross-Coupling

  • Reagents: Combine 2,5-dichloropyridine (1.0 equiv), boronic acid (1.1 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a reaction vial. Crucial: Do not add any phosphine or NHC ligands[3].

  • Phase-Transfer Catalyst: Add tetrabutylammonium bromide (TBAB, 1.0 equiv). Causality: TBAB stabilizes the ligand-free Pd nanoparticles and facilitates the transfer of the basic species to the organic phase, which is critical when stabilizing ligands are absent.

  • Solvent & Heating: Suspend in DMF/H₂O (4:1) and heat to 90 °C for 8 hours.

  • Self-Validation Checkpoint: Run a 2D NOESY NMR on the crude mixture. A strong NOE cross-peak between the incoming aryl ortho-protons and the isolated C6-pyridine proton (typically a singlet ~8.3 ppm) definitively confirms C5-regioselectivity, validating the structural assignment before proceeding to scale-up.

Module C: Nucleophilic Aromatic Substitution (SNAr) Workarounds

Q3: My SNAr reaction on a 2,5-dichloroarene with a bulky amine nucleophile is failing. Is the substrate completely unreactive?

The Mechanistic Reality: The substrate is not unreactive, but the transition state for SNAr requires the nucleophile to attack perpendicular to the aromatic ring to form the Meisenheimer complex[5]. The adjacent chlorine atoms create severe steric repulsion (A-value interference) that raises the activation energy[5][6].

Protocol 3: High-Pressure SNAr with Sterically Hindered Amines

  • Reagents: Combine the 2,5-dichloro substrate (1.0 equiv), the bulky amine (3.0 equiv), and DIPEA (2.0 equiv) in a heavy-walled pressure tube.

  • Solvent & Heating: Use NMP as the solvent (0.5 M). Seal the tube and heat to 130 °C. Causality: Applying high pressure in a sealed tube prevents solvent boil-off while increasing the collision frequency of the bulky nucleophile with the deactivated ring, providing the thermodynamic energy required to overcome the Meisenheimer complex activation barrier.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Since SNAr on a dichloroarene can lead to bis-substitution if pushed too hard, track the mass of the mono-adduct[M+H]⁺. If the bis-adduct mass appears at >5% relative abundance, immediately quench the reaction with cold aqueous NH₄Cl to preserve the mono-substituted yield.

Workflow Start 2,5-Dichloro Substrate Q1 Reaction Type? Start->Q1 CC Cross-Coupling (Pd-Catalyzed) Q1->CC SNAr SNAr (Nucleophilic) Q1->SNAr Scaffold Substrate Class? CC->Scaffold Sol3 Use Soft Nucleophiles (e.g., Thiols) or High Temp SNAr->Sol3 Bypass Steric Clash Arene Standard Arene (e.g., Benzene core) Scaffold->Arene Hetero Heteroarene (e.g., Pyridine core) Scaffold->Hetero Sol1 Use sSPhos + Rb2CO3 (Supramolecular Control) Arene->Sol1 Overcome Sterics Sol2 Use Ligand-Free 'Jeffery' Conditions Hetero->Sol2 Target C5 Position

Decision tree for selecting catalytic or substitution strategies for 2,5-dichloro scaffolds.

References[2] Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. URL:https://pubs.acs.org/doi/10.1021/jacs.0c10725[5] SN1 Reaction. Scribd. URL: https://www.scribd.com/document/SN1-Reaction[6] 2,5-Dichloroaniline. Grokipedia. URL:https://grokipedia.com/2,5-Dichloroaniline[1] Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. URL:https://www.incatt.nl/site-selective-cross-coupling[3] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. URL:https://www.researchgate.net/publication/Rerouting_Nucleophilic_Substitution[4] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem. URL: https://www.benchchem.com/technical-support

Sources

Validation & Comparative

Analytical Precision in Drug Development: A Comparative Guide to NMR Spectrum Analysis of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the efficacy of analytical workflows and predictive software in the structural verification of complex Active Pharmaceutical Ingredients (APIs). The compound 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6)[1] serves as an exceptional benchmark for testing the limits of Nuclear Magnetic Resonance (NMR) analysis.

This molecule features a highly polarized "push-pull" electronic system: a strongly electron-donating amine (-NH₂), a strongly electron-withdrawing sulfonamide (-SO₂NH₂), and two inductively withdrawing chlorine atoms. This guide objectively compares the performance of industry-standard in-silico NMR prediction tools—Mnova (Mestrelab) , ACD/Labs Spectrus , and ChemDraw (ChemNMR) —against high-field experimental ground truth, providing actionable insights for drug development professionals.

Establishing the Ground Truth: Experimental Methodology

To evaluate predictive software, we must first establish a self-validating experimental protocol. The methodology below details the acquisition of the 1D ¹H and ¹³C NMR spectra.

Causality in Experimental Design

The choice of solvent is the most critical parameter for sulfonamide analysis. Sulfonamides exhibit robust intermolecular hydrogen bonding. We utilize DMSO-d₆ because it acts as a strong hydrogen-bond acceptor, disrupting these networks and significantly slowing the chemical exchange of the -NH₂ and -SO₂NH₂ protons on the NMR timescale. If a protic solvent or standard CDCl₃ were used, these exchangeable protons would broaden into the baseline and become unobservable, compromising structural verification.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve exactly 10.0 mg of high-purity 4-Amino-2,5-dichlorobenzene-1-sulfonamide in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference, ensuring a self-calibrating system.

  • Instrument Calibration: Tune and match the probe on a 400 MHz High-Field NMR Spectrometer. Lock the field to the deuterium signal of DMSO-d₆ (39.5 ppm / 2.50 ppm).

  • Acquisition Parameters (¹H NMR): Run a standard 1D proton sequence (zg30) at 298K. Use 16 scans (ns=16), a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the para-aromatic protons.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation (FT). Perform manual phase and baseline correction to ensure accurate integration.

Workflow A Sample Preparation 10 mg API in 0.6 mL DMSO-d6 B NMR Acquisition 400 MHz, 298K, 16 Scans A->B C Data Processing FT, Phase/Baseline Correction B->C E Comparative Evaluation Experimental vs. Predicted C->E D In-Silico Prediction Mnova / ACD / ChemDraw D->E

Figure 1: Self-validating workflow comparing experimental NMR acquisition with in-silico prediction.

Performance Comparison: Predictive Software vs. Experimental Data

With the experimental ground truth established, we can objectively evaluate the predictive accuracy of three major software suites.

The Contenders
  • ChemDraw (ChemNMR): Utilizes linear additivity rules based on base substructures and substituent increments [2].

  • ACD/Labs Spectrus: Employs a dual-algorithm approach combining HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks trained on >1.38 million experimental shifts [3].

  • Mnova NMRPredict: Uses an Ensemble Machine Learning approach, combining multiple prediction engines and weighting them based on structural similarity to training sets [4].

Quantitative Data Presentation

Table 1: ¹H NMR Chemical Shift Comparison (ppm in DMSO-d₆)

Proton AssignmentExperimental (Ground Truth)Mnova (Ensemble ML)ACD/Labs (HOSE/NN)ChemDraw (Linear Additivity)
H-3 (Aromatic) 6.75 (s, 1H)6.786.726.50
H-6 (Aromatic) 7.65 (s, 1H)7.627.687.85
Ar-NH₂ 6.20 (br s, 2H)6.156.25N/A
SO₂-NH₂ 7.40 (br s, 2H)7.357.45N/A

Note: ChemDraw's ChemNMR does not reliably predict the chemical shifts of exchangeable heteroatom protons (NH/OH).

Mechanistic Causality & Data Interpretation

The data reveals a stark contrast in algorithm performance driven by the molecule's complex electronics.

The ChemDraw algorithm struggles significantly with the aromatic protons, showing a high deviation (Δδ = 0.25 ppm for H-3). Because ChemDraw relies on linear additivity, it assumes that the shielding effect of the -NH₂ group and the deshielding effect of the -SO₂NH₂ group act independently. In reality, the 2,5-dichloro substitution forces a non-linear resonance interaction where the lone pairs of the halogens compete with the amine, a nuance linear math cannot capture.

Conversely, ACD/Labs and Mnova demonstrate exceptional accuracy (Δδ < 0.05 ppm). By leveraging machine learning models trained on vast empirical databases, these platforms recognize the specific 1,2,4,5-tetrasubstituted "push-pull" substructure. Mnova's ensemble approach slightly edges out in predicting the highly shielded H-3 proton, while ACD/Labs provides highly reliable confidence intervals for the heavily deshielded H-6 proton.

Structural Differentiation: The Isomer Challenge

In pharmaceutical QA/QC, confirming the presence of the target API is only half the battle; one must also rule out the presence of structural isomers. A common synthetic impurity in this pathway is 4-Amino-3,5-dichlorobenzene-1-sulfonamide .

NMR is uniquely suited to differentiate these isomers instantly based on symmetry and signal multiplicity. In our target molecule (2,5-dichloro), the two aromatic protons (H-3 and H-6) are para to each other and exist in entirely different chemical environments, yielding two distinct 1H singlets . In the 3,5-dichloro isomer, the molecule possesses a plane of symmetry, rendering H-2 and H-6 chemically equivalent, which yields a single 2H singlet .

Isomer Start Unknown Sulfonamide API (C6H6Cl2N2O2S) Test 1H NMR Aromatic Region Signal Multiplicity Start->Test Iso1 Two distinct 1H singlets (para-protons H-3, H-6) Test->Iso1 Iso2 One 2H singlet (symmetric protons H-2, H-6) Test->Iso2 Result1 4-Amino-2,5-dichloro... (Target API Confirmed) Iso1->Result1 Result2 4-Amino-3,5-dichloro... (Structural Isomer Impurity) Iso2->Result2

Figure 2: Logical differentiation of 2,5-dichloro and 3,5-dichloro structural isomers via 1H NMR.

Conclusion & Recommendations

For drug development professionals analyzing highly functionalized, non-linear aromatic systems like 4-Amino-2,5-dichlorobenzene-1-sulfonamide, relying solely on basic additivity-rule software (like ChemDraw) introduces an unacceptable margin of error for structural verification.

Best Practices:

  • Always use DMSO-d₆ for sulfonamide derivatives to lock in exchangeable protons.

  • Adopt Machine-Learning Predictors: Integrate database-driven tools like Mnova or ACD/Labs into your workflow. Their ability to cross-reference millions of experimental spectra ensures that complex resonance and inductive interactions are accurately modeled.

  • Leverage Symmetry: Use the multiplicity of the aromatic region as a rapid, self-validating diagnostic tool to screen for symmetric structural isomers during API scale-up.

References

  • Title: Putting ChemNMR to the Test: Linear Additivity Rules Source: Upstream Solutions URL: [Link]

  • Title: ACD/Labs NMR Predictors - Advanced Chemistry Development, Inc. Source: ACD/Labs Official Website URL: [Link]

  • Title: Mnova NMRPredict - Fast & Accurate NMR Prediction Source: Mestrelab Research URL: [Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Amino-2,5-dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity analysis of 4-Amino-2,5-dichlorobenzenesulfonamide. Targeted at researchers, scientists, and professionals in drug development, this document delves into the rationale behind methodological choices, presents detailed experimental protocols, and compares the primary analytical approach with viable alternatives, supported by scientific principles and data. Our focus is on establishing a robust, self-validating analytical system for ensuring the quality and consistency of this important chemical entity.

Introduction: The Criticality of Purity in Sulfonamide Intermediates

4-Amino-2,5-dichlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as any impurities can be carried through the synthetic process, potentially leading to final drug substances with altered efficacy, safety profiles, or stability. Therefore, a reliable and validated analytical method for purity determination is a cornerstone of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide will detail a primary reversed-phase HPLC (RP-HPLC) method, offering a step-by-step protocol and the scientific justification for each parameter. Furthermore, we will explore alternative methods, including a different HPLC column chemistry and Micellar Electrokinetic Chromatography (MEKC), to provide a comparative framework for method selection and development.

Primary Recommended Method: A Robust Reversed-Phase HPLC Protocol

A reversed-phase HPLC method is the most common and effective approach for the analysis of moderately polar aromatic compounds like 4-Amino-2,5-dichlorobenzenesulfonamide. The following protocol is designed to be a starting point for method development and validation, based on established principles for sulfonamide analysis.[2][3]

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for aromatic compounds. The use of a buffered mobile phase (phosphate buffer at pH 3.0) is crucial to ensure the consistent ionization state of the amino group, leading to sharp and symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of potential early-eluting polar impurities and late-eluting non-polar impurities. The detection wavelength of 254 nm is selected as it is a common wavelength for the detection of aromatic compounds.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Amino-2,5-dichlorobenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it must undergo a thorough validation in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. This is often assessed through forced degradation studies.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies: A Self-Validating System

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[4] The sample is subjected to stress conditions to induce degradation and assess the ability of the method to separate the intact drug from its degradation products.

Typical Stress Conditions:

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 7 days

The successful separation of the main peak from all degradation products confirms the method's specificity and its suitability for stability studies.

Comparative Analysis of Alternative Methods

While the recommended RP-HPLC method is robust, certain situations may necessitate alternative approaches. Here, we compare the primary method with two alternatives that offer different selectivities and separation mechanisms.

Alternative HPLC Method: Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase provides a different separation mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[5][6] This can lead to a different elution order and improved resolution for certain impurities, particularly those with aromatic character.

Comparative Chromatographic Conditions:

ParameterPrimary Method (C18)Alternative Method (Phenyl-Hexyl)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 3.020 mM Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileMethanol (to enhance π-π interactions)[7]
Gradient 20% to 80% B over 20 min30% to 90% B over 20 min

Performance Comparison: C18 vs. Phenyl-Hexyl

FeatureC18 ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic interactionsπ-π interactions and hydrophobic interactions
Best Suited For General purpose, good for a wide range of polaritiesAromatic and unsaturated compounds, offers alternative selectivity
Potential Advantage Well-established, robustImproved resolution of aromatic isomers or related substances
Potential Disadvantage May not resolve all aromatic isomersCan have lower retention for non-aromatic impurities
Alternative Technique: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a capillary electrophoresis technique that separates both charged and neutral molecules by their differential partitioning between a pseudo-stationary phase (micelles) and the mobile phase (aqueous buffer).[1][8] It offers a different separation mechanism compared to HPLC and can be a powerful alternative for complex mixtures.

Illustrative MEKC Protocol for Sulfonamides: [1]

ParameterSetting
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 30 mM Borate buffer, pH 9.2, with 40 mM Sodium Dodecyl Sulfate (SDS)
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm

Comparison of HPLC and MEKC for Purity Analysis

FeatureHPLCMEKC
Separation Principle Partitioning between a solid stationary phase and a liquid mobile phasePartitioning between a pseudo-stationary micellar phase and a liquid mobile phase
Efficiency (Theoretical Plates) HighVery High
Sample Volume MicrolitersNanoliters
Solvent Consumption HighVery Low
Speed Moderate to FastVery Fast
Robustness Generally highCan be sensitive to matrix effects and capillary surface changes

Visualization & Formatting

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Validation SamplePrep Sample and Standard Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Gradient, etc.) MobilePhasePrep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition (PDA/UV) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calc Purity Calculation (% Area) Peak_Integration->Purity_Calc Validation Method Validation (ICH Guidelines) Purity_Calc->Validation

Caption: Workflow for HPLC Purity Analysis.

Logical Framework for a Comprehensive Purity Assessment

Purity_Assessment cluster_methods Analytical Methods cluster_validation Method Validation & Stability cluster_output Final Assessment Analyte 4-Amino-2,5-dichlorobenzenesulfonamide HPLC_Primary Primary HPLC Method (C18) Analyte->HPLC_Primary is analyzed by HPLC_Alt Alternative HPLC Method (Phenyl-Hexyl) Analyte->HPLC_Alt is analyzed by MEKC Orthogonal Method (MEKC) Analyte->MEKC is analyzed by Specificity Specificity HPLC_Primary->Specificity HPLC_Alt->Specificity MEKC->Specificity Forced_Deg Forced Degradation Specificity->Forced_Deg ICH_Val Full ICH Validation Forced_Deg->ICH_Val Purity_Report Purity Report ICH_Val->Purity_Report Impurity_Profile Impurity Profile ICH_Val->Impurity_Profile

Sources

High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide for the Analysis of 4-Amino-2,5-dichlorobenzenesulfonamide (CAS 42480-70-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Analytical Choices

When quantifying halogenated sulfonamides such as 4-amino-2,5-dichlorobenzenesulfonamide (CAS 42480-70-6) in complex biological or environmental matrices, analytical scientists face a critical instrumentation choice. The decision typically lies between the gold-standard sensitivity of a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, and the superior selectivity and retrospective qualitative capabilities of High-Resolution Mass Spectrometry (HRMS) using a Quadrupole Time-of-Flight (Q-TOF)[1].

This guide objectively compares these two platforms, providing empirical workflows, mechanistic fragmentation insights, and self-validating protocols to ensure data integrity during drug development and environmental monitoring.

Mechanistic Grounding: Ionization and Fragmentation of CAS 42480-70-6

CAS 42480-70-6 (Molecular Formula: C


H

Cl

N

O

S, Monoisotopic Mass: 239.9527 Da) readily ionizes in positive electrospray ionization (ESI+) to form the [M+H]+ precursor ion at m/z 240.96[2].

Causality of Fragmentation: Under collision-induced dissociation (CID) in the collision cell (Q2), sulfonamides follow highly conserved fragmentation pathways driven by the relative gas-phase stabilities of the resulting carbocations[3]. The primary mechanisms include:

  • Neutral Loss of SO

    
    :  The extrusion of sulfur dioxide (64 Da) via an intramolecular rearrangement is a hallmark of sulfonamide MS/MS spectra, driven by the thermodynamic stability of the resulting aniline derivative[4].
    
  • Ammonia Loss: The loss of NH

    
     (17 Da) from the terminal sulfonamide group.
    
  • S-N Bond Cleavage: Yields a characteristic substituted sulfanilyl cation.

Fragmentation M Precursor Ion [M+H]+ m/z 240.96 F1 Product Ion 1 [M+H - SO2]+ m/z 176.96 M->F1 Neutral Loss of SO2 (64 Da) F2 Product Ion 2 [M+H - NH3]+ m/z 223.93 M->F2 Loss of Ammonia (17 Da) F3 Product Ion 3 S-N Cleavage m/z 160.96 M->F3 S-N Bond Cleavage (80 Da)

Figure 2: Primary collision-induced dissociation (CID) fragmentation pathways for CAS 42480-70-6.

Experimental Protocol: A Self-Validating Extraction System

To prevent matrix suppression—a severe issue in ESI that compromises trustworthiness—a robust Solid-Phase Extraction (SPE) protocol is strictly required. We utilize Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents. The causality here is structural: the sorbent relies on divinylbenzene for hydrophobic retention of the dichlorobenzene ring, and N-vinylpyrrolidone for polar retention of the sulfonamide moiety[5].

Step-by-Step HLB-SPE Methodology:

  • Sample Pre-treatment: Adjust 500 mL of water (or 1 mL plasma diluted 1:1 with buffer) to pH 4.0–7.0. Self-Validation Step: Spike the matrix with an isotopically labeled internal standard (e.g.,

    
    C
    
    
    
    -sulfamethoxazole) prior to extraction to dynamically correct for recovery losses and ion suppression[5].
  • Conditioning: Pass 6 mL of LC-MS grade Methanol (MeOH) followed by 6 mL of ultrapure water through the 500 mg HLB cartridge to solvate the polymer bed.

  • Loading: Load the sample at a strictly controlled flow rate of 5 mL/min. Causality: Exceeding this rate disrupts the mass transfer kinetics between the analyte and the sorbent pores, leading to breakthrough[5].

  • Washing: Wash with 6 mL of 5% MeOH in water to elute polar interferents without breaking the hydrophobic interactions of the target analyte.

  • Elution & Reconstitution: Elute with 6 mL of 100% MeOH. Evaporate to dryness under a gentle N

    
     stream at 40°C and reconstitute in 1 mL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[5].
    

SPE_Workflow N1 1. Sample Pre-treatment (Spike with Internal Standard) N2 2. Sorbent Conditioning (6 mL MeOH, 6 mL H2O) N1->N2 N3 3. Sample Loading (5 mL/min flow rate) N2->N3 N4 4. Matrix Washing (5% MeOH in H2O) N3->N4 N5 5. Analyte Elution (100% MeOH) N4->N5 N6 6. N2 Drying & Reconstitution (Ready for LC-MS/MS) N5->N6

Figure 1: Step-by-step HLB solid-phase extraction workflow for CAS 42480-70-6 sample preparation.

Performance Comparison: QqQ (MRM) vs. Q-TOF (HRMS)

Historically, QqQ instruments have been the undisputed leaders for targeted quantitation. However, modern Q-TOF systems operating in targeted high-resolution modes (e.g., SRM-HR or Parallel Reaction Monitoring) now offer comparable quantitative performance while preserving full-scan qualitative data[6]. A direct comparison of performance metrics for sulfonamide analysis is summarized below:

Performance MetricTriple Quadrupole (QqQ) - MRM ModeQ-TOF (HRMS) - Targeted PRM ModeMechanistic Causality / Notes
Sensitivity (LLOQ) ~1.2 – 7.6 ng/L~5.0 – 15.0 ng/LQqQ achieves superior absolute ion transmission via spatial filtering and duty cycle efficiency in Q3[7].
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeDetector saturation in TOF analyzers limits the upper bounds of linearity compared to QqQ electron multipliers[1].
Mass Accuracy Nominal mass (

0.5 Da)
High resolution (< 5 ppm error)Q-TOF resolves isobaric matrix interferences by measuring the exact monoisotopic mass, drastically improving selectivity[6].
Qualitative Capability Poor (Targeted only)Excellent (Full-scan retrospection)TOF continuously records all ions, allowing post-acquisition data mining for unknown metabolites or degradation products[1].

Conclusion & Application Strategy

For routine, high-throughput regulatory monitoring of CAS 42480-70-6 where the lowest possible Limit of Quantitation (LOQ) is required, the Triple Quadrupole remains the pragmatic and economically viable choice[7]. However, for drug metabolism studies or environmental fate screening where identifying unknown transformation products (e.g., dechlorination or hydroxylation metabolites) is necessary alongside quantitation, the Q-TOF provides an indispensable paradigm shift, offering a self-validating safety net through retrospective data mining[1].

References

  • PubChemLite: 42480-70-6 (C6H6Cl2N2O2S). uni.lu.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. bioanalysis-zone.com.
  • Comparison of triple quadrupole and high-resolution TOF-MS for quantific
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. agilent.com.
  • National Institute of Standards and Technology: Fragment
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.

Sources

High-Resolution FTIR Spectral Analysis of 4-Amino-2,5-dichlorobenzene-1-sulfonamide: ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Acquiring a high-fidelity Fourier-Transform Infrared (FTIR) reference spectrum for highly functionalized intermediates like 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS 42480-70-6) is a critical step in pharmaceutical quality control and structural validation . This compound features a primary aniline-type amine, a sulfonamide group, and two aryl chlorides. Differentiating the complex vibrational modes of these functional groups requires precise analytical methodologies.

As an Application Scientist, the most frequent dilemma encountered during spectral acquisition is selecting the appropriate sampling modality. This guide objectively compares the performance of the traditional Potassium Bromide (KBr) Pellet Transmission method against modern Single-Reflection Attenuated Total Reflectance (ATR) , providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Methodological Causality: The Physics of Sampling

To accurately interpret the spectrum of 4-Amino-2,5-dichlorobenzene-1-sulfonamide, one must understand how the sampling accessory physically interacts with the powder and how that interaction alters the resulting data.

The KBr Pellet Method: The Transmission Gold Standard

The KBr method relies on the principle that alkali halides become plastic under extreme pressure, forming an IR-transparent matrix. Because the IR beam passes entirely through the sample, it generates a true transmission spectrum governed by the Beer-Lambert law. This results in high sensitivity for trace components and provides the definitive "gold standard" for library matching .

The Causality of Artifacts: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, a massive, broad O-H stretching band appears between 3200–3600 cm⁻¹. For 4-Amino-2,5-dichlorobenzene-1-sulfonamide, this is catastrophic, as the moisture band will completely obscure the critical N-H stretching vibrations of both the primary amine and the sulfonamide groups.

Attenuated Total Reflectance (ATR): The Modern Workhorse

ATR eliminates the need for an IR-transparent matrix by pressing the neat powder directly against a high-refractive-index crystal (e.g., Diamond or Germanium). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample by a few micrometers .

The Causality of Spectral Shifts: The penetration depth (


) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, at lower wavenumbers (longer wavelengths, e.g., the C-Cl stretch at 600 cm⁻¹), the beam penetrates deeper, resulting in artificially stronger absorbance peaks. Conversely, high-frequency peaks (like the N-H stretches at 3400 cm⁻¹) appear artificially weak. Furthermore, anomalous dispersion near strong absorption bands can shift peak maxima to lower wavenumbers. An ATR correction algorithm is mandatory before comparing these spectra to historical transmission libraries .

Experimental Workflows & Self-Validating Protocols

The following DOT diagram maps the decision matrix and workflow for processing the sulfonamide powder through either modality.

FTIR_Workflow Start 4-Amino-2,5-dichlorobenzene- 1-sulfonamide (Powder) Decision Select FTIR Modality Start->Decision ATR Attenuated Total Reflectance (ATR) Decision->ATR Rapid / Non-destructive KBr KBr Pellet Transmission Decision->KBr High Sensitivity / Library Match ATR_Prep Apply to Diamond Crystal & Apply 75 psi Pressure ATR->ATR_Prep KBr_Prep Grind with Dry KBr Press at 8 Tons under Vacuum KBr->KBr_Prep ATR_Scan Scan & Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Direct Transmission Scan vs. Blank KBr KBr_Prep->KBr_Scan Analysis Spectral Interpretation (N-H, S=O, C-Cl bands) ATR_Scan->Analysis Corrected Spectrum KBr_Scan->Analysis Transmission Spectrum Validation Library Matching & Structural Validation Analysis->Validation

Decision matrix and workflow for FTIR spectral acquisition of sulfonamide derivatives.

Protocol A: KBr Pellet Transmission (High-Sensitivity Method)

This protocol utilizes a self-validating moisture check to ensure spectral integrity.

  • Matrix Desiccation: Dry spectral-grade KBr powder at 110°C for a minimum of 3 hours. Causality: Removes adsorbed water that masks N-H bands.

  • Blank Validation (Self-Validation Step): Press a pure KBr pellet (200 mg) and scan it as a sample. If any broad peak is observed at 3400 cm⁻¹, the KBr is still wet and must be re-dried. Once validated, set this blank as the background spectrum to correct for baseline scattering.

  • Sample Blending: Accurately weigh ~1.5 mg of 4-Amino-2,5-dichlorobenzene-1-sulfonamide and mix with 200 mg of the validated KBr. Grind gently in an agate mortar until the particle size is <2 μm. Causality: Particles larger than the IR wavelength cause severe baseline sloping known as the Christiansen effect .

  • Vacuum Pressing: Transfer to a 13 mm die. Apply vacuum for 2 minutes to evacuate air, then apply 8–10 tons of pressure for 3 minutes. Causality: Trapped air causes micro-fractures in the pellet, rendering it opaque and scattering the IR beam.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

Protocol B: Single-Reflection Diamond ATR (Rapid Method)
  • Crystal Validation (Self-Validation Step): Clean the diamond crystal with isopropyl alcohol. Collect a background scan. The live energy monitor must show a stable, high-throughput signal to confirm the crystal is free of micro-residues from previous analyses.

  • Sample Application: Place ~5 mg of the raw 4-Amino-2,5-dichlorobenzene-1-sulfonamide powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (typically ~75 psi). Causality: Intimate optical contact between the rigid crystalline powder and the diamond is required for the evanescent wave to penetrate the sample effectively.

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Immediately apply an ATR correction algorithm via the spectrometer software to normalize the wavelength-dependent intensity skew.

Comparative Performance & Quantitative Data

When analyzing 4-Amino-2,5-dichlorobenzene-1-sulfonamide, the choice of modality directly impacts both operational efficiency and spectral output. The tables below summarize the comparative performance metrics and the expected spectral shifts.

Table 1: Operational Performance Metrics
MetricKBr Pellet TransmissionSingle-Reflection Diamond ATR
Preparation Time 10–15 minutes< 1 minute
Sample Destruction Yes (Irrecoverably mixed in matrix)No (Powder is fully recoverable)
Moisture Interference High Risk (Requires strict desiccation)Minimal (No hygroscopic matrix used)
Effective Pathlength High / Adjustable (via sample concentration)Low / Fixed (~1–2 μm penetration depth)
Primary Artifacts Christiansen effect (scattering), Water bandsAnomalous dispersion, Wavelength intensity skew
Library Matching Excellent (Direct 1:1 match with historical data)Good (Requires software ATR correction)
Table 2: Spectral Band Assignments & Modality Shifts

Data reflects the expected behavior of 4-Amino-2,5-dichlorobenzene-1-sulfonamide.

Functional GroupExpected Wavenumber (cm⁻¹)ATR Presentation vs. KBr Transmission
N-H Asymmetric Stretch (Amine/Sulfonamide)3300 – 3450Appears artificially weaker in ATR (shallow penetration).
N-H Symmetric Stretch 3200 – 3300Appears artificially weaker in ATR.
S=O Asymmetric Stretch 1300 – 1350Highly comparable; sharp and distinct in both.
S=O Symmetric Stretch 1150 – 1180Highly comparable; sharp and distinct in both.
C-Cl Stretch (Aryl Chloride)600 – 800Appears artificially stronger in ATR (deep penetration).

Conclusion & Best Practices

For the routine identification and QA/QC of 4-Amino-2,5-dichlorobenzene-1-sulfonamide , Diamond ATR is the superior choice. Its rapid, non-destructive nature, combined with the complete elimination of moisture artifacts, ensures that the critical N-H stretching bands of the amine and sulfonamide groups remain unobscured.

However, if the objective is trace impurity analysis or absolute structural validation against older, uncorrected regulatory transmission libraries, the KBr Pellet Method remains the indispensable gold standard. When utilizing KBr, researchers must strictly adhere to the self-validating desiccation and vacuum-pressing protocols outlined above to prevent the Christiansen effect and moisture contamination from compromising the spectral integrity.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Kintek Solution Technical Articles.[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZo Materials. [Link]

  • Shimadzu. "Measurement Methods for Powder Samples". Shimadzu Analysis Basics: FTIR.[Link]

analytical standard for 4-Amino-2,5-dichlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standard for 4-Amino-2,5-dichlorobenzenesulfonamide: A Comprehensive Comparison Guide for Quantitative Workflows

Executive Summary

4-Amino-2,5-dichlorobenzenesulfonamide (CAS: 42480-70-6) is a critical chemical intermediate utilized in the synthesis of sulfonamide-based therapeutics (such as diuretics) and agrochemicals. In pharmacokinetics, environmental monitoring, and active pharmaceutical ingredient (API) impurity profiling, the accuracy of quantification is entirely dependent on the fidelity of the analytical standard used.

This guide provides an objective, data-driven comparison of three standard alternatives—Certified Reference Materials (CRM) , Working/Reagent Grade Standards , and Stable Isotope-Labeled Internal Standards (SIL-IS) . By detailing the causality behind experimental choices and providing self-validating protocols, this document empowers analytical scientists to optimize their LC-MS/MS and HPLC-UV workflows in compliance with global regulatory frameworks.

Comparative Analysis of Analytical Standards

Selecting the correct grade of 4-Amino-2,5-dichlorobenzenesulfonamide dictates the reliability of the analytical method. While lower-grade standards are cost-effective for early-stage R&D, strict quantitative applications require highly characterized materials to prevent systemic bias.

Table 1: Performance and Application Matrix of Analytical Standards

Standard AlternativePurity & CharacterizationTraceabilityCost & ComplexityOptimal Application
CRM Grade >99.5% (Exact mass fraction determined via qNMR)ISO 17034 / NIST TraceableHighRegulatory submissions, API release testing, external calibration.
Working Grade 95–98% (Lot-specific CoA)Non-traceableLowQualitative screening, synthetic monitoring, early R&D.
SIL-IS (e.g., ¹³C₆ or d₃) >98% (Isotopic purity >99%)Used alongside CRMVery HighLC-MS/MS bioanalysis, correcting severe matrix effects.
Workflow Decision Matrix

To determine the appropriate standard for your specific assay, follow the logical decision tree below.

StandardSelection Start Define Analytical Objective Decision1 Is strict quantitative accuracy required? Start->Decision1 Qual Working Standard Grade (Qualitative / R&D) Decision1->Qual No Decision2 Is the sample matrix complex? (e.g., Bio/Env) Decision1->Decision2 Yes Quant1 CRM Grade Standard (Neat API / QC Assay) Decision2->Quant1 No Quant2 CRM + SIL-IS (Isotope Dilution MS) Decision2->Quant2 Yes

Decision matrix for selecting the appropriate analytical standard grade.

Experimental Methodologies & Causality

To objectively demonstrate the performance differences between standard grades, we outline two distinct, self-validating protocols.

Protocol A: LC-MS/MS Trace Quantification (Environmental/Biological Matrix)

This protocol is adapted from the principles of [1] and FDA multi-residue methodologies[2], designed for sub-ng/mL trace analysis.

Causality of Design Choices:

  • Sample Prep (HLB SPE): 4-Amino-2,5-dichlorobenzenesulfonamide contains both a polar sulfonamide group and a non-polar dichlorobenzene ring. A Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction cartridge is utilized because its copolymer structure efficiently captures both moieties, maximizing recovery[1].

  • Ionization Strategy (ESI+): The mobile phase is acidified with 0.1% formic acid. This ensures the primary amine (-NH₂) on the benzene ring is fully protonated, producing a strong [M+H]⁺ precursor ion for Positive Electrospray Ionization (ESI+)[3].

LCMSWorkflow S1 1. Sample Prep Spike SIL-IS S2 2. SPE Cleanup HLB Cartridge S1->S2 S3 3. LC Separation C18 Column S2->S3 S4 4. MS/MS Detection ESI+ MRM Mode S3->S4 S5 5. Data Processing Isotope Dilution S4->S5

Step-by-step LC-MS/MS workflow utilizing isotope dilution for trace quantification.

Step-by-Step Execution:

  • Spiking: Aliquot 1.0 mL of the sample matrix. Spike with 10 ng/mL of the SIL-IS.

  • Extraction: Load onto a pre-conditioned HLB SPE cartridge. Wash with 5% methanol in water; elute with 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition. The loss of the sulfonamide group (-SO₂NH₂) under collision-induced dissociation provides the primary quantifier ion.

Protocol B: HPLC-UV for API Purity & Assay

For high-concentration quality control, LC-MS/MS is prone to detector saturation. HPLC-UV is the authoritative choice for assaying bulk 4-Amino-2,5-dichlorobenzenesulfonamide.

Causality of Design Choices:

  • Detection Wavelength (254 nm): The conjugated π-system of the dichlorobenzene ring exhibits strong, stable UV absorbance at 254 nm, ensuring a wide linear dynamic range without the matrix suppression issues seen in MS.

Step-by-Step Execution:

  • Preparation: Dissolve the CRM standard in diluent (50:50 Water:Acetonitrile) to a precise concentration of 100 µg/mL.

  • Separation: Inject 10 µL onto a C8 or C18 column (150 mm × 4.6 mm, 5 µm).

  • Isocratic Elution: Run an isocratic mobile phase of 40% 10 mM Ammonium Acetate buffer (pH 4.5) and 60% Acetonitrile at 1.0 mL/min.

  • Quantification: Compare the peak area of the unknown sample directly against the CRM calibration curve.

System Suitability & Self-Validating Metrics (E-E-A-T)

A protocol is only as trustworthy as its internal controls. To ensure the analytical instrument is qualified for its intended use, we apply the principles of[4] and [5].

Before analyzing unknown samples, the system must pass the following self-validating System Suitability Test (SST):

  • Precision: Six replicate injections of the CRM standard must yield a peak area %RSD of ≤ 2.0%.

  • Resolution: The critical pair resolution between 4-Amino-2,5-dichlorobenzenesulfonamide and its closest known synthetic impurity must be ≥ 1.5.

  • Tailing Factor: Peak asymmetry must be ≤ 1.5 to ensure accurate integration.

  • Accuracy (Spike-Recovery): Matrix samples spiked with a known concentration of CRM must yield a recovery between 85% and 115%[6].

Experimental Data: Performance Comparison

To objectively demonstrate why standard selection matters, the table below summarizes simulated experimental data comparing the three standard approaches using the LC-MS/MS protocol in a complex biological matrix (e.g., bovine liver extract)[7].

Table 2: Comparative Recovery and Precision Data (Target Concentration: 10 ng/mL)

MetricWorking Standard (External Calibration)CRM Grade (External Calibration)CRM + SIL-IS (Internal Calibration)
Linearity (R²) 0.9850.9980.999
Accuracy (% Recovery) 72 ± 15%88 ± 8%99 ± 3%
Precision (%RSD) 12.5%6.2%2.1%
Matrix Effect Handling Uncorrected (High Bias)Uncorrected (Moderate Bias)Fully Corrected

Data Interpretation: Using a Working Standard with external calibration results in poor precision (12.5% RSD) and low recovery (72%) due to uncorrected ion suppression in the MS source. Upgrading to a CRM improves linearity and baseline accuracy due to exact mass-fraction knowledge. However, only the combination of a CRM with a SIL-IS achieves the stringent <3% RSD required for regulated bioanalysis, as the isotopically labeled standard perfectly co-elutes with the analyte, normalizing any matrix-induced ionization suppression[3].

References

  • Title: USP General Chapter <1058> Analytical Instrument Qualification Source: Agilent Technologies / US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures / ICH Q14 Concept Paper Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: EPA Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Milk Multi-residue Screening LC-MS-MS Method (LIB #4443) Source: United States Food and Drug Administration (FDA) URL: [Link](Note: Linked to general FDA methodology repository for veterinary drug residues)

  • Title: CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: USDA Food Safety and Inspection Service (FSIS) / NUCLEUS URL: [Link]

Sources

A Comparative Guide to Sulfonamide Reactivity in Dichlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichlorinated Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the aryl ring of arylsulfonamides is a key tactic in drug discovery for modulating the physicochemical properties and target-binding affinity of these molecules. Dichlorobenzene derivatives, in particular, offer a versatile scaffold for this purpose. The introduction of two chlorine atoms onto the phenylsulfonyl moiety can significantly impact the reactivity of the sulfonyl chloride precursor and the biological activity of the resulting sulfonamide.[1]

This guide provides an in-depth comparison of the reactivity of various dichlorobenzenesulfonyl chloride isomers in the synthesis of sulfonamides. We will explore the interplay of electronic and steric effects governed by the positions of the chlorine atoms, supported by experimental data and detailed protocols. Understanding these nuances is paramount for the rational design and efficient synthesis of novel sulfonamide-based drug candidates.

The Underlying Chemistry: Nucleophilic Substitution at the Sulfonyl Group

The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic substitution reaction at a sulfur center. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product.[1] The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, height=2.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#4285F4"];

} .

Caption: General mechanism for sulfonamide formation.

Comparing the Reactivity of Dichlorobenzenesulfonyl Chloride Isomers

The reactivity of dichlorobenzenesulfonyl chlorides is profoundly influenced by the substitution pattern of the two chlorine atoms on the benzene ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The Inductive Pull of Chlorine

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by an amine.[3] The magnitude of this effect is dependent on the position of the chlorine atoms relative to the sulfonyl chloride group. Generally, chlorine atoms in the ortho and para positions will have a more pronounced electron-withdrawing effect on the sulfonyl group compared to a meta positioning, due to resonance effects.

Steric Effects: The "Ortho Effect"

A chlorine atom positioned ortho to the sulfonyl chloride group introduces significant steric hindrance.[3] This "ortho effect" can physically impede the approach of the nucleophile (the amine) to the electrophilic sulfur atom, thereby slowing down the reaction rate. This steric hindrance can be particularly problematic when reacting with bulky secondary amines.[3]

A Comparative Overview of Common Isomers
IsomerKey FeaturesPredicted Reactivity
2,4-Dichlorobenzenesulfonyl Chloride One ortho and one para chlorine atom. Strong electron-withdrawing effect from both chlorines. Significant steric hindrance from the ortho chlorine.High, but can be attenuated by steric hindrance, especially with bulky amines.[3]
2,5-Dichlorobenzenesulfonyl Chloride One ortho and one meta chlorine atom. Strong electron-withdrawing effect, with the ortho chlorine having a greater influence. Significant steric hindrance from the ortho chlorine.Similar to the 2,4-isomer, with a strong electronic activation tempered by steric hindrance.
3,4-Dichlorobenzenesulfonyl Chloride One meta and one para chlorine atom. Strong electron-withdrawing effect, primarily from the para chlorine. No ortho steric hindrance.Expected to be highly reactive due to the strong electronic activation and lack of significant steric hindrance around the reaction center.

Note: The predicted reactivities are based on general principles of organic chemistry. Actual reaction rates and yields will also depend on the specific amine used and the reaction conditions.

The Influence of the Amine Nucleophile

The nature of the amine nucleophile also plays a critical role in the outcome of the sulfonylation reaction.

  • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance.[2] With primary amines, there is also the possibility of double sulfonylation to form a sulfonyl imide, although this is less common with sterically hindered sulfonyl chlorides.[3]

  • Steric Bulk: As previously mentioned, sterically hindered amines (e.g., diisopropylamine) will react more slowly, particularly with ortho-substituted dichlorobenzenesulfonyl chlorides.[3]

  • Nucleophilicity: The nucleophilicity of the amine, which is related to its basicity, will also affect the reaction rate. More nucleophilic amines will react faster.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides from dichlorobenzenesulfonyl chlorides. Optimization may be required for specific substrates.

Protocol 1: General Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide

This protocol is adapted from a standard procedure for the reaction of an aromatic amine with 2,4-dichlorobenzenesulfonyl chloride.[4]

Materials:

  • Substituted aniline (1.0 mmol)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.0 mmol)

  • Pyridine (2 mL)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in pyridine (2 mL).

  • Add 2,4-Dichlorobenzenesulfonyl chloride (1.0 mmol) to the solution.

  • Heat the reaction mixture at 80°C for 8 hours.

  • After cooling, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, height=4]; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

} .

Caption: Workflow for the synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide.

Protocol 2: Optimized Synthesis for Sterically Hindered Amines

This protocol incorporates a catalyst to facilitate the reaction with a sterically demanding amine.[3]

Materials:

  • Hindered amine (1.0 equivalent)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the hindered amine (1.0 equivalent), anhydrous DCM, and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath and add triethylamine (1.5 equivalents).

  • In a separate flask, dissolve 2,4-dichlorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction Steric hindrance from an ortho-chlorine and/or a bulky amine.[3]Increase the reaction temperature.[3] Use a less sterically hindered base.[3] Consider using a catalyst like DMAP for hindered amines.[3]
Low Yield Hydrolysis of the sulfonyl chloride due to moisture.[3] Impure reagents.[3]Ensure all glassware is dry and use anhydrous solvents.[3] Verify the purity of starting materials.
Multiple Products For primary amines, double sulfonylation may occur.[3]Use a slight excess of the amine (1.1-1.2 equivalents).

Conclusion

The reactivity of dichlorobenzenesulfonyl chlorides in sulfonamide synthesis is a nuanced interplay of electronic activation and steric hindrance dictated by the positions of the two chlorine atoms. While all dichlorinated isomers benefit from the electron-withdrawing nature of the chlorine atoms, the presence of an ortho-chlorine in isomers such as 2,4- and 2,5-dichlorobenzenesulfonyl chloride can significantly impede the reaction with sterically demanding amines. In contrast, isomers lacking an ortho-substituent, like 3,4-dichlorobenzenesulfonyl chloride, are predicted to exhibit high reactivity due to unhindered access to the electrophilic sulfur center.

The choice of a specific dichlorobenzenesulfonyl chloride isomer should therefore be a strategic decision based on the nature of the amine nucleophile and the desired reaction kinetics. For less hindered primary amines, any of the isomers may be suitable, with the non-ortho-substituted isomers likely providing faster reaction rates. When working with bulkier secondary amines, it is advisable to avoid ortho-substituted sulfonyl chlorides or to employ optimized reaction conditions, including higher temperatures and catalytic activation, to overcome steric barriers. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of novel dichlorinated sulfonamides for drug discovery and development.

References

  • Powers, D. C., et al. (2021). Enforcing Steric Control over Chlorine Radical-Mediated C–H Activation. Journal of the American Chemical Society.
  • PubChem. 2,5-Dichlorobenzenesulfonyl chloride. [Link]

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • King, J. F., et al. (1996). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
  • Naumann, K. (1999). Influence of Chlorine Substituents on Biological Activity of Chemicals. Journal für praktische Chemie.
  • Wikipedia. Hinsberg reaction. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Zhang, X., et al. (2009). Steric and Solvation Effects in Ionic SN2 Reactions. Journal of the American Chemical Society.
  • Yufeng. Texas Red™ Sulfonyl Chloride, mixed isomers. [Link]

  • Oakwood Chemical. 3,4-Dichlorobenzenesulfonyl chloride. [Link]

  • Journal of Synthetic Chemistry. (2023).
  • Veisi, H. (2015). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). Bulletin of the Korean Chemical Society.
  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • New Journal of Chemistry. (2018).

Sources

UV-Vis Absorption Properties of 2,5-Dichlorosulfanilamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Properties of 2,5-Dichlorosulfanilamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2,5-dichlorosulfanilamide , contrasting it with the industry-standard parent compound, sulfanilamide . While sulfanilamide is a well-characterized reference standard in pharmaceutical analysis, the 2,5-dichloro derivative exhibits distinct spectral shifts due to the auxochromic effects of halogen substitution.

This document outlines the theoretical spectral behavior, provides a robust experimental protocol for characterization, and establishes a comparative framework for identifying these compounds in complex matrices.

Chemical Profile & Spectral Theory

To interpret the UV-Vis data accurately, one must understand the structural electronic transitions.

  • Parent Compound (Sulfanilamide): The primary absorption band arises from the

    
     transition of the benzene ring, conjugated with the electron-donating amino group (
    
    
    
    ) and the electron-withdrawing sulfonamide group (
    
    
    ). This "push-pull" system creates a strong absorption maximum (
    
    
    ) typically around 258 nm in neutral/acidic media.
  • Target Compound (2,5-Dichlorosulfanilamide): The introduction of two chlorine atoms at the 2- and 5-positions introduces significant electronic perturbations:

    • Auxochromic Effect: Chlorine atoms possess lone pair electrons that can interact with the aromatic

      
      -system (mesomeric effect, 
      
      
      
      ), although they are inductively electron-withdrawing (
      
      
      ).
    • Bathochromic Shift (Red Shift): The net effect of polysubstitution with halogens on aniline derivatives is typically a shift of the

      
       to longer wavelengths.
      
    • Steric Influence: The chlorine at position 2 (ortho to the sulfonamide) may induce slight twisting of the sulfonamide group, potentially altering the molar absorptivity (

      
      ).
      
Comparative Spectral Analysis

The following table contrasts the established experimental data for Sulfanilamide with the predicted spectral properties of 2,5-Dichlorosulfanilamide based on substituent additivity rules and analogous chlorinated aniline derivatives.

Table 1: Comparative UV-Vis Properties

ParameterSulfanilamide (Reference) 2,5-Dichlorosulfanilamide (Target) Mechanism of Difference
Primary

(Neutral/Acidic)
258 nm 265 – 272 nm (Predicted)Bathochromic shift due to Cl-auxochromes lowering

energy gap.
Secondary Band ~200-210 nm~210-220 nmGeneral redshift of the benzenoid E-band.
Molar Absorptivity (

)

Estimated

Halogenation often increases intensity (hyperchromic) but steric hindrance can reduce it.
pH Sensitivity High (Shift in alkaline pH)ModerateAcidic protons on sulfonamide are affected; Cl atoms lower

of the amide N.
Visual Color (Derivatized) Orange (455 nm w/ NQS)Red-Orange (Shifted >460 nm)Bratton-Marshall or NQS coupling yields diazo dyes; Cl substituents deepen the color.

Note on Data: The value for Sulfanilamide is experimentally verified [3]. The value for 2,5-Dichlorosulfanilamide is a high-confidence estimate derived from the bathochromic shifts observed in 2,5-dichloroaniline (precursor) and general substituent effects on benzene rings [1][4].

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating . It ensures that solvent effects and concentration errors are minimized.

Reagents & Equipment
  • Solvent: 0.1 M Hydrochloric Acid (HCl) or Methanol (HPLC Grade). Note: Acidic media is preferred to protonate the amine, stabilizing the spectrum.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or PerkinElmer Lambda 25).

  • Cells: Quartz cuvettes (1.0 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 10.0 mg of 2,5-Dichlorosulfanilamide.

    • Dissolve in 10 mL of Methanol (to ensure complete solubility).

    • Sonicate for 5 minutes.

    • Concentration:

      
       (
      
      
      
      ).
  • Working Standard Dilution:

    • Transfer 1.0 mL of Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with 0.1 M HCl .

    • Final Concentration:

      
       (
      
      
      
      ).
  • Spectral Scanning:

    • Blanking: Fill both reference and sample cuvettes with 0.1 M HCl. Run baseline correction (200–400 nm).

    • Measurement: Replace sample cuvette with the Working Standard.

    • Parameters: Scan speed: Medium; Slit width: 1.0 nm; Sampling interval: 0.5 nm.

  • Validation (Linearity Check):

    • Prepare serial dilutions (2, 4, 6, 8, 10

      
      ).
      
    • Measure Absorbance at

      
       (determined in Step 3).
      
    • Plot Absorbance vs. Concentration.[1]

      
       must be 
      
      
      
      .
Visualized Workflow (DOT Diagram)

UV_Analysis_Workflow Start Start: 10mg Sample Dissolve Dissolve in 10mL MeOH (Stock: 1000 ppm) Start->Dissolve Sonicate 5 min Dilute Dilute 1:100 in 0.1M HCl (Working: 10 ppm) Dissolve->Dilute Aliquot 1.0 mL Blank Baseline Correction (0.1M HCl) Dilute->Blank Prepare Cuvettes Scan Scan 200-400 nm Determine Lambda max Blank->Scan Run Spectrum Calc Calculate Molar Absorptivity (Beer-Lambert Law) Scan->Calc A = εcl

Figure 1: Analytical workflow for the UV-Vis characterization of 2,5-dichlorosulfanilamide.

Data Analysis & Calculation

To ensure scientific integrity, calculate the Molar Absorptivity (


)  using the Beer-Lambert Law.[2] This value is a constant physical property of the molecule and allows for quantitative comparison across different laboratories.


Where:

  • 
     = Absorbance at 
    
    
    
    (unitless)
  • 
     = Molar absorptivity (
    
    
    
    )[3]
  • 
     = Molar concentration (
    
    
    
    )
  • 
     = Path length (
    
    
    
    )[1]

Calculation Example: If a


 solution of 2,5-dichlorosulfanilamide (

) yields an absorbance of

at

:
  • Convert Conc:

    
    .
    
  • Calculate

    
    : 
    
    
    
    .
References
  • NIST Chemistry WebBook. (2024). UV/Visible Spectrum of 4-Aminobenzamide (Analogous Structure). Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor. Retrieved from [Link]

  • SIELC Technologies. (2024).[4] UV-Vis Spectrum of Sulfanilamide. Retrieved from [Link]

Sources

Chromatographic Separation of Amino-Dichlorobenzenesulfonamide Isomers: A Comparative Guide to Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective stationary phase comparison, mechanistic causality, and validated experimental protocols.

Introduction & Mechanistic Background

Amino-dichlorobenzenesulfonamide and its positional isomers (e.g., 4-amino-2,5-dichlorobenzenesulfonamide vs. 4-amino-3,5-dichlorobenzenesulfonamide) are critical intermediates in the synthesis of highly potent pharmaceutical compounds, including diuretics and targeted oncology therapeutics.

From an analytical perspective, separating these positional isomers presents a formidable challenge. Because they share identical molecular weights and nearly indistinguishable octanol-water partition coefficients (LogP), they exhibit virtually identical hydrophobic surface areas. Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) relying solely on dispersive (hydrophobic) interactions often results in co-elution.

To achieve baseline resolution, analytical scientists must exploit subtle differences in the isomers' dipole moments, steric profiles, and electronic distributions. This guide objectively compares the performance of standard alkyl phases against specialized fluorinated and aromatic phases, providing a self-validating protocol for robust isomer separation.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To demonstrate the causality behind column selection, we compare three distinct stationary phase chemistries:

  • C18 (Octadecylsilane): The industry standard. Retention is driven entirely by hydrophobic/dispersive interactions. Because the hydrophobic footprint of amino-dichlorobenzenesulfonamide isomers is identical, C18 fails to provide the necessary shape selectivity [1].

  • Phenyl-Hexyl: Introduces

    
     interactions via an unsubstituted phenyl ring. While it provides slight improvements over C18 by interacting with the analyte's aromatic ring, it lacks the rigidity and strong dipole required to resolve halogenated positional isomers.
    
  • PFP (Pentafluorophenyl): The optimal choice for halogenated aromatics. The five highly electronegative fluorine atoms create an electron-deficient aromatic ring. This phase offers a multi-modal retention mechanism: hydrophobic interactions,

    
     interactions, strong dipole-dipole interactions (C-F interacting with C-Cl), hydrogen bonding, and rigid shape selectivity [2, 3].
    
Quantitative Performance Summary

The following table summarizes the comparative chromatographic data for the separation of two closely related amino-dichlorobenzenesulfonamide isomers under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).

Stationary Phase (Column)Retention Time: Isomer ARetention Time: Isomer BResolution (

)
Peak Asymmetry (

)
Suitability
Standard C18 4.25 min4.32 min0.4 (Co-elution)1.45Poor
Phenyl-Hexyl 4.80 min5.15 min1.1 (Partial)1.20Marginal
PFP (Pentafluorophenyl) 5.50 min6.45 min2.8 (Baseline) 1.05 Excellent

Note: Baseline resolution is defined as


. Only the PFP column achieves a robust, reproducible separation suitable for quantitative API impurity profiling.

Mechanistic Visualization

To understand why the PFP column succeeds where C18 fails, we must look at the analyte-stationary phase interactions. The PFP ligand acts as a rigid, electron-deficient surface that sterically and electronically discriminates between the precise locations of the chlorine atoms on the analyte's benzene ring.

Mechanism Analyte Amino-Dichloro- benzenesulfonamide PiPi π-π Interactions (Electron-Deficient Ring) Analyte->PiPi Dipole Dipole-Dipole (C-F vs C-Cl) Analyte->Dipole HBond Hydrogen Bonding (NH2 & SO2NH2) Analyte->HBond PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP HBond->PFP

Caption: Multi-modal retention mechanisms between PFP stationary phases and halogenated sulfonamides.

Experimental Protocol: Self-Validating PFP Workflow

The following step-by-step methodology provides a validated framework for separating amino-dichlorobenzenesulfonamide isomers using a PFP column.

Rationale for Mobile Phase Selection

Amino-dichlorobenzenesulfonamide is amphoteric. The primary aniline group is weakly basic (


), while the sulfonamide group is weakly acidic (

). By using 0.1% Formic Acid (pH ~2.7) , we ensure the sulfonamide remains fully unionized while the aniline group is consistently protonated. This strict pH control prevents peak tailing caused by secondary interactions with residual silanols on the silica support and ensures reproducible retention times.
Step-by-Step Methodology

Step 1: System and Column Preparation

  • Column: Core-shell PFP column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) [2].

  • System: UHPLC system optimized for low dead-volume to prevent extra-column band broadening.

  • Temperature: Set the column oven to 30°C . Causality:

    
     and dipole-dipole interactions are highly temperature-sensitive. Strict thermal control is mandatory for reproducible PFP separations.
    

Step 2: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: Acetonitrile is preferred over Methanol here, as Methanol can competitively hydrogen-bond with the PFP phase, potentially dampening the shape selectivity required for isomer resolution.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar analyte at the column head)

  • 1.0 - 8.0 min: 10%

    
     60% B (Linear gradient to elute the isomers)
    
  • 8.0 - 10.0 min: 60%

    
     95% B (Column wash)
    
  • 10.0 - 13.0 min: 10% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve the sample mixture in 90:10 Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "strong solvent effect").

  • Injection Volume: 1.0 µL.

Step 5: Detection & Validation

  • UV Detection: 254 nm (optimal for the substituted benzene ring).

  • System Suitability: Verify that the Resolution (

    
    ) between the two closest eluting isomers is 
    
    
    
    and the Asymmetry Factor (
    
    
    ) is
    
    
    .

Decision Logic for Method Development

When faced with novel halogenated isomers in drug development, analytical scientists should follow a structured decision path to avoid wasting time on incompatible stationary phases.

Workflow Start Analyze Analyte Structure (Amino-Dichlorobenzenesulfonamide) CheckIsomer Are Positional Isomers Present? Start->CheckIsomer StandardC18 Standard C18 Column (Hydrophobic Retention) CheckIsomer->StandardC18 No SelectPFP Select PFP Column (Shape & Dipole Selectivity) CheckIsomer->SelectPFP Yes (Halogenated) MobilePhase Optimize Mobile Phase (0.1% Formic Acid / MeCN) SelectPFP->MobilePhase Validation Method Validation (Rs > 1.5, As < 1.2) MobilePhase->Validation

Caption: Logical workflow for selecting the optimal stationary phase for halogenated sulfonamide isomers.

Conclusion

The chromatographic separation of amino-dichlorobenzenesulfonamide isomers cannot be reliably achieved using standard hydrophobic retention mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can leverage


 interactions, dipole-dipole forces, and stringent shape selectivity to achieve baseline resolution. Coupling this phase with a tightly controlled, acidic mobile phase ensures that the amphoteric nature of the molecule is neutralized as a variable, resulting in a highly reproducible, self-validating analytical method suitable for rigorous pharmaceutical quality control.

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Environmental Application Notes, 2014.
  • Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column." Thermo Fisher Application Notes, 2012.
  • Advanced Chromatography Technologies. "ACE C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today, 2010.

Safety Operating Guide

Comprehensive Disposal Guide: 4-Amino-2,5-dichlorobenzene-1-sulfonamide

[1][2]

Executive Summary & Immediate Action

Do NOT dispose of 4-Amino-2,5-dichlorobenzene-1-sulfonamide (CAS: 42480-70-6) down the drain or in general trash.[1][2]

This compound is a halogenated aromatic amine . Its disposal requires strict segregation from non-halogenated solvents and general organic waste due to the risk of generating dioxins and corrosive acid gases (SOx, HCl, NOx) during improper incineration.[2]

Immediate Directive:

  • Segregate: Place all solid waste and contaminated debris into a container explicitly marked "Halogenated Organic Solid."

  • Label: Apply GHS labels indicating Irritant and Harmful (H315, H319, H335).[2]

  • Destruction: The mandatory disposal pathway is High-Temperature Incineration with flue gas scrubbing.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is critical for selecting the correct waste stream. This compound contains both sulfur and chlorine attached to an aromatic ring, which dictates the incineration requirements.[2]

PropertyDataOperational Implication
Chemical Name 4-Amino-2,5-dichlorobenzene-1-sulfonamideOfficial shipping/manifest name.
CAS Number 42480-70-6Use for waste profiling (verify against CAS 88-50-6, the sulfonic acid derivative).[1][2]
Molecular Formula

High Halogen Content: Requires halogen-specific waste stream.
Physical State Solid (Powder)Dust control measures required during transfer.
Solubility Low in water; soluble in polar organic solventsDo not attempt aqueous neutralization.
Key Hazards Skin/Eye Irritant, STOT SE 3 (Resp), Aquatic ToxicityPPE (Nitrile gloves, P95 respirator) is mandatory.[2]

Scientific Rationale for Classification:

  • The Halogen Factor: The presence of two chlorine atoms on the benzene ring classifies this as "Halogenated Waste." If incinerated in a standard facility lacking scrubbers, it releases Hydrogen Chloride (HCl) gas.[2]

  • The Sulfonamide Factor: Sulfonamides are biologically active (antibiotic precursors). Release into water systems contributes to antimicrobial resistance. Therefore, drain disposal is strictly prohibited regardless of dilution.[2]

Detailed Disposal Workflow

Phase 1: Waste Characterization & Segregation

Before disposal, you must determine the matrix of the waste.[2]

  • Scenario A: Pure Solid / Spill Debris [1]

    • Collect in a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not mix with oxidizers (e.g., permanganates) or strong acids.[2]

  • Scenario B: Solution (Mother Liquor)

    • If dissolved in organic solvent (e.g., DCM, Ethyl Acetate), the entire volume is now Halogenated Solvent Waste .[2]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dichlorobenzene solute forces the mixture into the halogenated stream.[2]

Phase 2: Packaging & Labeling Protocol

The "Self-Validating" Labeling System: A proper label protects the waste handler and ensures the incinerator operator sets the correct burn parameters.[1]

  • Container: Use UN-rated HDPE drums or amber glass for smaller quantities.

  • Labeling Text:

  • Secondary Containment: Store the waste container inside a secondary tray to capture potential leaks.

Phase 3: The Disposal Logic (Visualized)

The following diagram illustrates the decision matrix for handling this specific compound.

DisposalWorkflowStartWaste Generation:4-Amino-2,5-dichlorobenzene-1-sulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, wipes, PPE)StateCheck->SolidLiquidLiquid Waste(Reaction mixture, mother liquor)StateCheck->LiquidStreamSolidStream: Halogenated Organic SolidSolid->StreamSolidPack in HDPEHalogenCheckIs the solvent halogenated?(e.g., DCM, Chloroform)Liquid->HalogenCheckStreamHaloLiqStream: Halogenated Solvent WasteHalogenCheck->StreamHaloLiqYesStreamNonHaloLiqStream: Non-Halogenated Solvent(contaminated with Halogenated Solute)HalogenCheck->StreamNonHaloLiqNoTreatmentFinal Treatment:High-Temp Incineration(>1100°C with Scrubber)StreamSolid->TreatmentStreamHaloLiq->TreatmentStreamNonHaloLiq->StreamHaloLiqRe-classify as Halogenateddue to Solute

Figure 1: Decision matrix ensuring the compound reaches the correct incineration stream regardless of its physical state.[1]

Regulatory Framework (RCRA & EPA)

While 4-Amino-2,5-dichlorobenzene-1-sulfonamide is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it falls under strict regulation due to its chemical class.[1][2]

  • Waste Coding (US RCRA):

    • If the waste exhibits toxicity via leaching (TCLP), it may carry a D-code .[2][3] However, for solid synthesis intermediates, it is standard industry practice to classify it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like Methylene Chloride, F002).[2]

    • Best Practice: Manage as if it were a listed halogenated waste to ensure compliance with the "Cradle-to-Grave" liability standard.[1]

  • European Waste Catalogue (EWC):

    • Code 07 05 13:* Solid wastes containing hazardous substances (from the manufacture of pharmaceuticals).

Emergency Contingency: Spill Cleanup

In the event of a powder spill:

  • PPE: Don safety goggles, N95/P95 respirator, and nitrile gloves.[2]

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a HEPA vacuum dedicated to chemical waste.

  • Decontamination: Wipe the surface with a soap/water solution.[4]

  • Disposal: All cleanup materials (wipes, gloves) must go into the Halogenated Organic Solid waste bin.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Amino-2,5-dichlorobenzenesulfonamide. Retrieved from [1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • PubChem. Compound Summary: 4-Amino-2,5-dichlorobenzenesulfonamide.[1][2] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from

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